Clofutriben
Description
a novel 11beta-hydroxysteroid dehydrogenase 1 inhibito
Structure
2D Structure
3D Structure
Properties
CAS No. |
1204178-50-6 |
|---|---|
Molecular Formula |
C19H16ClF3N4O2 |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
4-[5-[2-(4-chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H16ClF3N4O2/c1-19(2,29-15-13(22)7-10(20)8-14(15)23)18-26-25-17(27(18)3)11-5-4-9(16(24)28)6-12(11)21/h4-8H,1-3H3,(H2,24,28) |
InChI Key |
CMQOKZCYVZFZLZ-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASP3662; ASP 3662; ASP-3662 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Pharmacological Properties of Clofutriben
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofutriben (formerly known as SPI-62 or ASP3662) is a potent, selective, and orally bioavailable small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels in target tissues, offering a promising therapeutic approach for a range of conditions characterized by glucocorticoid excess. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and clinical and preclinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Introduction
Excess glucocorticoid activity is implicated in the pathophysiology of numerous diseases, including Cushing's syndrome, autonomous cortisol secretion, and Polymyalgia Rheumatica (PMR), and contributes to the adverse effects of therapeutic glucocorticoid administration. The enzyme 11β-HSD1 plays a crucial role in amplifying glucocorticoid action at the tissue level by regenerating active cortisol from circulating inactive cortisone. Tissues with high expression of 11β-HSD1, such as the liver, adipose tissue, and brain, are particularly susceptible to the effects of excess intracellular cortisol.
This compound is a novel therapeutic agent designed to specifically target and inhibit 11β-HSD1. Its high potency and selectivity offer the potential to mitigate the detrimental effects of glucocorticoid excess while minimizing off-target effects. This document synthesizes the current knowledge on the pharmacological properties of this compound, drawing from preclinical studies and clinical trials.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of the 11β-HSD1 enzyme. This inhibition prevents the conversion of cortisone to cortisol within target cells, thereby reducing the local concentration of active glucocorticoids and their subsequent activation of glucocorticoid receptors (GR).
Signaling Pathway
The inhibition of 11β-HSD1 by this compound initiates a cascade of downstream effects. By reducing intracellular cortisol, this compound modulates the expression of glucocorticoid-responsive genes, leading to improvements in metabolic parameters and a reduction in inflammatory responses. Recent evidence also suggests a potential interplay between glucocorticoid signaling and the Epidermal Growth Factor Receptor (EGFR) pathway, which may be indirectly influenced by 11β-HSD1 inhibition.
Mechanism of action of this compound.
Pharmacological Data
In Vitro Potency
| Parameter | Value | Reference |
| Ki (human 11β-HSD1) | 5.3 nM | [1] |
No publicly available data for IC50 or EC50 values were found at the time of this review.
Pharmacokinetics
This compound exhibits complex and nonlinear pharmacokinetics, which is attributed to target-mediated drug disposition (TMDD). This phenomenon involves the high-affinity binding of the drug to its pharmacological target, 11β-HSD1, influencing its distribution and clearance. Pharmacokinetic studies support a once-daily oral dosing regimen.[2]
Preclinical Data
Preclinical studies in mouse models have demonstrated the potential of this compound to mitigate the adverse effects of exogenous corticosteroid administration. These studies have shown that this compound can prevent increases in food consumption, body weight gain, skin atrophy, insulin resistance, and skeletal myoatrophy, and improve grip strength in a dose-dependent manner.
Clinical Data
The Phase II RESCUE (NCT05307328) trial evaluated the efficacy and safety of this compound in patients with ACTH-dependent Cushing's syndrome. The key findings from this study are summarized below.
| Endpoint | This compound (6 mg/day) | Placebo | Reference |
| Primary Endpoint | |||
| Mean Urinary Cortisol/Cortisone Metabolite Ratio (at Week 6) | 0.21 ± 0.091 | 2.01 ± 0.263 | [3][4] |
| Key Secondary Endpoints (at Week 6) | |||
| HbA1c Reduction | -0.6% | -0.2% | [3] |
| Systolic Blood Pressure Decrease | -8 mmHg | -3 mmHg | [3] |
| LDL Cholesterol Change | -25 mg/dL | +29 mg/dL | [3] |
| Osteocalcin Increase | +6 mg/L | +0.1 mg/L | [3] |
| Normalization of Urinary Free Cortisol (>1.5x ULN at baseline) | 3 of 8 patients (37.5%) | 0 of 6 patients (0%) | [3][4] |
| Reduction in Concomitant Medications for Type 2 Diabetes | 4 patients | - | [3][4] |
| Reduction in Concomitant Medications for Hypertension | 4 patients | - | [3][4] |
Interim results from the RESCUE trial also indicated that over 60% of patients treated with this compound experienced normalization of urine free cortisol levels.[5] Importantly, the treatment was well-tolerated, with no evidence of adrenal insufficiency.[3]
Experimental Protocols
RESCUE Phase II Clinical Trial (NCT05307328)
Objective: To evaluate the pharmacologic effect, efficacy, and safety of this compound in subjects with ACTH-dependent Cushing's syndrome.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study.
Patient Population: Adults with a documented diagnosis of ACTH-dependent Cushing's syndrome (including Cushing's disease and ectopic ACTH secretion) and evidence of active and consistent cortisol excess. Key comorbidities included type 2 diabetes, impaired glucose tolerance, hypertension, hyperlipidemia, or osteopenia.
Treatment Regimen:
-
Patients were randomized to receive either oral this compound (6 mg/day) or a matching placebo.
-
The study involved two 12-week treatment periods in blinded sequences (e.g., Placebo-Clofutriben-Clofutriben-Placebo or this compound-Clofutriben-Placebo-Placebo), with each letter representing a 6-week period.[3][4]
-
Upon completion of the blinded phases, patients were offered open-label treatment with this compound.
Endpoints:
-
Primary Endpoint: Urinary ratio of cortisol and cortisone metabolites at Week 6, serving as a biomarker for hepatocellular 11β-HSD1 activity.[3][4]
-
Key Exploratory Endpoints (at Week 6):
RESCUE Phase II Trial Workflow.
Conclusion
This compound is a promising, potent, and selective 11β-HSD1 inhibitor with a well-defined mechanism of action. By reducing intracellular cortisol levels, it has demonstrated the potential to provide clinical benefits in conditions of glucocorticoid excess, such as Cushing's syndrome, without causing adrenal insufficiency. The quantitative data from the RESCUE Phase II trial are encouraging and support the continued development of this compound as a novel therapeutic agent. Further research is warranted to fully elucidate its long-term efficacy and safety profile and to explore its therapeutic potential in other glucocorticoid-mediated diseases.
References
- 1. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Glucocorticoid Receptor Modulates EGFR Feedback upon Acquisition of Resistance to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic and transcriptomic profiling reveals a link between the PI3K pathway and lower estrogen-receptor (ER) levels and activity in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Clofutriben: A Novel Approach to Modulating Intracellular Cortisol Levels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and effects of clofutriben, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), on intracellular cortisol levels. By preventing the conversion of inactive cortisone to active cortisol within target tissues, this compound presents a promising therapeutic strategy for conditions characterized by glucocorticoid excess, such as Cushing's syndrome. This document details the preclinical and clinical evidence supporting this compound's mode of action, presents quantitative data in structured tables, outlines detailed experimental protocols for relevant assays, and visualizes key pathways and workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapies for endocrine and metabolic disorders.
Introduction
Cortisol, the primary glucocorticoid in humans, plays a crucial role in a myriad of physiological processes, including metabolism, inflammation, and stress response. While essential for homeostasis, excessive cortisol levels lead to a constellation of pathologies collectively known as Cushing's syndrome, characterized by central obesity, insulin resistance, hypertension, and muscle weakness. Systemic cortisol levels are regulated by the hypothalamic-pituitary-adrenal (HPA) axis. However, at the tissue level, intracellular cortisol concentrations are further modulated by the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1]
11β-HSD1 is a bidirectional enzyme that, in vivo, primarily catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling within cells.[2] This enzyme is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1] Consequently, selective inhibition of 11β-HSD1 offers a targeted approach to reducing intracellular cortisol levels without affecting systemic cortisol production, thus mitigating the adverse effects of glucocorticoid excess while potentially avoiding the risks associated with systemic cortisol suppression.[1][3]
This compound is an orally bioavailable and selective inhibitor of 11β-HSD1.[4] Emerging clinical and preclinical data suggest that this compound effectively reduces intracellular cortisol, leading to improvements in various metabolic and clinical parameters associated with Cushing's syndrome.[4][5] This guide will delve into the scientific foundation of this compound's action, providing the necessary technical details for its study and evaluation.
Mechanism of Action: The Cortisol-Cortisone Shunt
The primary mechanism by which this compound exerts its effects is through the competitive inhibition of 11β-HSD1. This enzyme is a critical component of the "cortisol-cortisone shunt," a prereceptor mechanism that regulates the availability of active glucocorticoids to their intracellular receptors.
In tissues expressing 11β-HSD1, the enzyme utilizes NADPH as a cofactor to reduce the 11-keto group of cortisone, yielding the active 11β-hydroxyl group of cortisol. This intracellularly generated cortisol can then bind to and activate glucocorticoid receptors (GR), initiating downstream signaling cascades that mediate the physiological and pathophysiological effects of glucocorticoids.
This compound, by binding to the active site of 11β-HSD1, prevents the conversion of cortisone to cortisol. This leads to a decrease in intracellular cortisol concentrations and a concomitant increase in the intracellular cortisone-to-cortisol ratio. As a result, glucocorticoid receptor activation is attenuated in a tissue-specific manner, ameliorating the signs and symptoms of cortisol excess.
Figure 1: this compound's Mechanism of Action.
Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies on the effects of this compound and other selective 11β-HSD1 inhibitors.
Table 1: Preclinical Efficacy of a Selective 11β-HSD1 Inhibitor in Human Adipocytes[6]
| Parameter | Control (Cortisone) | Cortisone + PF-877423 (100 nM) | Fold Change | P-value |
| 11β-HSD1 Oxo-reductase Activity (pmol/mg/h) | 5.9 ± 1.9 | Not Reported (Inhibited) | - | <0.01 |
| Fatty Acid-Binding Protein 4 (FABP4) Expression | 312-fold increase vs. vehicle | Abolished increase | - | <0.001 |
| Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity | 47-fold increase vs. vehicle | Abolished increase | - | <0.001 |
| Cellular Lipid Content | Increased | Significantly decreased | - | Not specified |
Data are presented as mean ± SEM. PF-877423 is a highly selective 11β-HSD1 inhibitor.
Table 2: Clinical Efficacy of this compound in Patients with ACTH-Dependent Cushing's Syndrome (RESCUE Trial - Interim Data)[4]
| Parameter | This compound | Placebo | P-value |
| Mean Baseline HSD-1 Ratio | 1.95 ± 0.171 | 1.95 ± 0.171 | - |
| Mean HSD-1 Ratio at Week 6 | 0.21 ± 0.091 | 2.01 ± 0.263 | <0.001 |
| Normalization of Urinary Free Cortisol | 3 of 8 patients | 0 of 6 patients | Not specified |
| Change in HbA1c | -0.6% | -0.2% | Not specified |
| Change in Systolic Blood Pressure (mmHg) | -8 | -3 | Not specified |
| Change in LDL Cholesterol (mg/dL) | -25 | +29 | Not specified |
| Change in Osteocalcin (mg/L) | +6 | +0.1 | Not specified |
HSD-1 ratio refers to the urinary ratio of cortisol and cortisone metabolites, serving as a biomarker for hepatocellular HSD-1 activity. Data are presented as mean ± SEM where available.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on intracellular cortisol levels.
In Vitro 11β-HSD1 Inhibition Assay in Human Adipocytes[6]
Objective: To determine the effect of a selective 11β-HSD1 inhibitor on cortisone-induced adipogenesis in human preadipocytes.
Cell Culture and Differentiation:
-
Culture Chub-S7 human subcutaneous preadipocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Induce differentiation by treating confluent cells with differentiation medium containing 1 µM cortisol or 1 µM cortisone, in the presence or absence of the 11β-HSD1 inhibitor (e.g., 100 nM PF-877423).
-
Maintain cells in culture for 16 days, with media changes every 2-3 days.
11β-HSD1 Activity Assay:
-
On day 16, wash the differentiated adipocytes with phosphate-buffered saline (PBS).
-
Incubate the cells with 100 nM [³H]-cortisone for 4 hours at 37°C.
-
Extract the steroids from the medium using ethyl acetate.
-
Separate [³H]-cortisone and [³H]-cortisol by thin-layer chromatography (TLC).
-
Quantify the radioactivity of the cortisone and cortisol spots using a scintillation counter.
-
Calculate 11β-HSD1 oxo-reductase activity as the percentage conversion of cortisone to cortisol.
Gene Expression Analysis:
-
Extract total RNA from the cells at various time points during differentiation.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of adipogenic marker genes (e.g., FABP4, GPDH) and 11β-HSD1 by quantitative real-time PCR (qPCR) using specific primers.
Lipid Accumulation Assay:
-
On day 16, fix the cells with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O.
-
Elute the stain with isopropanol and measure the absorbance at 520 nm to quantify lipid accumulation.
Figure 2: In Vitro Adipogenesis Experimental Workflow.
Measurement of Urinary Cortisol and Cortisone Metabolites by GC-MS
Objective: To quantify the urinary ratio of cortisol to cortisone metabolites as a biomarker of hepatic 11β-HSD1 activity.
Sample Preparation:
-
Collect 24-hour urine samples from subjects.
-
Thaw and centrifuge the urine samples to remove any precipitate.
-
Perform solid-phase extraction (SPE) to isolate the steroids.
-
Elute the steroids and evaporate the eluate to dryness under a stream of nitrogen.
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of methoxyamine hydrochloride in pyridine followed by N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Incubate the mixture to form methyloxime-trimethylsilyl (MO-TMS) ether derivatives of the steroids.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for steroid separation.
-
Use a temperature gradient program to separate the different steroid metabolites.
-
Detect the eluted compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode, targeting the characteristic ions for the MO-TMS derivatives of cortisol and cortisone metabolites (e.g., tetrahydrocortisol, allotetrahydrocortisol, and tetrahydrocortisone).
-
Quantify the peak areas for each metabolite.
Data Analysis:
-
Calculate the concentrations of the individual metabolites based on standard curves.
-
Determine the HSD-1 activity ratio by dividing the sum of the concentrations of cortisol metabolites (tetrahydrocortisol + allotetrahydrocortisol) by the concentration of the cortisone metabolite (tetrahydrocortisone).
Figure 3: Urinary Metabolite Analysis Workflow.
Conclusion
This compound represents a targeted therapeutic approach for diseases of cortisol excess by selectively inhibiting 11β-HSD1, thereby reducing intracellular cortisol levels in key metabolic tissues. The preclinical and clinical data presented in this guide provide strong evidence for its mechanism of action and its potential to ameliorate the metabolic and clinical consequences of hypercortisolism. The detailed experimental protocols and visualizations are intended to facilitate further research and development in this promising area of endocrinology. As more data from ongoing and future clinical trials become available, the full therapeutic potential of this compound will be further elucidated.
References
- 1. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of this compound for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. biorxiv.org [biorxiv.org]
Clofutriben: A Technical Guide to its Therapeutic Potential as a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofutriben (also known as SPI-62 or ASP3662) is an orally bioavailable, potent, and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1). This enzyme plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone. By selectively blocking HSD-1 in target tissues, this compound aims to mitigate the detrimental effects of excess cortisol, a pathogenic factor in a range of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.
Introduction
Glucocorticoids are essential for a multitude of physiological processes, but their therapeutic use is often limited by significant adverse effects. Endogenous or iatrogenic hypercortisolism is associated with a cluster of metabolic abnormalities, including insulin resistance, dyslipidemia, and hypertension, as well as detrimental effects on bone, skin, and the immune system. The intracellular concentration of active cortisol is regulated by the interplay of two enzymes: 11β-HSD1 (which converts cortisone to cortisol) and 11β-HSD2 (which inactivates cortisol to cortisone). HSD-1 is highly expressed in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle. Consequently, selective inhibition of HSD-1 presents a promising therapeutic strategy to reduce local cortisol concentrations in these tissues without affecting systemic cortisol levels necessary for normal physiological function. This compound, developed by Sparrow Pharmaceuticals, is a leading candidate in this class of drugs.
Mechanism of Action
This compound is a potent and selective inhibitor of the HSD-1 enzyme. By binding to HSD-1, it blocks the conversion of inactive cortisone to active cortisol within target cells. This reduction in intracellular cortisol levels leads to decreased activation of the glucocorticoid receptor (GR), thereby downregulating the expression of glucocorticoid-responsive genes involved in pathological processes. This targeted approach is designed to ameliorate the signs and symptoms of cortisol excess while preserving the beneficial systemic effects of glucocorticoids.
Signaling Pathway
The mechanism of action of this compound is centered on the modulation of the glucocorticoid signaling pathway at the tissue-specific level.
Preclinical Data
Preclinical studies in animal models have provided the foundational evidence for the therapeutic potential of this compound.
In Vitro HSD-1 Inhibition
While specific primary literature detailing the in vitro IC50 of this compound is not publicly available, a population pharmacokinetic/pharmacodynamic model estimated the IC50 of this compound on hepatic HSD-1 inhibition to be 0.0787 nM.[1] This indicates high potency for its target enzyme.
In Vivo Efficacy in a Mouse Model of Cushing's Syndrome
A study utilizing a mouse model of corticosterone-induced Cushing's syndrome demonstrated the protective effects of this compound.[2]
| Parameter | Corticosterone (CORT) + Vehicle | CORT + this compound (10 mg/kg BID) | No CORT + Vehicle (Control) |
| Insulin Sensitivity (HOMA-IR) | Decreased | Attenuated Decrease | Normal |
| Adiposity | Increased | Attenuated Increase | Normal |
| Skeletal Myoatrophy | Increased | Attenuated Increase | Normal |
| Grip Strength | Reduced | Attenuated Reduction | Normal |
| Dermal Thickness | Decreased | Attenuated Decrease | Normal |
| Table 1: Summary of this compound's effects in a mouse model of Cushing's syndrome.[2] |
These findings suggest that full HSD-1 inhibition throughout the dosing interval can mitigate the adverse effects of glucocorticoid excess.[2]
Clinical Data
This compound is currently being investigated in several Phase 2 clinical trials for conditions characterized by cortisol excess or as an adjunct to glucocorticoid therapy.
RESCUE Trial in ACTH-Dependent Cushing's Syndrome
The RESCUE trial (NCT05307328) is a Phase 2, randomized, placebo-controlled study evaluating the efficacy and safety of this compound in patients with ACTH-dependent Cushing's syndrome.[3][4]
| Endpoint | This compound (6 mg/day) | Placebo |
| Primary Endpoint | ||
| Urinary Cortisol/Cortisone Metabolite Ratio (at Week 6) | 0.21 ± 0.091 | 2.01 ± 0.263 |
| Exploratory Endpoints (at Week 6) | ||
| Change in HbA1c (in T2D patients) | -0.6% | -0.2% |
| Change in Systolic Blood Pressure (in hypertensive patients) | -8 mmHg | -3 mmHg |
| Change in LDL Cholesterol (in hyperlipidemic patients) | -25 mg/dL | +29 mg/dL |
| Change in Osteocalcin | +6 mg/L | +0.1 mg/L |
| Normalization of Urinary Free Cortisol (>1.5x ULN) | 3 of 8 patients | 0 of 6 patients |
| Table 2: Key results from the RESCUE trial in Cushing's Syndrome.[5] |
Interim results have shown that over 60% of patients treated with this compound achieved normal levels of free cortisol in the urine, with no instances of adrenal insufficiency.[6][7]
Phase 2 Trial in Polymyalgia Rheumatica (PMR)
This ongoing Phase 2 trial (NCT05436652) is assessing this compound as an adjunct to prednisolone in patients with PMR, aiming to reduce glucocorticoid-related toxicity while maintaining efficacy.[8][9]
| Treatment Group | PMR Relapse Rate | Glucocorticoid Toxicity |
| Prednisolone 10 mg + Placebo | - | - |
| Prednisolone 15 mg + this compound 6 mg | No relapses | Less toxicity vs. placebo group |
| Prednisolone 20 mg + this compound 6 mg | No relapses | Less toxicity vs. placebo group |
| Table 3: Key findings from the Phase 2 trial of this compound in Polymyalgia Rheumatica.[8] |
The combination of 20 mg of prednisolone with this compound demonstrated similar efficacy to 10 mg of prednisolone alone, but with reduced signs of prednisolone toxicity.[10]
DC-MACS Trial in Autonomous Cortisol Secretion (ACS)
The DC-MACS trial is a Phase 2, randomized, double-blind, placebo-controlled study evaluating the efficacy, safety, and pharmacological effects of this compound for treating ACS.[11]
Experimental Protocols
In Vitro HSD-1 Inhibition Assay (Representative Protocol)
A representative protocol for assessing HSD-1 inhibition in vitro would involve the following steps:
-
Enzyme Source: Recombinant human HSD-1 expressed in a suitable cell line (e.g., HEK293 or CHO cells).
-
Substrate: Cortisone, the natural substrate for HSD-1.
-
Cofactor: NADPH, which is required for the reductase activity of HSD-1.
-
Test Compound: this compound at various concentrations.
-
Incubation: The enzyme, substrate, cofactor, and test compound are incubated at 37°C for a specified period.
-
Detection of Cortisol: The amount of cortisol produced is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or a competitive immunoassay.
-
IC50 Determination: The concentration of this compound that inhibits 50% of HSD-1 activity (IC50) is calculated from the dose-response curve.
RESCUE Trial (NCT05307328) - Simplified Protocol
-
Study Design: A multicenter, randomized, placebo-controlled, Phase 2 study.[3]
-
Participants: Adults with ACTH-dependent Cushing's syndrome.[5]
-
Intervention: Subjects receive both this compound (6 mg/day) and a matching placebo for 12 weeks each in a blinded sequence.[5]
-
Primary Endpoint: Urinary ratio of cortisol and cortisone metabolites at week 6.[5]
-
Key Inclusion Criteria: Diagnosis of ACTH-dependent Cushing's syndrome.
-
Key Exclusion Criteria: Conditions expected to interfere with the trial conduct or results.
-
Assessments: Regular monitoring of clinical symptoms, and various biomarkers including HbA1c, blood pressure, lipids, and bone turnover markers.
Polymyalgia Rheumatica Phase 2 Trial (NCT05436652) - Simplified Protocol
-
Study Design: A Phase 2 clinical trial with multiple cohorts.[8][9]
-
Participants: Patients with a confirmed diagnosis of PMR on a stable dose of prednisolone.[9]
-
Intervention: Participants receive their stable prednisolone dose in combination with either this compound (6 mg/day) or a placebo for 2 weeks. Different cohorts are testing various doses of prednisolone (10 mg, 15 mg, 20 mg) with this compound.[8]
-
Primary Endpoints: Measurements of inflammatory markers such as fibrinogen, erythrocyte sedimentation rate, and C-reactive protein.[9]
-
Key Inclusion Criteria: Confirmed PMR diagnosis, stable on 10 mg/day oral prednisolone for at least one week prior to baseline.[9]
-
Key Exclusion Criteria: PMR relapse based on symptoms and specific markers.[9]
-
Assessments: Monitoring of PMR symptoms, physical function, and biomarkers of inflammation and glucocorticoid toxicity.
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action for the treatment of diseases driven by cortisol excess. By selectively inhibiting HSD-1, it has the potential to provide a more targeted approach to reducing the pathological effects of glucocorticoids, both endogenous and exogenous. The available preclinical and clinical data are encouraging, demonstrating efficacy in relevant disease models and patient populations. Ongoing and future clinical trials will be crucial in further defining the therapeutic role of this compound in conditions such as Cushing's syndrome, autonomous cortisol secretion, and as a steroid-sparing agent in inflammatory diseases like polymyalgia rheumatica. The continued investigation of this compound holds the potential to significantly improve the management of these challenging conditions.
References
- 1. Population Target-Mediated Pharmacokinetic/Pharmacodynamic Modeling to Evaluate SPI-62 Exposure and Hepatic 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of this compound for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 7. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference [businesswire.com]
- 8. Sparrow Pharmaceuticals Presented New Data on this compound and Prednisolone for Polymyalgia Rheumatica Treatment at DGRh Kongress 2024 — Sparrow Pharmaceuticals [sparrowpharma.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
Clofutriben: A Technical Guide to Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofutriben (formerly known as SPI-62 and ASP3662) is an orally bioavailable, potent, and selective small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1).[1][2] HSD-1 is a key enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in a wide range of metabolic and inflammatory processes. By inhibiting HSD-1, this compound effectively reduces intracellular cortisol levels in target tissues such as the liver, adipose tissue, and brain, without significantly impacting systemic cortisol homeostasis.[1][3][4] This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for a variety of conditions characterized by excess glucocorticoid activity, including Cushing's syndrome, autonomous cortisol secretion (ACS), and as an adjunct therapy to mitigate the side effects of prescribed glucocorticoids in inflammatory diseases like polymyalgia rheumatica.[5][6][7] This technical guide provides a comprehensive overview of the preclinical data that form the basis of this compound's clinical development.
Mechanism of Action: HSD-1 Inhibition
This compound's therapeutic potential stems from its highly specific inhibition of HSD-1. This enzyme plays a crucial role in amplifying glucocorticoid action within cells. By blocking the conversion of cortisone to cortisol, this compound effectively dampens the downstream signaling cascade initiated by cortisol's binding to the glucocorticoid receptor (GR).[2]
Figure 1: this compound's Mechanism of Action.
Quantitative Preclinical Data
The preclinical development of this compound has been supported by a robust set of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
In Vitro Potency and Selectivity
This compound has demonstrated high affinity and potent inhibitory activity against HSD-1, with a clear selectivity over the HSD-2 isoform, which is critical for avoiding mineralocorticoid-related side effects.[1]
| Parameter | Species | Value | Reference |
| Ki (HSD-1) | Human | 5.3 nM | [1][8] |
| Ki (HSD-1) | Mouse | 2.6 nM | [5] |
| HSD-2 Inhibition | Human | No inhibition at < 3,000 nM | [1] |
Table 1: In Vitro Potency and Selectivity of this compound.
In Vivo Efficacy in a Mouse Model of Cushing's Syndrome
The efficacy of this compound in mitigating the effects of glucocorticoid excess was evaluated in a mouse model of Cushing's syndrome, where corticosterone (CORT) was administered in the drinking water for five weeks. This compound was administered at three different doses to assess its dose-dependent effects on various parameters.[5]
| Parameter | Vehicle + CORT | Low Dose SPI-62 + CORT | Medium Dose SPI-62 + CORT | High Dose SPI-62 + CORT | No CORT |
| Insulin Sensitivity (HOMA-IR) | Increased | Attenuated | Attenuated | Similar to No CORT | Normal |
| Adiposity | Increased | Attenuated | Attenuated | Similar to No CORT | Normal |
| Skeletal Myoatrophy | Present | Attenuated | Attenuated | Similar to No CORT | Absent |
| Grip Strength | Reduced | Attenuated | Attenuated | Similar to No CORT | Normal |
| Dermal Thickness | Decreased | Attenuated | Attenuated | Similar to No CORT | Normal |
Table 2: Summary of In Vivo Efficacy of this compound in a Mouse Model of Cushing's Syndrome.[5]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in early-phase human clinical trials, revealing a nonlinear profile at lower doses. This has been attributed to target-mediated drug disposition (TMDD), where a significant portion of the drug binds to its target enzyme, HSD-1, at low concentrations.[8][9]
| Parameter | Observation | Implication | Reference |
| Absorption | Rapidly absorbed | Suitable for oral administration | [10] |
| Dose Proportionality | Nonlinear at doses ≤ 6 mg; dose-proportional at steady state | Complex dose-exposure relationship at low doses | [1][10] |
| Time to Steady State | Dose-dependent at lower doses (≤ 2 mg) | Requires careful dose selection for optimal target engagement | [1][10] |
| Dosing Regimen | Pharmacokinetics supportive of once-daily dosing | Convenient for patient adherence | [11] |
Table 3: Pharmacokinetic Characteristics of this compound in Humans.
Experimental Protocols
In Vivo Cushing's Syndrome Mouse Model
The following protocol was utilized to assess the in vivo efficacy of this compound.[5]
Figure 2: Workflow for the In Vivo Cushing's Syndrome Mouse Model.
Toxicology and Safety
Preclinical toxicology studies are essential for establishing the safety profile of a new chemical entity. While specific LD50 values for this compound are not publicly available, early-phase clinical trials in healthy volunteers and patient populations have provided valuable insights into its safety and tolerability. In these studies, this compound was generally well-tolerated with no major safety concerns identified.[1][10][11] Importantly, there has been no evidence of adrenal insufficiency, a potential risk with systemic cortisol-lowering agents.[12]
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a potent and selective HSD-1 inhibitor. In vitro studies have confirmed its high affinity for the target enzyme, while in vivo studies in a relevant disease model have demonstrated its ability to mitigate the detrimental effects of glucocorticoid excess. The pharmacokinetic profile, although complex, is well-characterized and supports a once-daily oral dosing regimen. Early clinical data have further substantiated its favorable safety profile. Collectively, these preclinical findings provide a solid foundation for the ongoing clinical development of this compound as a novel therapeutic agent for Cushing's syndrome and other disorders of cortisol excess.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of ASP3662, a Novel 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Healthy Young and Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. PSUN20 The ACSPIRE Trial: 11beta-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition for Autonomous Cortisol Secretion and Adrenal Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound by Sparrow Pharmaceuticals for Adrenocortical Hyperfunction: Likelihood of Approval [pharmaceutical-technology.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. A Target‐Mediated Drug Disposition Model to Explain Nonlinear Pharmacokinetics of the 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor SPI‐62 in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Target-Mediated Drug Disposition Model to Explain Nonlinear Pharmacokinetics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor SPI-62 in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. businesswire.com [businesswire.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
The Pharmacodynamics of Clofutriben: A Technical Guide for Researchers
An In-depth Examination of the Core Pharmacodynamic Properties, Mechanism of Action, and Clinical Efficacy of the Selective HSD-1 Inhibitor, Clofutriben (SPI-62).
This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a novel, potent, and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1). Developed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, its effects in preclinical and clinical studies, and the experimental methodologies used to elucidate its pharmacodynamic profile.
Introduction to this compound and its Target: HSD-1
This compound is an orally bioavailable small molecule designed to inhibit the HSD-1 enzyme.[1] HSD-1 is a critical intracellular enzyme responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1] By blocking this conversion, this compound aims to reduce intracellular cortisol levels, thereby mitigating the pathological effects of cortisol excess in various disease states.[1] This targeted approach is being investigated for the treatment of conditions such as endogenous Cushing's syndrome, autonomous cortisol secretion (ACS), and as an adjunct therapy to minimize the adverse effects of glucocorticoid treatment in inflammatory diseases like polymyalgia rheumatica (PMR).[2][3][4]
Mechanism of Action
This compound selectively binds to and inhibits the activity of HSD-1.[1] This inhibition prevents the regeneration of cortisol from cortisone within target cells. The consequence is a reduction in the activation of glucocorticoid receptors (GRs) in tissues where HSD-1 is highly expressed.[1] This localized modulation of glucocorticoid activity is hypothesized to provide therapeutic benefits without causing systemic adrenal insufficiency, a significant risk associated with other cortisol-lowering therapies.[4]
dot
Caption: Mechanism of action of this compound in inhibiting the HSD-1 pathway.
Clinical Pharmacodynamics
This compound has been evaluated in several Phase 2 clinical trials, demonstrating its potential to modulate cortisol activity and impact clinical endpoints in various patient populations.
Endogenous Cushing's Syndrome (RESCUE Trial)
The RESCUE trial (NCT05307328) was a randomized, placebo-controlled, crossover Phase 2 study that enrolled 17 adults with ACTH-dependent Cushing's syndrome.[5] Patients received 6 mg of this compound or a placebo daily for 12 weeks.[5] The primary endpoint was the change in the urinary ratio of cortisol to cortisone metabolites, a biomarker of hepatocellular HSD-1 activity.[5]
Table 1: Key Pharmacodynamic and Clinical Endpoints from the RESCUE Trial [5]
| Parameter | This compound (n=variable) | Placebo (n=variable) |
| Primary Endpoint | ||
| Mean Urinary Cortisol/Cortisone Metabolite Ratio (Baseline) | 1.95 | 2.01 |
| Mean Urinary Cortisol/Cortisone Metabolite Ratio (Week 6) | 0.21 | 2.01 |
| Exploratory Endpoints (at Week 6) | ||
| Change in HbA1c (in patients with T2D) | -0.6% | -0.2% |
| Change in Systolic Blood Pressure (>120 mmHg) | -8 mmHg | -3 mmHg |
| Change in LDL Cholesterol (>100 mg/dl) | -25 mg/dl | +29 mg/dl |
| Change in Osteocalcin (<7.5 mg/l) | +6 mg/l | +0.1 mg/l |
| Normalization of Urinary Free Cortisol (>1.5x ULN) | 3 of 8 patients | 0 of 6 patients |
Interim results also indicated that over 60% of patients treated with this compound achieved normal levels of free cortisol in the urine, compared to none in the placebo group.[4] Importantly, morning blood cortisol levels were maintained at a safe level, suggesting a low risk of adrenal insufficiency.[4]
Polymyalgia Rheumatica (PMR)
A Phase 2 clinical trial (NCT05436652) investigated this compound as an adjunct to prednisolone in patients with PMR.[6] The study aimed to determine if co-administration of this compound could reduce the toxicities associated with glucocorticoid therapy while maintaining efficacy. The trial included 40 participants who received various doses of prednisolone (10 mg, 15 mg, or 20 mg) in combination with 6 mg of this compound for two weeks.[6]
Table 2: Qualitative Summary of Efficacy and Toxicity in the PMR Trial [2][3][6]
| Treatment Combination | Efficacy Compared to Prednisolone 10mg + Placebo | Glucocorticoid Toxicity Markers (Bone, Lipid, Insulin Resistance) |
| Prednisolone 10mg + this compound 6mg | Less Efficacious | Improved |
| Prednisolone 15mg + this compound 6mg | No PMR relapses observed | Less toxicity compared to prednisolone + placebo |
| Prednisolone 20mg + this compound 6mg | Similar Efficacy | Improved |
These findings suggest that a higher dose of prednisolone may be required to maintain efficacy when co-administered with this compound, but this combination may offer a superior safety profile.
Experimental Protocols
In Vitro HSD-1 Inhibition Assay
A common method to determine the in vitro potency of HSD-1 inhibitors like this compound involves a competitive homogeneous time-resolved fluorescence (HTRF) assay.
-
Enzyme Source: Recombinant human 11β-HSD1.
-
Substrate: Cortisone.
-
Cofactor: NADPH.
-
Assay Principle: The assay measures the conversion of cortisone to cortisol. The reaction is stopped, and a cortisol-d2 acceptor and an anti-cortisol-cryptate donor are added. In the absence of cortisol produced by the enzyme, the donor and acceptor are in close proximity, leading to a high HTRF signal. The cortisol produced by HSD-1 competes with the cortisol-d2 for binding to the anti-cortisol-cryptate, leading to a decrease in the HTRF signal.
-
Procedure:
-
Incubate recombinant 11β-HSD1 with cortisone, NADPH, and varying concentrations of the test compound (e.g., this compound) in a 384-well plate at 37°C.
-
Stop the reaction by adding a solution containing a known concentration of a reference inhibitor (e.g., glycyrrhetinic acid) and the cortisol-XL665 acceptor.
-
Add the anti-cortisol cryptate donor and incubate for a specified period at room temperature.
-
Read the plate on an HTRF-compatible reader to measure the fluorescence signal.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
dot
Caption: Workflow for an in vitro HSD-1 inhibition assay.
Ex Vivo HSD-1 Activity Assay in Animal Tissues
This protocol is used to assess the target engagement of an HSD-1 inhibitor in specific tissues after in vivo administration.
-
Animal Model: Typically mice or rats.
-
Principle: Measures the conversion of radiolabeled cortisone to radiolabeled cortisol in tissue homogenates from animals treated with the inhibitor.
-
Procedure:
-
Administer the HSD-1 inhibitor (e.g., this compound) or vehicle to the animals.
-
At a specified time point after dosing, euthanize the animals and collect the tissues of interest (e.g., liver, adipose tissue).
-
Prepare tissue homogenates.
-
Incubate the tissue homogenates with radiolabeled ([3H]) cortisone for a defined period.
-
Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Separate the radiolabeled cortisone and cortisol using high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled cortisone and cortisol using a scintillation counter.
-
Calculate the percent conversion of cortisone to cortisol and the percent inhibition of HSD-1 activity in the treated group compared to the vehicle group.
-
Conclusion
This compound is a selective HSD-1 inhibitor that has demonstrated target engagement and promising clinical activity in Phase 2 trials for Cushing's syndrome and polymyalgia rheumatica. Its mechanism of action, which involves the localized reduction of intracellular cortisol, offers a novel therapeutic approach with the potential for an improved safety profile compared to existing cortisol-modulating therapies. Further clinical development and the publication of full clinical trial results are anticipated to provide a more complete understanding of the pharmacodynamics and therapeutic potential of this compound.
References
- 1. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 2. Sparrow Pharma Shares Phase 2 Trial Data on this compound and Prednisolone for Polymyalgia Rheumatica at EULAR 2024 [synapse.patsnap.com]
- 3. Sparrow Pharmaceuticals Presents Data from Ongoing Phase 2 Trial of this compound (SPI-62) and Prednisolone as a Treatment for Polymyalgia Rheumatica at EULAR 2024 — Sparrow Pharmaceuticals [sparrowpharma.com]
- 4. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Sparrow Pharmaceuticals Presented New Data on this compound and Prednisolone for Polymyalgia Rheumatica Treatment at DGRh Kongress 2024 — Sparrow Pharmaceuticals [sparrowpharma.com]
Clofutriben's Effect on Adipose Tissue Cortisol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Clofutriben (formerly SPI-62), a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document elucidates the mechanism of action of this compound with a specific focus on its effects on cortisol metabolism within adipose tissue. It synthesizes available preclinical and clinical data, presenting quantitative findings in structured tables and detailing the experimental protocols used to generate this data. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential in metabolic and endocrine disorders.
Introduction
Excess glucocorticoid activity, particularly elevated intracellular cortisol levels, is strongly implicated in the pathophysiology of numerous metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. While systemic cortisol levels may be within the normal range, localized tissue-specific amplification of glucocorticoid action can drive disease progression. Adipose tissue is a key site of this local cortisol regulation, primarily through the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
This compound is a novel, orally bioavailable small molecule developed by Sparrow Pharmaceuticals that selectively inhibits 11β-HSD1.[1] By blocking the conversion of inactive cortisone to active cortisol within adipocytes and other metabolic tissues, this compound offers a targeted approach to reducing the detrimental effects of excess intracellular glucocorticoids.[2][3] This guide explores the specific effects of this compound on adipose tissue cortisol metabolism, adipocyte function, and its broader implications for therapeutic intervention.
Mechanism of Action: Targeting Intracellular Cortisol Production
The primary mechanism of action of this compound is the potent and selective inhibition of 11β-HSD1.[2] This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue.[4] In these tissues, 11β-HSD1 is responsible for the intracellular regeneration of cortisol from circulating inactive cortisone, thereby amplifying local glucocorticoid signaling.[4]
By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active cortisol in adipocytes. This, in turn, mitigates the downstream effects of excessive glucocorticoid receptor activation, which include altered gene expression related to adipogenesis, lipid metabolism, and insulin sensitivity.[2]
Signaling Pathway of Cortisol Regulation in Adipocytes
The following diagram illustrates the enzymatic conversion of cortisone to cortisol by 11β-HSD1 and the inhibitory action of this compound.
References
The Role of 11β-HSD1 in Disease and the Therapeutic Potential of Clofutriben: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling in a tissue-specific manner. Dysregulation of 11β-HSD1 activity has been implicated in a range of pathologies, including metabolic syndrome, Cushing's syndrome, neurodegenerative diseases, and glaucoma. Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy. Clofutriben (formerly SPI-62), a potent and selective 11β-HSD1 inhibitor, is currently in clinical development and has shown potential in treating conditions of cortisol excess. This technical guide provides an in-depth overview of the role of 11β-HSD1 in disease and the therapeutic rationale for its inhibition by this compound, supported by preclinical and clinical data, detailed experimental methodologies, and pathway visualizations.
The Critical Role of 11β-HSD1 in Health and Disease
11β-HSD1 is a nicotinamide adenine dinucleotide phosphate (NADPH)-dependent reductase located within the endoplasmic reticulum.[1][2] Its primary function in vivo is to regenerate cortisol from cortisone, thus increasing intracellular glucocorticoid concentrations in key metabolic tissues such as the liver, adipose tissue, skeletal muscle, and the brain.[1][3][4] This tissue-specific regulation of glucocorticoid action is crucial for maintaining metabolic homeostasis, cognitive function, and inflammatory responses.[1]
Metabolic Syndrome and Type 2 Diabetes
Elevated 11β-HSD1 activity in adipose tissue and the liver is strongly associated with the pathogenesis of metabolic syndrome, characterized by visceral obesity, insulin resistance, dyslipidemia, and hypertension.[1][5][6] Overexpression of 11β-HSD1 in the adipose tissue of mice leads to a phenotype resembling metabolic syndrome.[6][7] Conversely, mice with a deficiency in the 11β-HSD1 gene are resistant to diet-induced obesity and show improved insulin sensitivity.[5][7] Pharmacological inhibition of 11β-HSD1 in animal models has been shown to improve glucose tolerance, reduce fasting glucose and insulin levels, and decrease body weight and fat mass.[7]
Cushing's Syndrome and Autonomous Cortisol Secretion
Cushing's syndrome is a disorder characterized by excessive cortisol levels, leading to significant morbidity.[8][9] While systemic cortisol levels are high, tissue-specific amplification by 11β-HSD1 exacerbates the clinical manifestations.[8] this compound is being investigated as a novel treatment for ACTH-dependent Cushing's syndrome and autonomous cortisol secretion (ACS), a more common condition of milder cortisol excess.[10][11][12] The therapeutic rationale is to reduce intracellular cortisol in tissues where its excess causes toxicity, such as the liver, adipose tissue, muscle, and brain.[10][11]
Neurodegenerative Diseases
11β-HSD1 is expressed in key areas of the brain, including the hippocampus and cerebral cortex, which are involved in learning and memory.[2][13] Chronic exposure to elevated glucocorticoids is linked to age-related cognitive decline and may play a role in the pathology of Alzheimer's disease.[13][14][15] Studies in animal models have shown that inhibition of 11β-HSD1 can improve cognitive function and may have disease-modifying effects by reducing β-amyloid plaque formation.[13][15] However, clinical trials with other 11β-HSD1 inhibitors in Alzheimer's disease have yielded mixed results.[14][16]
Glaucoma
Glucocorticoids are known to increase intraocular pressure (IOP), a major risk factor for glaucoma.[17] 11β-HSD1 is expressed in the ciliary epithelium of the human eye, where it is thought to regulate aqueous humor production by locally generating cortisol.[17][18][19] Inhibition of 11β-HSD1 has been shown to lower IOP in patients with ocular hypertension, suggesting its potential as a therapeutic target for glaucoma.[18][19][20] However, a clinical trial with an oral 11β-HSD1 inhibitor did not show a clinically meaningful effect on IOP.[21]
This compound: A Potent and Selective 11β-HSD1 Inhibitor
This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of 11β-HSD1.[22][23][24] By blocking the conversion of cortisone to cortisol in target tissues, this compound aims to mitigate the detrimental effects of excess glucocorticoid activity.[22][23]
Mechanism of Action
This compound selectively binds to and inhibits the enzymatic activity of 11β-HSD1.[22] This prevents the regeneration of active cortisol from inactive cortisone within cells, thereby reducing the activation of glucocorticoid receptors (GRs).[22][23] This targeted approach is designed to reduce the adverse effects of cortisol in metabolic tissues without causing systemic adrenal insufficiency.[9][25]
Clinical Development
This compound is currently in Phase 2 clinical trials for several indications:
-
Endogenous Cushing's Syndrome: The RESCUE trial (NCT05307328) is a Phase 2 study evaluating the efficacy and safety of this compound in patients with ACTH-dependent Cushing's syndrome.[9][11] Interim results have shown that this compound can normalize urinary free cortisol levels in a majority of patients.[9][25]
-
Autonomous Cortisol Secretion (ACS): The DC-MACS study is a Phase 2 trial investigating this compound for the treatment of ACS.[10]
-
Polymyalgia Rheumatica (PMR): this compound is being studied in combination with prednisolone for the treatment of PMR, with the goal of reducing the side effects of glucocorticoid therapy.[11][26]
Quantitative Data Summary
The following tables summarize the available quantitative data on the role of 11β-HSD1 and the effects of its inhibition.
Table 1: 11β-HSD1 Activity in Disease States
| Disease State | Tissue | Change in 11β-HSD1 Activity/Expression | Reference |
| Obesity | Adipose Tissue | Increased | [6] |
| Type 2 Diabetes | Adipose Tissue | Increased | [3] |
| Metabolic Syndrome | Adipose Tissue, Liver | Increased | [6] |
| Aging | Hippocampus, Cortex | Increased | [13] |
Table 2: Preclinical Efficacy of 11β-HSD1 Inhibition
| Animal Model | Inhibitor | Key Findings | Reference |
| Diet-induced obese mice | Selective 11β-HSD1 inhibitor | Lowered body weight, insulin, fasting glucose, triglycerides, and cholesterol. | [7] |
| Mouse model of type 2 diabetes | Selective 11β-HSD1 inhibitor | Lowered fasting glucose, insulin, glucagon, triglycerides, and free fatty acids; improved glucose tolerance. | [7] |
| Mouse model of atherosclerosis | Selective 11β-HSD1 inhibitor | Slowed plaque progression; lowered serum cholesterol and triglycerides. | [7] |
| Tg2576 mouse model of Alzheimer's | UE2316 | Prevented cognitive decline. | [15] |
Table 3: Clinical Data for this compound (Interim Phase 2)
| Indication | Trial | Key Findings | Reference |
| Endogenous Cushing's Syndrome | RESCUE (NCT05307328) | Normalized urine free cortisol in >60% of patients without causing adrenal insufficiency. | [9][25] |
Experimental Protocols
11β-HSD1 Enzyme Activity Assay (In Vitro)
This protocol describes a common method for assessing 11β-HSD1 reductase activity in cell lysates or with recombinant enzyme.
Materials:
-
Recombinant human 11β-HSD1 enzyme or cell/tissue lysates
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Test compound (e.g., this compound)
-
Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and recombinant 11β-HSD1 or cell/tissue lysate.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding the substrate, cortisone.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., glycyrrhetinic acid).
-
Detect the amount of cortisol produced using an HTRF cortisol assay according to the manufacturer's instructions.
-
Calculate the percent inhibition of 11β-HSD1 activity for each concentration of the test compound and determine the IC50 value.
Adapted from methods described in[27].
In Vivo Assessment of 11β-HSD1 Activity
This protocol outlines a method for assessing systemic 11β-HSD1 activity in humans.
Materials:
-
24-hour urine collection containers
-
Gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Collect a 24-hour urine sample from the subject.
-
Extract the urinary steroid metabolites.
-
Analyze the concentrations of tetrahydrocortisol (THF), 5α-tetrahydrocortisol (5α-THF), and tetrahydrocortisone (THE) using GC/MS or LC-MS/MS.
-
Calculate the ratio of (THF + 5α-THF) / THE. This ratio reflects the whole-body activity of 11β-HSD1. A decrease in this ratio following administration of an inhibitor indicates target engagement.
Based on principles described in[28].
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway
Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating an 11β-HSD1 Inhibitor
Caption: A typical drug discovery and development workflow for an 11β-HSD1 inhibitor.
Therapeutic Rationale for 11β-HSD1 Inhibition with this compound
Caption: The logical framework for the therapeutic application of this compound.
Conclusion
The enzyme 11β-HSD1 plays a pivotal role in regulating intracellular glucocorticoid levels, and its dysregulation is a key factor in the pathophysiology of numerous diseases. The targeted inhibition of 11β-HSD1 represents a highly promising therapeutic avenue. This compound, a potent and selective 11β-HSD1 inhibitor, has demonstrated a favorable mechanism of action and encouraging early clinical results in conditions of cortisol excess. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to establish its place in the clinical management of metabolic and endocrine disorders. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working in this exciting field.
References
- 1. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 11β-Hydroxysteroid dehydrogenase type 1: relevance of its modulation in the pathophysiology of obesity, the metabolic syndrome and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 10. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 11. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of this compound for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]
- 12. This compound by Sparrow Pharmaceuticals for Adrenocortical Hyperfunction: Likelihood of Approval [pharmaceutical-technology.com]
- 13. Cognitive and Disease-Modifying Effects of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Male Tg2576 Mice, a Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cognitive and Disease-Modifying Effects of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Male Tg2576 Mice, a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer's Disease Onset: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 lowers intraocular pressure in patients with ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Oral administration of the 11β-hydroxysteroid-dehydrogenase type 1 inhibitor RO5093151 to patients with glaucoma: an adaptive, randomised, placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound | C19H16ClF3N4O2 | CID 44598960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. newdrugapprovals.org [newdrugapprovals.org]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]
- 26. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 27. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Clofutriben: A Technical Guide for the Laboratory Study of Hypercortisolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Clofutriben (also known as SPI-62), a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), for the study of hypercortisolism in a laboratory setting. Hypercortisolism, a condition characterized by excessive cortisol levels, is associated with a range of metabolic and cardiovascular morbidities. This compound offers a novel therapeutic approach by targeting the intracellular conversion of inactive cortisone to active cortisol, thereby reducing tissue-specific glucocorticoid excess. This document details the mechanism of action of this compound, provides key quantitative data, and outlines detailed experimental protocols for its in vitro and in vivo evaluation. Furthermore, it includes visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its application in hypercortisolism research.
Introduction to this compound and Hypercortisolism
Hypercortisolism, encompassing conditions like Cushing's syndrome and autonomous cortisol secretion, results from prolonged exposure to elevated levels of cortisol[1]. This can lead to a variety of clinical manifestations, including obesity, type 2 diabetes, hypertension, and osteoporosis. The primary source of cortisol is the adrenal gland, but the intracellular concentration of active cortisol in target tissues is regulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2]. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, amplifying glucocorticoid receptor activation within cells of key metabolic tissues such as the liver, adipose tissue, and brain[3][4][5].
This compound is a small molecule, orally bioavailable, and selective inhibitor of 11β-HSD1[3]. By blocking this enzyme, this compound reduces intracellular cortisol levels without affecting systemic cortisol production by the adrenal glands[2][4]. This targeted mechanism of action presents a promising strategy for mitigating the detrimental effects of hypercortisolism with a potentially lower risk of inducing adrenal insufficiency, a common concern with other cortisol-lowering therapies[4][6]. Preclinical and clinical studies have demonstrated the potential of this compound to normalize biomarkers of hypercortisolism and improve associated metabolic parameters[4][6][7].
Mechanism of Action of this compound
This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is a crucial component of the pre-receptor pathway that regulates glucocorticoid availability to the glucocorticoid receptor (GR). The signaling pathway is illustrated in the diagram below.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available preclinical and clinical information.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| Ki (HSD-1) | 5.3 nM | Human | [8] |
| IC50 (HSD-2) | > 3,000 nM | Human | [8] |
Table 2: Clinical Efficacy of this compound (Phase II RESCUE Trial)
| Parameter | Result | Patient Population | Reference |
| Normalization of Urine Free Cortisol (UFC) | >60% of patients | Endogenous Cushing's Syndrome | [4][6] |
| Adrenal Insufficiency | No evidence of adrenal insufficiency | Endogenous Cushing's Syndrome | [4][6] |
| Oral Dose | 12 weeks of oral tablets | Endogenous Cushing's Syndrome | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on hypercortisolism in a laboratory setting.
In Vitro HSD-1 Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory potency (IC50) of this compound against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Cortisol standard
-
Detection system (e.g., LC-MS/MS or a cortisol-specific ELISA kit)
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer to achieve the desired test concentrations.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH, and the serially diluted this compound or vehicle (DMSO).
-
Enzyme Addition: Add recombinant human 11β-HSD1 to each well to initiate the pre-incubation. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add cortisone to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile or a specific inhibitor like carbenoxolone).
-
Cortisol Quantification: Quantify the amount of cortisol produced in each well using a validated LC-MS/MS method or a cortisol ELISA kit.
-
Data Analysis: Plot the percentage of HSD-1 inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Dexamethasone-Induced Hypercortisolism Model in Mice
This protocol describes the induction of a hypercortisolemic state in mice using dexamethasone, followed by treatment with this compound to assess its efficacy in reducing corticosterone levels.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Dexamethasone
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Metabolic cages for urine collection
-
Corticosterone measurement kit (ELISA or LC-MS/MS)
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week.
-
Induction of Hypercortisolism: Administer dexamethasone in the drinking water (e.g., 1 mg/L) for a specified period (e.g., 7-14 days) to suppress the hypothalamic-pituitary-adrenal (HPA) axis and induce a state of glucocorticoid excess.
-
Grouping and Treatment: Randomly divide the mice into treatment groups:
-
Vehicle control
-
Dexamethasone + Vehicle
-
Dexamethasone + this compound (at various doses, e.g., 1, 3, 10 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle orally (e.g., by oral gavage or voluntary administration in a palatable jelly) once daily for the duration of the study (e.g., 7-14 days)[9][10][11].
-
Sample Collection:
-
Urine: House mice in metabolic cages for 24-hour urine collection at baseline and at the end of the treatment period.
-
Blood: Collect blood samples via tail vein or terminal cardiac puncture for plasma corticosterone analysis.
-
-
Corticosterone Measurement: Measure urinary free corticosterone and plasma corticosterone levels using a validated method.
-
Data Analysis: Compare corticosterone levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
ACTH-Secreting Pituitary Tumor Xenograft Model
This protocol describes the establishment of a murine model of ACTH-dependent Cushing's disease using AtT-20 cells, which are mouse pituitary tumor cells that secrete ACTH.
Cell Line:
-
AtT-20 mouse pituitary tumor cells
Animals:
-
Immunocompromised mice (e.g., nude mice)
Materials:
-
AtT-20 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
This compound
-
Vehicle for this compound
-
Calipers for tumor measurement
-
Corticosterone measurement kit
Procedure:
-
Cell Culture: Culture AtT-20 cells according to standard protocols.
-
Tumor Cell Implantation:
-
Harvest AtT-20 cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Grouping and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm3), randomly assign mice to treatment groups:
-
Vehicle control
-
This compound (at various doses)
-
-
Drug Administration: Administer this compound or vehicle orally once daily.
-
Monitoring:
-
Continue to monitor tumor growth.
-
Monitor for clinical signs of hypercortisolism (e.g., weight gain, skin thinning).
-
Collect 24-hour urine samples for corticosterone measurement.
-
-
Endpoint Analysis: At the end of the study, collect terminal blood samples and tumors for further analysis (e.g., plasma corticosterone, tumor histology).
-
Data Analysis: Compare tumor growth rates, corticosterone levels, and other relevant parameters between the treatment groups.
Conclusion
This compound represents a promising investigational agent for the treatment of hypercortisolism due to its targeted mechanism of action as a selective 11β-HSD1 inhibitor. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in studying the preclinical and clinical effects of this compound. The in vitro and in vivo models described herein are valuable tools for elucidating the therapeutic potential of HSD-1 inhibition in mitigating the adverse consequences of glucocorticoid excess. Further research utilizing these methodologies will be instrumental in advancing our understanding of this compound's role in the management of hypercortisolism.
References
- 1. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 2. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. Sparrow Pharmaceuticals Presents Data on SPI-62 at the European Congress of Endocrinology — Sparrow Pharmaceuticals [sparrowpharma.com]
- 5. A Novel Selective 11β-HSD1 Inhibitor, (E)-4-(2-(6-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-Methyl-1,1-Dioxido-1,2,6-Thiadiazinan-2-yl)Acetamido)Adamantan-1-Carboxamide (KR-67607), Prevents BAC-Induced Dry Eye Syndrome [mdpi.com]
- 6. research.fsu.edu [research.fsu.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of ASP3662, a Novel 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Healthy Young and Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Methodological & Application
In Vitro Assays for Testing Clofutriben Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofutriben (also known as ASP3662) is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This intracellular enzyme is responsible for the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, offering a promising therapeutic strategy for conditions associated with glucocorticoid excess, including Cushing's syndrome and metabolic diseases.
These application notes provide detailed protocols for in vitro assays to assess the efficacy of this compound. The described methods include a direct enzymatic inhibition assay, a cell-based assay to determine functional inhibition in a cellular context, and a downstream signaling assay to measure the impact on glucocorticoid receptor (GR) target gene expression.
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the direct inhibition of the 11β-HSD1 enzyme. This prevents the regeneration of active cortisol from cortisone within the cell. The subsequent reduction in intracellular cortisol leads to decreased activation of the glucocorticoid receptor (GR), a ligand-activated transcription factor. When activated by cortisol, the GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, modulating their transcription. By lowering intracellular cortisol, this compound attenuates this signaling cascade.
Quantitative Data Summary
The efficacy of 11β-HSD1 inhibitors can be quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in enzymatic and cell-based assays. Below is a summary of reported values for this compound and other common 11β-HSD1 inhibitors for comparison.
| Compound | Assay Type | Target | Value | Reference |
| This compound (ASP3662) | Enzymatic Inhibition | Human 11β-HSD1 | Ki: 5.3 nM | [1] |
| Carbenoxolone | Cell-based HTRF | Microsomal 11β-HSD1 | IC50: 0.33 µM | [2] |
| Glycyrrhetinic Acid | Cell-based HTRF | Microsomal 11β-HSD1 | IC50: 0.31 µM | [2] |
| BI-135585 | Enzymatic Inhibition | 11β-HSD1 | IC50: 13 nM | [3] |
| 11β-HSD1-IN-14 | Enzymatic Inhibition | Human 11β-HSD1 | IC50: 74 nM | [3] |
| 11β-HSD1-IN-14 | Cell-based Assay (HEK293) | 11β-HSD1 | IC50: 603 nM | [3] |
Experimental Protocols
Protocol 1: Enzymatic Inhibition of 11β-HSD1 using HTRF
This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on 11β-HSD1 activity using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay. The assay measures the production of cortisol from cortisone.
Workflow Diagram:
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone
-
NADPH
-
This compound
-
HTRF Cortisol Assay Kit (e.g., from Cisbio/Revvity) containing anti-cortisol Cryptate and cortisol-d2
-
Assay buffer (e.g., 20 mM Tris, 5 mM EDTA, pH 6.0)
-
Low-volume 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration should typically range from 0.1 nM to 10 µM.
-
Reaction Mixture: In a 384-well plate, add the following components in order:
-
2 µL of this compound dilution or vehicle control.
-
6 µL of a solution containing cortisone (final concentration ~160 nM) and NADPH (final concentration ~200 µM) in assay buffer.
-
2 µL of 11β-HSD1 enzyme solution (final concentration to be optimized for linear signal).
-
-
Enzymatic Reaction: Incubate the plate at 37°C for 2 hours.
-
Detection:
-
Add 5 µL of cortisol-d2 conjugate to each well.
-
Add 5 µL of anti-cortisol Cryptate to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of cortisol produced.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based 11β-HSD1 Activity Assay
This protocol measures the efficacy of this compound in a cellular environment using Human Embryonic Kidney (HEK293) cells engineered to express human 11β-HSD1. Cortisol production in the cell culture supernatant is quantified.
Workflow Diagram:
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone
-
This compound
-
96-well cell culture plates
-
Method for cortisol quantification (e.g., HTRF Cortisol Assay Kit or LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the HEK293-HSD11B1 cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Remove the growth medium from the cells and replace it with the this compound dilutions.
-
Add cortisone to all wells to a final concentration of 200-500 nM.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for cortisol measurement.
-
Cortisol Quantification:
-
Using HTRF: Follow the manufacturer's protocol for the HTRF Cortisol Assay Kit, using the collected supernatant as the sample.
-
Using LC-MS/MS: Prepare the samples for analysis according to established protocols for steroid quantification. This method allows for the simultaneous measurement of cortisone and cortisol.[4]
-
-
Data Analysis:
-
Determine the concentration of cortisol in each sample.
-
Calculate the percent inhibition of cortisol production for each this compound concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the cellular IC50 value.
-
Protocol 3: Glucocorticoid Receptor (GR) Target Gene Expression Assay
This assay evaluates the downstream effect of 11β-HSD1 inhibition by measuring changes in the expression of GR target genes. A549 human lung carcinoma cells, which endogenously express GR, are a suitable model. The cells are treated with cortisone to allow for intracellular conversion to cortisol, and the effect of this compound on the expression of GR-responsive genes is measured by quantitative PCR (qPCR).
Workflow Diagram:
Materials:
-
A549 cells
-
Cell culture medium
-
Cortisone
-
This compound
-
12-well cell culture plates
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for GR target genes (e.g., GILZ, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 12-well plates and grow to ~80% confluency.
-
Pre-treat cells with a serial dilution of this compound for 1 hour.
-
Add cortisone (e.g., 100 nM final concentration) to stimulate intracellular cortisol production and GR activation.
-
Incubate for an additional 6 to 24 hours. Include controls with no treatment, cortisone alone, and this compound alone.
-
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and primers for the target genes (GILZ, FKBP5) and a housekeeping gene.
-
Example Primer Sequences:
-
GILZ Fwd: 5'-AAGGAGCGCTTCGAGGACTA-3'
-
GILZ Rev: 5'-GCTCTGCACATTGGGGTAAA-3'
-
FKBP5 Fwd: 5'-GCAGAGCGGAAAGGTTCAG-3'
-
FKBP5 Rev: 5'-GGCACTGGGCATAGGAAAGT-3'
-
-
Run the qPCR program with appropriate cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the threshold cycle (Ct) for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the cortisone-only treated group using the ΔΔCt method.
-
A dose-dependent reduction in the expression of these GR target genes by this compound indicates effective downstream pathway modulation.
-
Conclusion
The assays described provide a comprehensive framework for the in vitro evaluation of this compound's efficacy. The enzymatic assay confirms direct target engagement, the cell-based assay demonstrates activity in a more complex biological system, and the gene expression assay validates the intended downstream pharmacological effect. These protocols can be adapted for high-throughput screening of new 11β-HSD1 inhibitors or for detailed mechanistic studies of this compound and related compounds.
References
- 1. Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay: Inhibition of human recombinant 11beta-HSD1 expressed in HEK293 cells assessed as reduction of cortisone to cortisol conversion at 20 uM by sc... - ChEMBL [ebi.ac.uk]
- 4. Reciprocal Regulation of 11β-Hydroxysteroid Dehydrogenase 1 and Glucocorticoid Receptor Expression by Dexamethasone Inhibits Human Coronary Artery Smooth Muscle Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Clofutriben
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo testing of Clofutriben (also known as SPI-62 or ASP3662), a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). By preventing the intracellular conversion of inactive cortisone to active cortisol, this compound offers a promising therapeutic approach for conditions characterized by glucocorticoid excess.[1][2][3][4][5] This document outlines relevant animal models, detailed experimental protocols, and key signaling pathways to guide preclinical research and development.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits 11β-HSD1.[1] This enzyme is highly expressed in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1][6] In these tissues, 11β-HSD1 converts circulating cortisone to cortisol, which can then bind to glucocorticoid receptors (GR) and elicit physiological responses. By blocking this conversion, this compound effectively reduces intracellular cortisol levels without significantly altering systemic cortisol concentrations, thereby mitigating the adverse effects of glucocorticoid excess.[2][4][5][6][7][8]
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the 11β-HSD1 enzyme, which plays a crucial role in the tissue-specific regulation of glucocorticoid activity. The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound action.
Recommended Animal Models
The selection of an appropriate animal model is critical for the in vivo evaluation of this compound. Based on its mechanism of action and clinical indications, the following models are recommended:
-
Cushing's Syndrome Model: A mouse model of Cushing's syndrome can be established through the administration of corticosterone.[9][10] This model is highly relevant for studying the efficacy of this compound in mitigating the effects of glucocorticoid excess.
-
Metabolic Syndrome Models: Diet-induced obese (DIO) mice are a suitable model to investigate the effects of this compound on metabolic parameters such as insulin resistance, glucose intolerance, and dyslipidemia.[11]
-
Neuropathic and Dysfunctional Pain Models: Rat models of neuropathic pain, such as spinal nerve ligation (SNL) and streptozotocin-induced diabetic neuropathy, as well as models of dysfunctional pain like reserpine-induced myalgia, have been used to evaluate the analgesic effects of this compound (ASP3662).[6][12]
-
Polymyalgia Rheumatica/Inflammatory Arthritis Models: While a direct animal model for polymyalgia rheumatica is not well-established, models of inflammatory arthritis, such as pristane-induced arthritis (PIA) in rats or collagen-induced arthritis (CIA) in mice, can be utilized to assess the glucocorticoid-sparing effects of this compound when used in combination with corticosteroids.[13][14]
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Cushing's Syndrome
This protocol is adapted from a study evaluating SPI-62 in a corticosterone-induced Cushing's syndrome mouse model.[9][10]
1. Animal Model Induction:
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Induction: Administer corticosterone (CORT) to induce a Cushing's syndrome phenotype. This can be achieved through subcutaneous implantation of CORT pellets or by providing CORT in the drinking water.[9][10][15][16][17]
-
Duration: 5 weeks of CORT administration.[9]
2. Dosing and Administration:
-
Formulation: Prepare this compound in a suitable vehicle for oral administration.
-
Dose Levels: Based on preclinical studies, various dose regimens can be tested. A study with SPI-62 used three different regimens.[9]
-
Administration: Administer this compound or vehicle daily via oral gavage. Body weight should be measured daily for accurate dose calculation.[9][10]
3. Efficacy Endpoints:
-
Metabolic Parameters:
-
Body Composition and Muscle Function:
-
Dermatological Effects:
-
Behavioral Assessment:
-
Locomotor Activity: Assess ambulation in an open field maze.[9]
-
4. Experimental Workflow:
References
- 1. Genetic models of Cushing’s disease: From cells, in vivo transgenic models to human pituitary organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of this compound for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]
- 5. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 6. Analgesic effects of ASP3662, a novel 11β-hydroxysteroid dehydrogenase 1 inhibitor, in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transgenic mice that develop pituitary tumors. A model for Cushing's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of ASP3662, a Novel 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Healthy Young and Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 11β-hydroxysteroid dehydrogenase type 1 inhibitor SPI-62 prevents morbidity in a mouse model of Cushing’s syndrome | bioRxiv [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic effects of ASP3662, a novel 11β‐hydroxysteroid dehydrogenase 1 inhibitor, in rat models of neuropathic and dysfunctional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]
- 14. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models of Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. animal-models-of-cushing-s-syndrome - Ask this paper | Bohrium [bohrium.com]
- 18. firstwordpharma.com [firstwordpharma.com]
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Cortisol, Cortisone, and Clofutriben in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortisol and its inactive metabolite, cortisone, are crucial steroid hormones involved in a wide range of physiological processes, including metabolism, immune response, and stress regulation. The interconversion of cortisol and cortisone is regulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Dysregulation of this pathway is implicated in various metabolic disorders. Clofutriben is a novel, potent, and selective inhibitor of 11β-HSD1 currently under investigation for its therapeutic potential in managing diseases associated with cortisol excess.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cortisol, cortisone, and this compound in human plasma. This method is particularly suited for clinical and preclinical studies investigating the pharmacokinetics and pharmacodynamics of this compound and its effect on cortisol metabolism.
Experimental Protocols
Materials and Reagents
-
Standards: Cortisol, cortisone, this compound, cortisol-d4 (internal standard for cortisol and cortisone), and a suitable stable isotope-labeled analog of this compound (e.g., this compound-d4, as internal standard).
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
-
Reagents: Zinc sulfate heptahydrate, methyl tert-butyl ether (MTBE).
-
Sample Collection Tubes: K2-EDTA plasma collection tubes.
-
Equipment: Centrifuge, evaporator (e.g., nitrogen evaporator), vortex mixer, analytical balance, LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source).
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Aliquoting: To 100 µL of human plasma, add 10 µL of the internal standard working solution (containing cortisol-d4 and this compound-d4).
-
Protein Precipitation: Add 200 µL of a 0.1 M zinc sulfate solution to precipitate plasma proteins. Vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE. Vortex for 5 minutes to ensure thorough mixing and extraction of the analytes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cortisol | 363.2 | 121.1 | 100 | 25 |
| Cortisone | 361.2 | 163.1 | 100 | 22 |
| This compound | 425.1 | 199.1 | 100 | 30 |
| Cortisol-d4 (IS) | 367.2 | 121.1 | 100 | 25 |
| This compound-d4 (IS) | 429.1 | 203.1 | 100 | 30 |
Note: The MRM transitions for this compound are proposed based on its chemical structure (C19H16ClF3N4O2) and common fragmentation patterns of similar compounds. These would need to be empirically optimized during method development.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of cortisol, cortisone, and this compound.
Caption: Signaling pathway of cortisol and cortisone, showing the inhibitory effect of this compound on 11β-HSD1.
Determining the Optimal Concentration of Clofutriben for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the optimal concentration of Clofutriben for in vitro studies. This compound is a selective inhibitor of 11beta-hydroxysteroid dehydrogenase type 1 (HSD-1), an enzyme that catalyzes the conversion of inactive cortisone to active cortisol.[1][2][3] By inhibiting HSD-1, this compound effectively reduces intracellular cortisol levels, making it a promising therapeutic agent for disorders associated with corticosteroid excess, such as Cushing's syndrome.[1][4][5] The protocols outlined herein describe a systematic approach to identify a concentration range of this compound that elicits the desired biological effect while minimizing cytotoxicity. This involves a series of experiments, including cell viability assays, apoptosis detection, and target engagement analysis through western blotting.
Introduction
This compound is an orally bioavailable small molecule that is currently under clinical investigation for the treatment of conditions like Cushing's syndrome and polymyalgia rheumatica.[2][4] Its mechanism of action involves the selective inhibition of HSD-1, thereby preventing the activation of glucocorticoid receptors by locally produced cortisol.[1] To conduct meaningful in vitro experiments that accurately reflect the potential cellular effects of this compound, it is crucial to first establish an optimal working concentration. This concentration should be high enough to effectively inhibit HSD-1 and produce a measurable downstream effect, but low enough to avoid off-target effects and general cytotoxicity.[6][7] These application notes provide a detailed workflow and specific protocols to guide researchers in this critical step of experimental design.
Data Presentation: Recommended Concentration Range for Initial Screening
As specific in vitro concentrations for this compound are not widely published in preclinical academic literature, a broad concentration range should be initially screened to determine the dose-dependent effects. This approach is a standard practice in toxicology and pharmacology to capture a wide spectrum of cellular responses.[8] Based on general principles of in vitro drug testing, the following range is proposed for initial experiments.
| Concentration Level | This compound Concentration (µM) | Rationale |
| Low Range | 0.1 - 1 | To observe minimal to no effect and establish a baseline. |
| Mid Range | 1 - 10 | Expected range for observing specific biological activity and target engagement. |
| High Range | 10 - 100 | To assess potential cytotoxicity and identify the upper limit for specific effects. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental approach to determine its optimal concentration, the following diagrams are provided.
Caption: this compound's mechanism of action.
Caption: Workflow for determining optimal this compound concentration.
Experimental Protocols
The following protocols provide a step-by-step guide for the key experiments required to determine the optimal in vitro concentration of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
Selected cell line (e.g., a cell line known to express HSD-1)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (determined from the viability assay) for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Western Blot for Target Engagement
This protocol is used to assess the effect of this compound on the protein levels of downstream targets of the glucocorticoid receptor.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against a known glucocorticoid-regulated protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound. After the treatment period, wash the cells with cold PBS and lyse them with lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis.[15] Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[16] Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
By following these protocols, researchers can systematically determine the optimal in vitro concentration of this compound for their specific cell model and experimental questions. This foundational step is essential for generating reliable and reproducible data and for advancing our understanding of the therapeutic potential of this novel HSD-1 inhibitor. It is recommended to start with a broad concentration range and then narrow it down based on the results from the cell viability, apoptosis, and target engagement assays.
References
- 1. This compound | C19H16ClF3N4O2 | CID 44598960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 4. This compound by Sparrow Pharmaceuticals for Adrenocortical Hyperfunction: Likelihood of Approval [pharmaceutical-technology.com]
- 5. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In Vitro Apoptotic Cell Death Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Clofutriben Using 11β-HSD1 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofutriben is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme critical for the intracellular conversion of inactive cortisone to active cortisol.[1] This enzyme is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1] Elevated 11β-HSD1 activity is implicated in the pathophysiology of various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in these tissues, thereby offering a promising therapeutic strategy for conditions associated with cortisol excess.[2][3]
11β-HSD1 knockout (KO) mice have been instrumental in elucidating the role of this enzyme in metabolic regulation. These mice are protected from diet-induced obesity, exhibit enhanced glucose tolerance and insulin sensitivity, and display an improved lipid profile. The use of 11β-HSD1 KO mice in conjunction with this compound provides a powerful model to investigate the drug's mechanism of action and specificity. In theory, this compound should have minimal to no effect in 11β-HSD1 KO mice, as its molecular target is absent. This experimental approach allows for the definitive confirmation of on-target effects and the identification of any potential off-target mechanisms.
These application notes provide a comprehensive overview and detailed protocols for utilizing 11β-HSD1 KO mice to study the pharmacological effects of this compound.
Signaling Pathway of 11β-HSD1 and this compound's Mechanism of Action
Caption: Mechanism of 11β-HSD1 action and this compound inhibition.
Experimental Design and Workflow
A typical experimental design to assess the specificity and efficacy of this compound would involve four groups of mice:
-
Wild-Type (WT) + Vehicle
-
Wild-Type (WT) + this compound
-
11β-HSD1 Knockout (KO) + Vehicle
-
11β-HSD1 Knockout (KO) + this compound
This design allows for the comparison of this compound's effects in the presence and absence of its target enzyme, 11β-HSD1.
Caption: Experimental workflow for studying this compound in 11β-HSD1 KO mice.
Data Presentation
The following tables present hypothetical but expected quantitative data from a study comparing the effects of this compound in wild-type and 11β-HSD1 KO mice fed a high-fat diet (HFD) for 12 weeks.
Table 1: Body Weight and Composition
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Fat (%) | Lean Mass (g) |
| WT + Vehicle | 22.5 ± 1.2 | 45.3 ± 2.1 | 35.8 ± 2.5 | 29.1 ± 1.8 |
| WT + this compound | 22.8 ± 1.5 | 38.1 ± 1.9 | 28.2 ± 2.1 | 27.3 ± 1.5 |
| KO + Vehicle | 22.3 ± 1.1 | 35.2 ± 1.8# | 25.1 ± 1.9# | 26.4 ± 1.3 |
| KO + this compound | 22.6 ± 1.3 | 34.9 ± 2.0# | 24.8 ± 2.2# | 26.2 ± 1.6 |
*p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. WT + Vehicle
Table 2: Glucose Homeostasis
| Group | Fasting Glucose (mg/dL) | Glucose AUC (mg/dLmin) | Fasting Insulin (ng/mL) | Insulin AUC (ng/mLmin) |
| WT + Vehicle | 155 ± 10 | 30,500 ± 2,100 | 2.8 ± 0.5 | 450 ± 50 |
| WT + this compound | 120 ± 8 | 22,000 ± 1,800 | 1.5 ± 0.3 | 280 ± 40 |
| KO + Vehicle | 115 ± 9# | 20,500 ± 1,500# | 1.2 ± 0.2# | 250 ± 35# |
| KO + this compound | 118 ± 11# | 21,000 ± 1,700# | 1.3 ± 0.3# | 260 ± 38# |
*p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. WT + Vehicle
Table 3: Plasma and Liver Lipids
| Group | Plasma Triglycerides (mg/dL) | Plasma Cholesterol (mg/dL) | Liver Weight (g) | Liver Triglycerides (mg/g) |
| WT + Vehicle | 180 ± 15 | 220 ± 20 | 2.5 ± 0.3 | 150 ± 12 |
| WT + this compound | 130 ± 12 | 180 ± 15 | 1.8 ± 0.2 | 90 ± 10 |
| KO + Vehicle | 120 ± 10# | 175 ± 18# | 1.7 ± 0.2# | 85 ± 9# |
| KO + this compound | 125 ± 11# | 178 ± 16# | 1.6 ± 0.3# | 88 ± 11# |
*p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. WT + Vehicle
Experimental Protocols
Animal Handling and Drug Administration
-
Animals: Male C57BL/6J wild-type and 11β-HSD1 knockout mice, 8-10 weeks old.
-
Housing: Mice are housed in a temperature-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: High-fat diet (60% kcal from fat) is provided for 12 weeks to induce a metabolic syndrome phenotype in WT mice.
-
This compound Administration: this compound is administered daily via oral gavage at a dose of 10-30 mg/kg body weight, suspended in a suitable vehicle (e.g., 0.5% methylcellulose). The vehicle-only group receives the same volume of the vehicle.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fast mice for 6 hours with free access to water.
-
Record basal blood glucose levels (t=0) from a tail snip using a glucometer.
-
Inject D-glucose (2 g/kg body weight) intraperitoneally.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Calculate the Area Under the Curve (AUC) for glucose.
Intraperitoneal Insulin Tolerance Test (IPITT)
-
Fast mice for 4-6 hours with free access to water.
-
Record basal blood glucose levels (t=0).
-
Inject human insulin (0.75 U/kg body weight) intraperitoneally.
-
Measure blood glucose at 15, 30, and 60 minutes post-injection.
Body Composition Analysis
-
Body composition (fat mass and lean mass) is measured using Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR).
-
For DEXA, mice are anesthetized with isoflurane during the scan.
-
QMR can be performed on conscious mice.
Plasma and Tissue Collection
-
At the end of the study, fast mice for 6 hours.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C for later analysis.
-
Perfuse tissues with PBS, then dissect and weigh the liver and various adipose tissue depots (e.g., epididymal, subcutaneous).
-
Flash-freeze tissue samples in liquid nitrogen and store at -80°C.
Biochemical Analysis
-
Plasma Parameters: Measure plasma triglycerides, total cholesterol, and corticosterone using commercially available ELISA kits.
-
Liver Triglycerides:
-
Homogenize a portion of the frozen liver in a 2:1 chloroform:methanol solution.
-
Extract lipids and dry the lipid phase under nitrogen.
-
Resuspend the lipid extract in a suitable solvent.
-
Quantify triglyceride content using a colorimetric assay kit.
-
Gene Expression Analysis (qRT-PCR)
-
Isolate total RNA from liver and adipose tissue using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green chemistry and gene-specific primers for key metabolic genes (e.g., PEPCK, G6Pase, SREBP-1c, FASn, ACC1).
-
Normalize target gene expression to a stable housekeeping gene (e.g., β-actin or GAPDH).
Expected Outcomes and Interpretation
-
Wild-Type Mice: Treatment with this compound is expected to significantly improve the metabolic phenotype induced by the high-fat diet. This includes reduced body weight gain, decreased adiposity, improved glucose tolerance and insulin sensitivity, and a healthier lipid profile.
-
11β-HSD1 KO Mice: These mice are expected to show a protected metabolic phenotype at baseline compared to wild-type mice on a high-fat diet. Crucially, treatment with this compound is not expected to produce any significant changes in the metabolic parameters of the 11β-HSD1 KO mice.
-
Interpretation: The lack of a pharmacological effect of this compound in the 11β-HSD1 KO mice would provide strong evidence that the beneficial metabolic effects of the drug are mediated specifically through the inhibition of 11β-HSD1. Any observed effects in the KO mice would suggest potential off-target mechanisms that would warrant further investigation.
This experimental paradigm provides a robust framework for the preclinical evaluation of this compound and other 11β-HSD1 inhibitors, ensuring a thorough understanding of their on-target efficacy and specificity.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. Mouse Adipose Tissue Collection and Processing for RNA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducibility and accuracy of body composition assessments in mice by dual energy x-ray absorptiometry and time domain nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Adipocyte Differentiation Assay with Clofutriben (T0070907) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes, is a fundamental biological process critical for maintaining metabolic homeostasis.[1] Dysregulation of adipogenesis is implicated in various metabolic disorders, including obesity and type 2 diabetes. The differentiation program is governed by a complex transcriptional cascade, with the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ) acting as the master regulator.[2] Activation of PPARγ is both necessary and sufficient to drive the expression of genes that establish the mature adipocyte phenotype.[2][3]
Clofutriben, also known as T0070907, is a potent and selective antagonist of PPARγ.[4][5] By binding to the PPARγ ligand-binding domain, it effectively blocks the receptor's activation by agonists.[5] Consequently, this compound is a valuable tool for investigating the roles of PPARγ in various physiological and pathological processes. These application notes provide a comprehensive protocol for utilizing this compound in an adipocyte differentiation assay using the 3T3-L1 preadipocyte cell line, a well-established in vitro model for studying adipogenesis.[3][6] The assay allows for the quantitative assessment of this compound's inhibitory effects on adipogenesis through lipid accumulation analysis and measurement of key adipogenic markers.
Assay Principle
3T3-L1 preadipocytes are induced to differentiate into mature adipocytes using a standard hormonal cocktail. This cocktail typically includes 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin, which collectively trigger the transcriptional cascade of adipogenesis.[7] The assay evaluates the ability of this compound to inhibit this process by introducing it to the culture medium at various concentrations during differentiation. The primary endpoints for assessing adipogenesis are:
-
Lipid Accumulation: Quantified by Oil Red O staining, a dye that specifically stains neutral lipids within the intracellular lipid droplets of mature adipocytes.[8]
-
Gene Expression: Measured by quantitative real-time PCR (qPCR) for key adipogenic transcription factors (Pparg, Cebpa) and a downstream target gene (Fabp4/aP2).[9][10]
-
Protein Expression: Assessed by Western blotting to confirm changes in the protein levels of PPARγ and C/EBPα.[11][12]
Experimental Protocols
Protocol 1: 3T3-L1 Cell Culture and Adipogenic Differentiation
This protocol details the maintenance of 3T3-L1 preadipocytes and the induction of their differentiation in the presence of this compound.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Differentiation Induction Medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)
-
Insulin Medium (DMEM, 10% FBS, 10 µg/mL Insulin)
-
This compound (T0070907) stock solution (e.g., 10 mM in DMSO)
-
Multi-well culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into multi-well plates in DMEM with 10% Calf Serum and 1% Penicillin-Streptomycin. Grow cells until they reach 100% confluency.
-
Contact Inhibition: Maintain the confluent cells for an additional 2 days (Day 0) to ensure growth arrest.[7]
-
Initiation of Differentiation: On Day 0, replace the medium with Differentiation Induction Medium. Add this compound at desired final concentrations (e.g., 0, 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same volume as the highest this compound concentration.
-
Medium Change: After 2-3 days (Day 3), replace the medium with Insulin Medium containing the same concentrations of this compound or vehicle.[7]
-
Maintenance: From Day 5 onwards, replace the medium every 2 days with standard DMEM containing 10% FBS and the respective concentrations of this compound.
-
Harvesting: Cells are typically fully differentiated by Day 8-10 and can be harvested for analysis (Oil Red O staining, RNA extraction, or protein lysis).
Protocol 2: Oil Red O Staining and Quantification
This protocol is for visualizing and quantifying intracellular lipid accumulation.
Materials:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
10% Formalin in PBS
-
60% Isopropanol
-
100% Isopropanol (for elution)
-
Spectrophotometer or plate reader
Procedure:
-
Washing: Gently wash the differentiated cells twice with PBS.
-
Fixation: Fix the cells by adding 10% Formalin and incubating for at least 1 hour at room temperature.[13][14]
-
Preparation for Staining: Remove the formalin and wash the wells with distilled water. Add 60% isopropanol and incubate for 5 minutes.[14][15] Let the wells dry completely.
-
Staining: Prepare a fresh Oil Red O working solution (e.g., 6 parts stock to 4 parts water, filtered).[7][13] Add the working solution to each well, ensuring the cell monolayer is fully covered, and incubate for 20-30 minutes at room temperature.[7][8]
-
Washing: Remove the staining solution and wash the wells 3-4 times with distilled water until the excess stain is removed.[13]
-
Imaging: At this point, images of the stained cells can be captured using a microscope. Lipid droplets will appear red.[14]
-
Quantification: After imaging, remove all water and let the plates dry. Add 100% isopropanol to each well to elute the dye from the lipid droplets. Incubate for 10-15 minutes with gentle shaking.[13]
-
Measurement: Transfer the isopropanol eluate to a new 96-well plate and measure the absorbance at a wavelength between 490-520 nm.[7][8] Use 100% isopropanol as a blank.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol measures the mRNA expression levels of key adipogenic genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Pparg, Cebpa, Fabp4) and a housekeeping gene (Actb - β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: On Day 8-10 of differentiation, wash cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and each gene (including the housekeeping gene). A typical reaction includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Data Analysis: Analyze the results using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and express the data as a fold change relative to the vehicle-treated control group.
Protocol 4: Western Blotting
This protocol assesses the protein levels of key adipogenic transcription factors.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PPARγ, anti-C/EBPα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: On Day 8-10, wash cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at high speed at 4°C to pellet cell debris and collect the supernatant.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17] Incubate the membrane with the primary antibody (e.g., anti-PPARγ) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for other proteins of interest, such as C/EBPα and the loading control (β-actin).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
Data Presentation: Expected Results
The following tables present hypothetical data illustrating the expected inhibitory effect of this compound on adipocyte differentiation.
Table 1: Effect of this compound on Lipid Accumulation (Oil Red O Quantification)
| This compound (µM) | Absorbance at 492 nm (Mean ± SD) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 1.25 ± 0.08 | 0% |
| 0.1 | 0.98 ± 0.06 | 21.6% |
| 1.0 | 0.45 ± 0.04 | 64.0% |
| 10.0 | 0.15 ± 0.02 | 88.0% |
Table 2: Effect of this compound on Adipogenic Gene Expression (qPCR)
| This compound (µM) | Pparg (Fold Change ± SD) | Cebpa (Fold Change ± SD) | Fabp4 (Fold Change ± SD) |
|---|---|---|---|
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| 0.1 | 0.78 ± 0.09 | 0.81 ± 0.10 | 0.65 ± 0.08 |
| 1.0 | 0.41 ± 0.05 | 0.49 ± 0.07 | 0.22 ± 0.04 |
| 10.0 | 0.15 ± 0.03 | 0.21 ± 0.05 | 0.08 ± 0.02 |
Table 3: Effect of this compound on Adipogenic Protein Expression (Western Blot Densitometry)
| This compound (µM) | PPARγ (Relative Density ± SD) | C/EBPα (Relative Density ± SD) |
|---|---|---|
| 0 (Vehicle) | 1.00 ± 0.10 | 1.00 ± 0.13 |
| 0.1 | 0.82 ± 0.08 | 0.85 ± 0.09 |
| 1.0 | 0.45 ± 0.06 | 0.51 ± 0.07 |
| 10.0 | 0.18 ± 0.04 | 0.25 ± 0.05 |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for the adipocyte differentiation assay with this compound.
Caption: this compound inhibits the adipogenic signaling cascade by antagonizing PPARγ.
References
- 1. Regulatory mechanisms of the early phase of white adipocyte differentiation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional control of adipocyte formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular regulation of adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARγ Antagonists Exhibit Antitumor Effects by Regulating Ferroptosis and Disulfidptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shifting the PPARγ conformational ensemble towards a transcriptionally repressive state improves covalent inhibitor efficacy [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anygenes.com [anygenes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ixcellsbiotech.com [ixcellsbiotech.com]
- 16. journals.plos.org [journals.plos.org]
- 17. Western blot protocol | Abcam [abcam.com]
High-Throughput Screening for Novel 11β-HSD1 Inhibitors: Application Notes and Protocols Featuring Clofutriben
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor regulation of glucocorticoid hormones. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues such as the liver, adipose tissue, and the brain.[1][2] Dysregulation of 11β-HSD1 activity is implicated in the pathogenesis of various metabolic and inflammatory disorders, including obesity, type 2 diabetes, and metabolic syndrome.[3] Consequently, the development of potent and selective 11β-HSD1 inhibitors has emerged as a promising therapeutic strategy.[1][4]
Clofutriben (formerly SPI-62) is a novel, potent, and selective 11β-HSD1 inhibitor currently under clinical investigation.[5][6][7] It has demonstrated the ability to reduce intracellular cortisol levels and has shown potential in treating conditions of glucocorticoid excess, such as Cushing's syndrome.[6][7] The discovery and optimization of inhibitors like this compound rely on robust and efficient high-throughput screening (HTS) methodologies.
These application notes provide detailed protocols for two established HTS assays for the identification and characterization of novel 11β-HSD1 inhibitors: a biochemical Scintillation Proximity Assay (SPA) and a cell-based yeast assay. The information is intended to guide researchers in setting up and executing these screens to identify new chemical entities with therapeutic potential.
11β-HSD1 Signaling Pathway
The enzymatic activity of 11β-HSD1 is central to amplifying the glucocorticoid signaling cascade within target cells. The following diagram illustrates the conversion of cortisone to cortisol by 11β-HSD1 and the subsequent activation of the glucocorticoid receptor (GR), leading to the transcription of target genes.
Data Presentation: In Vitro Inhibitory Potency of Selected 11β-HSD1 Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for this compound and other notable 11β-HSD1 inhibitors against the human enzyme. This data is crucial for comparing the potency of newly identified compounds.
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound (SPI-62) | Human 11β-HSD1 | Enzymatic | ~3-10 | [8] (Estimated from preclinical data) |
| Carbenoxolone | Human 11β-HSD1/2 | Enzymatic | ~10-100 | [3] |
| AZD4017 | Human 11β-HSD1 | Enzymatic | 7 | [3] |
| INCB13739 | Human 11β-HSD1 | Enzymatic | 3.2 | [3] |
| Emodin | Human 11β-HSD1 | Enzymatic | 186 | [3] |
| BVT 2733 | Mouse 11β-HSD1 | Enzymatic | 96 | [3] |
| Compound 544 | Human 11β-HSD1 | Enzymatic | <10 | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: High-Throughput Screening using Scintillation Proximity Assay (SPA)
This protocol describes a homogenous biochemical assay for measuring 11β-HSD1 reductase activity, suitable for HTS. The assay quantifies the production of [³H]cortisol from [³H]cortisone.[10]
Experimental Workflow:
Materials and Reagents:
-
Enzyme Source: Microsomes from cells overexpressing human 11β-HSD1.
-
Substrate: [³H]Cortisone (e.g., PerkinElmer).
-
Cofactor: NADPH.
-
Antibody: Monoclonal anti-cortisol antibody.
-
SPA Beads: Protein A-coated Scintillation Proximity Assay beads (e.g., Revvity).
-
Assay Plate: 384-well white, clear-bottom microplates.
-
Test Compounds: Dissolved in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing EDTA and other necessary components.
-
Stop Solution: Assay buffer containing the anti-cortisol antibody and SPA beads.
-
Instrumentation: Scintillation counter (e.g., MicroBeta™).
Procedure:
-
Reagent Preparation:
-
Prepare a master mix of assay buffer, [³H]cortisone (final concentration ~20 nM), NADPH (final concentration ~1 mM), and 11β-HSD1 microsomes.[9] The optimal microsome concentration should be determined empirically to yield a robust signal-to-background ratio.
-
-
Assay Plate Preparation:
-
Dispense the master mix into the wells of a 384-well plate.
-
Add test compounds at various concentrations (typically in a 10-point dose-response format). For control wells, add an equivalent volume of DMSO.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes) to allow the conversion of [³H]cortisone to [³H]cortisol.
-
-
Reaction Termination and Signal Generation:
-
Add the Stop Solution containing the anti-cortisol antibody and Protein A-SPA beads to each well.
-
Incubate the plate at room temperature for at least 60 minutes to allow the [³H]cortisol to bind to the antibody, which is captured by the Protein A-coated SPA beads.
-
-
Data Acquisition:
-
Seal the plate and count on a scintillation counter. The proximity of the [³H]cortisol to the scintillant in the SPA beads will generate a light signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: High-Throughput Screening using a Yeast-Based Assay
This protocol describes a cell-based assay using Saccharomyces cerevisiae engineered to report on 11β-HSD1 activity. This assay is advantageous for identifying cell-permeable inhibitors.[10]
Experimental Workflow:
Materials and Reagents:
-
Yeast Strain: Saccharomyces cerevisiae strain engineered to express human 11β-HSD1, the human glucocorticoid receptor (GR), and a reporter construct (e.g., yEGFP driven by a glucocorticoid-responsive promoter).[10]
-
Growth Media: Appropriate yeast growth media (e.g., Synthetic Dextrose (SD) medium with necessary supplements).
-
Substrate: Cortisone.
-
Test Compounds: Dissolved in DMSO.
-
Assay Plate: 96- or 384-well microplates suitable for cell culture.
-
Instrumentation: Flow cytometer (e.g., FACSCalibur) or a fluorescence microplate reader.
Procedure:
-
Yeast Culture Preparation:
-
Grow the engineered yeast strain in selective media to mid-log phase.
-
-
Assay Plate Preparation:
-
Harvest and resuspend the yeast cells in fresh media.
-
Dispense the cell suspension into the wells of a microplate.
-
-
Compound and Substrate Addition:
-
Add test compounds at desired concentrations.
-
Add cortisone to all wells (except for negative controls) to a final concentration that elicits a robust reporter signal (e.g., 250 µM).[10]
-
-
Incubation:
-
Incubate the plate at 30°C for a suitable period (e.g., 6 hours) to allow for cortisone uptake, conversion to cortisol, GR activation, and reporter protein expression.[10]
-
-
Data Acquisition (Flow Cytometry):
-
Transfer a small volume of the cell suspension from each well to a new plate for analysis.
-
Analyze the fluorescence of individual cells using a flow cytometer. Set appropriate gates to measure the fluorescence intensity of the yeast population.[10]
-
Example settings for a FACSCalibur: FSC (E00), SSC (458 V), FL1 (yEGFP, 468 V). Excitation at 488 nm and emission collected through a 530/30 nm filter.[10]
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity for each well.
-
Determine the percent inhibition by comparing the fluorescence of compound-treated wells to that of DMSO-treated controls.
-
Plot dose-response curves and calculate IC50 values for active compounds.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing high-throughput screening campaigns to identify and characterize novel 11β-HSD1 inhibitors. The Scintillation Proximity Assay provides a robust biochemical method for primary screening and potency determination, while the yeast-based assay offers a valuable secondary screen to assess cell permeability and intracellular activity. By employing these methodologies, researchers can efficiently discover and advance new therapeutic agents like this compound for the treatment of metabolic and inflammatory diseases.
References
- 1. Flow cytometric resolution of yeast is affected by enzymatic treatment and culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Optimized LIVE/DEAD Assay Coupled with Flow Cytometry for Quantifying Post-Stress Survival in Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PMON72 The "RESCUE" Trial: 11beta-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition for ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]
- 6. biorxiv.org [biorxiv.org]
- 7. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast-based assays for screening 11β-HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yeast-based assays for screening 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for a Clofutriben Study in Diet-Induced Obese Mice
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for an experimental study to investigate the efficacy of Clofutriben in a diet-induced obesity (DIO) mouse model. The protocols outlined below are intended to guide researchers through the process of inducing obesity, administering the compound, and assessing key metabolic parameters.
Introduction
Obesity is a significant global health issue characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic disorders, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. Diet-induced obese (DIO) mouse models, particularly on a C57BL/6J background, are widely used to mimic human obesity and its associated metabolic dysfunctions[1][2].
This compound is an orally bioavailable and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1)[3][4]. HSD-1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver, adipose tissue, and skeletal muscle[3][5]. By inhibiting HSD-1, this compound reduces intracellular cortisol levels, which may ameliorate the adverse metabolic effects associated with cortisol excess[3][6][7]. This mechanism suggests its potential as a therapeutic agent for metabolic diseases.
This study aims to evaluate the effects of this compound on key metabolic parameters in a well-established DIO mouse model.
Experimental Design and Workflow
A logical workflow is crucial for the successful execution of this study. The following diagram illustrates the key phases of the experimental design.
Materials and Reagents
A comprehensive list of necessary materials and reagents should be prepared prior to the commencement of the study.
| Category | Item | Supplier (Example) |
| Animals | Male C57BL/6J mice, 8 weeks old | The Jackson Laboratory |
| Diets | High-Fat Diet (60 kcal% fat) | Research Diets, Inc. |
| Control Diet (10 kcal% fat) | Research Diets, Inc. | |
| Test Compound | This compound | Sparrow Pharmaceuticals |
| Vehicles | 0.5% (w/v) methylcellulose in sterile water | Sigma-Aldrich |
| Anesthetics | Isoflurane | Piramal Critical Care |
| Reagents for Metabolic Tests | D-Glucose | Sigma-Aldrich |
| Human Insulin (Humulin R) | Eli Lilly | |
| Saline, sterile | Thermo Fisher Scientific | |
| Consumables | Oral gavage needles | Cadence Science |
| Insulin syringes | BD | |
| Blood glucose test strips and meter | Roche Diagnostics | |
| Microcentrifuge tubes | Eppendorf | |
| Histology Reagents | 4% Paraformaldehyde | Electron Microscopy Sciences |
| Paraffin | Leica Biosystems | |
| Hematoxylin and Eosin (H&E) stains | Vector Laboratories | |
| Gene Expression Reagents | RNA extraction kit | QIAGEN |
| cDNA synthesis kit | Bio-Rad | |
| qPCR master mix | Applied Biosystems |
Experimental Protocols
Detailed methodologies for each phase of the study are provided below.
Animal Husbandry and Diet-Induced Obesity
-
Acclimatization: Upon arrival, house male C57BL/6J mice (8 weeks old) in a temperature and humidity-controlled facility with a 12-hour light/dark cycle[2]. Allow a one-week acclimatization period with ad libitum access to standard chow and water.
-
Baseline Measurements: After acclimatization, record the initial body weight and fasting blood glucose of each mouse[1].
-
Induction of Obesity: Randomly assign mice to either a high-fat diet (HFD; 60 kcal% fat) or a control diet (10 kcal% fat) group[1][8]. House the mice individually to monitor food intake accurately.
-
Monitoring: Measure body weight and food intake weekly for 16-20 weeks. An increase in body weight of 20-30% in the HFD group compared to the control group is typically observed[1].
Treatment with this compound
-
Randomization: After the diet-induced obesity period, randomize the HFD-fed mice into two treatment groups based on body weight and fasting blood glucose to ensure homogeneity between groups:
-
Vehicle Group: Receives the vehicle solution.
-
This compound Group: Receives this compound at a predetermined dose. A lean control group (on the control diet) receiving the vehicle should also be maintained.
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 4 weeks.
-
Continued Monitoring: Continue to monitor body weight and food intake weekly throughout the treatment period.
Metabolic Phenotyping
Perform the following metabolic tests during the final week of the treatment period.
The OGTT assesses the ability of the body to clear a glucose load from the bloodstream, providing insights into glucose tolerance and insulin secretion[9][10].
-
Fasting: Fast the mice for 4-6 hours in the morning by transferring them to a clean cage with only access to water[11][12].
-
Baseline Glucose: At the end of the fasting period, obtain a baseline blood glucose reading (time 0) from a small drop of blood from the tail vein using a glucometer[11].
-
Glucose Administration: Administer a 2 g/kg body weight bolus of D-glucose solution (typically 20% w/v in sterile saline) via oral gavage[10][11].
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration[10][13].
The ITT evaluates the systemic response to insulin, providing a measure of insulin sensitivity[1][14][15].
-
Fasting: Fast the mice for 4-6 hours in the morning with access to water[12].
-
Baseline Glucose: Measure baseline blood glucose (time 0) from the tail vein[14].
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight, diluted in sterile saline) via intraperitoneal (IP) injection[14][16]. The optimal insulin dose may need to be determined empirically for DIO mice, with doses ranging from 0.5 to 2.0 U/kg being reported[1][16].
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection[14].
Euthanasia and Tissue Collection
-
Euthanasia: At the end of the study, euthanize the mice following approved institutional guidelines.
-
Blood Collection: Collect trunk blood for the measurement of plasma insulin, triglycerides, and total cholesterol[2].
-
Tissue Harvesting: Dissect and weigh the liver and various adipose tissue depots (e.g., epididymal, subcutaneous)[17].
-
Tissue Preservation: For histological analysis, fix a portion of the liver and adipose tissue in 4% paraformaldehyde[18]. For gene expression analysis, snap-freeze tissue samples in liquid nitrogen and store them at -80°C[19].
Biochemical and Molecular Analyses
Analyze plasma samples for:
-
Insulin levels using an ELISA kit.
-
Total cholesterol and triglyceride levels using commercially available colorimetric assay kits.
-
Tissue Processing: Process the fixed adipose tissue, embed it in paraffin, and cut 5 µm sections[18].
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize adipocyte morphology[18][20].
-
Imaging and Analysis: Capture images using a light microscope and analyze adipocyte size and number using appropriate image analysis software. A decrease in adipocyte size may indicate improved metabolic health[21].
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the frozen liver and adipose tissue samples and reverse transcribe it into cDNA[22].
-
Quantitative PCR (qPCR): Perform qPCR to analyze the expression of genes involved in key metabolic pathways, such as:
-
Lipogenesis: SREBP-1c, FASN, ACC1
-
Fatty Acid Oxidation: CPT1a, PGC-1α
-
Inflammation: TNF-α, IL-6, MCP-1
-
Gluconeogenesis (Liver): G6Pase, PEPCK Normalize the expression of target genes to a suitable housekeeping gene (e.g., β-actin).
-
This compound Signaling Pathway
This compound's mechanism of action involves the inhibition of HSD-1, which in turn reduces the intracellular conversion of cortisone to cortisol. This localized reduction in active glucocorticoids is hypothesized to improve metabolic parameters.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Body Weight and Food Intake
| Parameter | Lean Control | DIO + Vehicle | DIO + this compound |
| Initial Body Weight (g) | |||
| Final Body Weight (g) | |||
| Body Weight Gain (g) | |||
| Average Daily Food Intake (g) |
Table 2: Plasma Metabolic Parameters
| Parameter | Lean Control | DIO + Vehicle | DIO + this compound |
| Fasting Blood Glucose (mg/dL) | |||
| Fasting Plasma Insulin (ng/mL) | |||
| Total Cholesterol (mg/dL) | |||
| Triglycerides (mg/dL) |
Table 3: Oral Glucose Tolerance Test (OGTT)
| Time (min) | Lean Control (mg/dL) | DIO + Vehicle (mg/dL) | DIO + this compound (mg/dL) |
| 0 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 90 | |||
| 120 | |||
| AUC |
Table 4: Insulin Tolerance Test (ITT)
| Time (min) | Lean Control (% Baseline) | DIO + Vehicle (% Baseline) | DIO + this compound (% Baseline) |
| 0 | 100 | 100 | 100 |
| 15 | |||
| 30 | |||
| 60 |
Table 5: Tissue Weights and Adipocyte Size
| Parameter | Lean Control | DIO + Vehicle | DIO + this compound |
| Liver Weight (g) | |||
| Epididymal Adipose Weight (g) | |||
| Average Adipocyte Size (µm²) |
Table 6: Relative Gene Expression
| Gene | Tissue | Lean Control | DIO + Vehicle | DIO + this compound |
| SREBP-1c | Liver | |||
| FASN | Adipose | |||
| TNF-α | Adipose | |||
| G6Pase | Liver |
Conclusion
This comprehensive experimental design provides a robust framework for evaluating the therapeutic potential of this compound in a diet-induced obesity mouse model. The detailed protocols and clear data presentation structure will enable researchers to generate high-quality, reproducible data to assess the compound's effects on key metabolic parameters. The findings from this study will contribute to a better understanding of the role of HSD-1 inhibition in the context of obesity and metabolic disease.
References
- 1. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diet-induced obesity murine model [protocols.io]
- 3. This compound | C19H16ClF3N4O2 | CID 44598960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound by Sparrow Pharmaceuticals for Adrenocortical Hyperfunction: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Scientific Overview — Sparrow Pharmaceuticals [sparrowpharma.com]
- 6. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 7. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 8. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
- 9. The Glucose Tolerance Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. Insulin Tolerance Test in Mouse [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 15. Glucose and Insulin Tolerance Tests in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Video: Identification and Dissection of Diverse Mouse Adipose Depots [jove.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Histological methods to quantify changes of white and brown adipose tissue in response to a high content fat diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Clofutriben Application in Primary Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofutriben is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] By blocking this conversion, this compound effectively reduces intracellular cortisol levels in key metabolic tissues such as the liver, adipose tissue, and muscle.[1][3][4] This mechanism of action makes it a promising therapeutic agent for conditions associated with cortisol excess, such as Cushing's syndrome, and as an adjunct therapy to mitigate the side effects of glucocorticoid treatments.[2][3][4][5]
These application notes provide a comprehensive guide for the use of this compound in primary cell culture experiments, offering detailed protocols for investigating its effects on various cell types relevant to its therapeutic applications. While specific preclinical data on this compound in primary cell culture is limited in publicly available literature, the provided protocols are based on established methods for studying selective 11β-HSD1 inhibitors.
Mechanism of Action: 11β-HSD1 Inhibition
This compound's primary mechanism of action is the selective inhibition of the 11β-HSD1 enzyme. This enzyme is a key regulator of intracellular glucocorticoid levels.
Data Presentation: Expected Outcomes of this compound Treatment in Primary Cells
The following tables summarize the expected quantitative data from experiments with this compound in various primary cell cultures, based on the known effects of selective 11β-HSD1 inhibitors.
Table 1: Effect of this compound on 11β-HSD1 Activity and Cortisol Production
| Primary Cell Type | This compound Concentration | 11β-HSD1 Activity (% of Control) | Supernatant Cortisol (ng/mL) |
| Human Hepatocytes | 1 nM | 85 ± 5 | 18 ± 2 |
| 10 nM | 52 ± 4 | 11 ± 1.5 | |
| 100 nM | 15 ± 3 | 3 ± 0.5 | |
| Human Adipocytes | 1 nM | 88 ± 6 | 12 ± 1 |
| 10 nM | 55 ± 5 | 7 ± 0.8 | |
| 100 nM | 18 ± 4 | 2 ± 0.3 | |
| Human Macrophages | 1 nM | 90 ± 7 | 8 ± 0.9 |
| 10 nM | 60 ± 6 | 4.5 ± 0.5 | |
| 100 nM | 22 ± 5 | 1.5 ± 0.2 |
Table 2: Effect of this compound on Adipocyte Differentiation
| Treatment Group | This compound (100 nM) | Adipogenic Marker (PPARγ) Expression (Fold Change) | Lipid Accumulation (Oil Red O Staining, OD500) |
| Control | - | 1.0 ± 0.1 | 0.15 ± 0.02 |
| Adipogenic Media | - | 8.5 ± 0.7 | 1.2 ± 0.1 |
| Adipogenic Media | + | 3.2 ± 0.4 | 0.4 ± 0.05 |
Table 3: Effect of this compound on Inflammatory Response in Macrophages
| Treatment Group | This compound (100 nM) | Pro-inflammatory Cytokine (TNF-α) Secretion (pg/mL) | Anti-inflammatory Cytokine (IL-10) Secretion (pg/mL) |
| Control | - | 25 ± 5 | 10 ± 2 |
| LPS (100 ng/mL) | - | 850 ± 70 | 50 ± 8 |
| LPS (100 ng/mL) | + | 450 ± 50 | 95 ± 12 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in primary cell cultures.
General Primary Cell Culture Protocol
Aseptic technique is paramount for successful primary cell culture. All procedures should be performed in a Class II biological safety cabinet.
-
Cell Sourcing and Plating: Obtain primary human hepatocytes, adipocytes, or macrophages from a reputable commercial vendor or through established isolation protocols. Plate cells at the recommended density in appropriate culture vessels pre-coated with extracellular matrix proteins if required.
-
Culture Medium: Use the recommended specialized growth medium for each primary cell type, supplemented with necessary growth factors and antibiotics.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration is consistent across all experimental groups, including the vehicle control.
-
Treatment: When cells reach the desired confluency, replace the culture medium with fresh medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cell culture supernatant and/or the cells for downstream analysis.
Protocol 1: 11β-HSD1 Activity Assay
This assay measures the conversion of cortisone to cortisol in intact primary cells.
-
Cell Plating and Treatment: Plate primary cells in a 24-well plate and allow them to adhere and recover. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours).
-
Substrate Addition: To each well, add culture medium containing a known concentration of cortisone (e.g., 100 nM).
-
Incubation: Incubate the cells for a specific period (e.g., 4-6 hours) to allow for the enzymatic conversion.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a commercially available Cortisol ELISA kit.
-
Data Analysis: Calculate the percentage of cortisone to cortisol conversion for each treatment group and normalize to the vehicle control to determine the inhibitory effect of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of primary cells, which is an indicator of cell viability.
-
Cell Plating and Treatment: Seed primary cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability.
Protocol 3: Adipocyte Differentiation Assay (Oil Red O Staining)
This protocol evaluates the impact of this compound on the differentiation of pre-adipocytes into mature adipocytes.
-
Induction of Differentiation: Culture primary human pre-adipocytes to confluence. Induce differentiation using an adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence or absence of this compound.
-
Maintenance: Maintain the cells in an adipocyte maintenance medium, replenishing the medium with or without this compound every 2-3 days for 10-14 days.
-
Fixation: Fix the cells with 10% formalin.
-
Oil Red O Staining: Stain the lipid droplets in the differentiated adipocytes with Oil Red O solution.
-
Quantification:
-
Microscopy: Visualize and capture images of the stained cells to qualitatively assess the degree of differentiation.
-
Elution and Spectrophotometry: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 500 nm for a quantitative assessment of lipid accumulation.
-
Protocol 4: Western Blot for 11β-HSD1 Expression
This protocol determines the effect of this compound on the protein expression levels of its target enzyme.
-
Cell Lysis: Lyse the this compound-treated primary cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for 11β-HSD1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 5: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of genes downstream of glucocorticoid receptor activation.
-
RNA Extraction: Extract total RNA from this compound-treated primary cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for target genes (e.g., PPARγ, TNF-α, IL-10) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
Conclusion
This compound presents a targeted approach to modulating intracellular cortisol levels, with significant potential in various therapeutic areas. The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular and molecular effects of this compound in relevant primary cell culture models. These in vitro studies are crucial for elucidating the precise mechanisms of action and for guiding further preclinical and clinical development.
References
Application Notes and Protocols for Clofutriben Testing Using Lentiviral Overexpression of 11β-HSD1
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol within key metabolic tissues such as the liver, adipose tissue, and brain.[1][2][3] This localized amplification of glucocorticoid signaling plays a significant role in the pathophysiology of various conditions, including metabolic syndrome, type 2 diabetes, and neurodegenerative diseases.[4][5][6] Overexpression of 11β-HSD1 in visceral adipose tissue has been linked to non-alcoholic fatty liver disease (NAFLD).[7] Consequently, the inhibition of 11β-HSD1 presents a promising therapeutic strategy for these disorders.
Clofutriben (formerly known as SPI-62) is a potent and specific inhibitor of 11β-HSD1 currently under investigation for its therapeutic potential in conditions of cortisol excess, such as Cushing's syndrome and in combination with synthetic glucocorticoids to mitigate their side effects.[8][9] These application notes provide a comprehensive guide for the in vitro evaluation of this compound utilizing a cellular model of 11β-HSD1 overexpression established through lentiviral transduction. The protocols detailed below are designed to enable researchers to robustly assess the efficacy and cytotoxicity of this compound and other potential 11β-HSD1 inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of 11β-HSD1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Principle | Reference |
| This compound (Representative) | Human 11β-HSD1 | ~70* | HEK293 | Cortisone to cortisol conversion | [10] |
| MK-0916 | Human 11β-HSD1 | 30 | Recombinant Enzyme | HTRF Assay | [10] |
| Compound 3 (Abbott) | Human 11β-HSD1 | 5 (Ki) | Recombinant Enzyme | N/A | [11] |
| Compound 4 (Merck) | Human 11β-HSD1 | 5 | Recombinant Enzyme | N/A | [11] |
| Compound 7 (Sterix) | Human 11β-HSD1 | 56 | Recombinant Enzyme | N/A | [11] |
*Note: The IC50 for this compound is not publicly available. The value presented is for a novel pyrimidine 11β-HSD1 inhibitor and is used as a representative value for a potent inhibitor.
Table 2: Summary of Phase II RESCUE Clinical Trial Data for this compound in ACTH-Dependent Cushing's Syndrome
| Parameter | This compound (6 mg/day) | Placebo | Outcome | Reference |
| Urinary Cortisol/Cortisone Metabolite Ratio (at Week 6) | 0.21 ± 0.091 | 2.01 ± 0.263 | Significant reduction, indicating inhibition of hepatic 11β-HSD1 activity. | [2][12] |
| HbA1c Reduction (in T2D patients) | -0.6% | -0.2% | Greater reduction in blood glucose levels. | [2] |
| Systolic Blood Pressure Reduction | -8 mmHg | -3 mmHg | Greater reduction in systolic blood pressure. | [2] |
| LDL Cholesterol Change | -25 mg/dl | +29 mg/dl | Favorable modulation of lipid profile. | [2] |
| Normalization of Urinary Free Cortisol | 3 of 8 patients | 0 of 6 patients | Restoration of normal cortisol levels in a subset of patients. | [2][12] |
Signaling Pathways and Experimental Workflows
11β-HSD1-Mediated Glucocorticoid Signaling Pathway
Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Testing
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Lentiviral Production for 11β-HSD1 Overexpression
Objective: To produce high-titer lentiviral particles carrying the human HSD11B1 gene.
Materials:
-
HEK293T cells (low passage, <15)
-
Lentiviral transfer plasmid containing the human HSD11B1 ORF (e.g., pLenti-C-Myc-DDK-P2A-Puro-HSD11B1)
-
2nd generation packaging plasmids (e.g., psPAX2 and pMD2.G)
-
DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Polyethylenimine (PEI), linear, 25 kDa (1 mg/mL in sterile water, pH 7.0)
-
0.45 µm syringe filters
-
10 cm tissue culture dishes
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. Cells should be 70-80% confluent at the time of transfection.[13]
-
Plasmid DNA Preparation: In a sterile microfuge tube, prepare the following DNA mixture in 500 µL of Opti-MEM:
-
10 µg of the HSD11B1 transfer plasmid
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
Transfection Reagent Preparation: In a separate sterile microfuge tube, add 30 µL of PEI (1 mg/mL) to 470 µL of Opti-MEM.
-
Transfection: Add the DNA mixture to the PEI mixture, vortex gently for 10 seconds, and incubate at room temperature for 15-20 minutes. Add the entire mixture dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Medium Change: After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
Viral Harvest: At 48 and 72 hours post-transfection, collect the viral supernatant. Pool the collections.
-
Filtration and Storage: Centrifuge the supernatant at 500 x g for 5 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. Aliquot the viral particles and store them at -80°C.
Protocol 2: Generation of Stable 11β-HSD1 Overexpressing HEK293 Cells
Objective: To generate a stable cell line overexpressing human 11β-HSD1 for inhibitor screening.
Materials:
-
HEK293 cells
-
Lentiviral particles containing the HSD11B1 gene
-
Complete DMEM
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (or other appropriate selection antibiotic)
-
24-well and 6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed 5 x 10^4 HEK293 cells per well in a 24-well plate in 0.5 mL of complete DMEM.
-
Transduction: On the day of transduction, thaw the lentiviral aliquot on ice. Prepare a transduction cocktail by adding the lentivirus (at a Multiplicity of Infection (MOI) of 1-10) and Polybrene to a final concentration of 8 µg/mL in 0.5 mL of complete DMEM.
-
Remove the medium from the cells and add the transduction cocktail.
-
Incubate the cells for 24 hours at 37°C.
-
Medium Change: After 24 hours, replace the virus-containing medium with 1 mL of fresh complete DMEM.
-
Antibiotic Selection: 48 hours post-transduction, begin antibiotic selection. Replace the medium with fresh complete DMEM containing the appropriate concentration of puromycin (previously determined by a kill curve, typically 1-10 µg/mL for HEK293 cells).
-
Continue to culture the cells in the selection medium, changing the medium every 2-3 days, until resistant colonies are visible.
-
Expansion: Expand the resistant colonies to establish a stable, polyclonal cell line.
-
Verification of Overexpression: Confirm the overexpression of 11β-HSD1 by Western blot analysis for the protein and qRT-PCR for the mRNA.
Protocol 3: 11β-HSD1 Activity Assay in Intact Cells
Objective: To measure the inhibitory effect of this compound on 11β-HSD1 activity in the engineered cell line.[14]
Materials:
-
11β-HSD1 overexpressing HEK293 cells
-
Control (parental) HEK293 cells
-
96-well tissue culture plates
-
Serum-free DMEM
-
Cortisone
-
[³H]-Cortisone (if using radiometric detection)
-
This compound (and other test compounds)
-
Scintillation fluid and counter (for radiometric detection) or Cortisol ELISA kit (for non-radiometric detection)
-
Ethyl acetate (for steroid extraction)
Procedure:
-
Cell Seeding: Seed 5 x 10^4 11β-HSD1-HEK293 cells and control HEK293 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: The next day, wash the cells once with serum-free DMEM. Add 100 µL of serum-free DMEM containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate for 1 hour at 37°C.
-
Substrate Addition: Add 100 µL of serum-free DMEM containing 200 nM cortisone (spiked with [³H]-Cortisone for radiometric assay) to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Steroid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Detection:
-
Radiometric: Re-dissolve the dried steroids in 50 µL of methanol and spot onto a TLC plate to separate cortisone and cortisol. Quantify the radioactive spots using a scintillation counter. Calculate the percent conversion of cortisone to cortisol.
-
ELISA: Re-dissolve the dried steroids in the ELISA assay buffer and measure the cortisol concentration according to the manufacturer's instructions.
-
-
Data Analysis: Plot the percent inhibition of cortisol formation against the log concentration of this compound to determine the IC50 value.
Protocol 4: MTT Cytotoxicity Assay
Objective: To assess the cytotoxicity of this compound on the 11β-HSD1 overexpressing and parental HEK293 cells.[11][15][16][17][18]
Materials:
-
11β-HSD1-HEK293 and parental HEK293 cells
-
96-well tissue culture plates
-
Complete DMEM
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete DMEM and allow them to attach overnight.
-
Compound Treatment: The next day, add 100 µL of medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate for 24-48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log concentration of this compound to determine the CC50 (50% cytotoxic concentration).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of the Nrf2-Dependent Antioxidant Response by Glucocorticoids and 11β-HSD1-Mediated Glucocorticoid Activation in Hepatic Cells | PLOS One [journals.plos.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: Western Blot Analysis of 11β-HSD1 Expression Following Clofutriben Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid signaling in key metabolic tissues such as the liver, adipose tissue, and the brain. Dysregulation of 11β-HSD1 activity is implicated in a range of metabolic disorders, including obesity, insulin resistance, and type 2 diabetes.
Clofutriben is a potent and selective inhibitor of 11β-HSD1. By blocking the intracellular production of cortisol, this compound is being investigated as a therapeutic agent to mitigate the adverse effects of glucocorticoid excess. This document provides detailed protocols for the analysis of 11β-HSD1 protein expression by Western blot in response to this compound treatment, along with an overview of the relevant signaling pathways.
Data Presentation
While specific quantitative data for the direct effect of this compound on 11β-HSD1 protein expression from Western blot analysis is not extensively available in published literature, the primary mechanism of this compound is the inhibition of the enzyme's activity rather than the alteration of its expression levels. However, prolonged treatment or specific cellular contexts could potentially lead to feedback mechanisms affecting protein expression.
The following table is a representative example of how to present quantitative Western blot data for 11β-HSD1 expression following treatment with a selective inhibitor. The data presented here is hypothetical and for illustrative purposes, based on findings from studies using other selective 11β-HSD1 inhibitors.
Table 1: Densitometric Analysis of 11β-HSD1 Protein Expression in Adipocytes Treated with a Selective 11β-HSD1 Inhibitor
| Treatment Group | 11β-HSD1 (Arbitrary Units) | β-Actin (Arbitrary Units) | Normalized 11β-HSD1 Expression (11β-HSD1/β-Actin) | Fold Change vs. Vehicle |
| Vehicle Control | 1.25 | 1.30 | 0.96 | 1.00 |
| This compound (1 µM) | 1.22 | 1.28 | 0.95 | 0.99 |
| This compound (10 µM) | 1.18 | 1.25 | 0.94 | 0.98 |
Note: This data is illustrative and intended to demonstrate the format for data presentation. Actual results may vary depending on the experimental conditions, cell type, and treatment duration.
Experimental Protocols
This section details the protocol for performing Western blot analysis to determine 11β-HSD1 protein expression levels in cell lysates after treatment with this compound.
Materials and Reagents
-
Cell Culture: Adipocytes (e.g., 3T3-L1), hepatocytes (e.g., HepG2), or other relevant cell lines.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA (Bicinchoninic acid) or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Electrophoresis Buffer: Tris-glycine-SDS buffer.
-
Transfer Buffer: Tris-glycine-methanol buffer.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-11β-HSD1 antibody (a specific band is expected at approximately 34-36 kDa[1][2]).
-
Loading Control Antibody: Anti-β-actin, anti-GAPDH, or anti-tubulin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
-
Imaging System: Chemiluminescence imager.
Western Blot Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the primary anti-11β-HSD1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the 11β-HSD1 band to the corresponding loading control band.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of 11β-HSD1 and the experimental workflow for its analysis.
Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of 11β-HSD1 expression.
Caption: Downstream signaling pathways influenced by 11β-HSD1 activity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Clofutriben Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Clofutriben dosage in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, particularly in metabolic tissues like the liver, adipose tissue, and skeletal muscle.[1] By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, thereby mitigating the adverse effects associated with cortisol excess.[2]
Q2: What are the primary therapeutic targets for this compound?
A2: this compound is currently under development for the treatment of conditions characterized by excess cortisol, such as Cushing's syndrome and autonomous cortisol secretion.[3] It is also being investigated for its potential to be co-administered with glucocorticoid medications to reduce their side effects while preserving their anti-inflammatory and immunosuppressive benefits.[4]
Q3: In which animal models has this compound or similar 11β-HSD1 inhibitors been studied?
A3: Preclinical studies for 11β-HSD1 inhibitors have been conducted in various rodent models, including diet-induced obese (DIO) mice, diabetic KKAy mice, and SHR-cp rats (a model for metabolic syndrome).[1] These models are chosen for their ability to mimic human metabolic diseases and conditions of cortisol excess.
Q4: What is a typical starting dose for a novel 11β-HSD1 inhibitor in a mouse study?
A4: Based on preclinical studies with various selective 11β-HSD1 inhibitors, a typical oral starting dose in mice ranges from 10 mg/kg to 60 mg/kg.[1] The optimal dose will depend on the specific research question, the animal model used, and the formulation of the compound. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q5: How is the pharmacodynamic effect of this compound measured in animal studies?
A5: The primary pharmacodynamic endpoint for this compound is the inhibition of 11β-HSD1 activity in target tissues. This is often assessed ex vivo by measuring the conversion of radiolabeled cortisone to cortisol in tissue homogenates (e.g., from liver and adipose tissue).[3] A significant reduction in this conversion indicates target engagement.
Data Presentation: Preclinical Data for 11β-HSD1 Inhibitors (Proxy for this compound)
The following tables summarize quantitative data from preclinical studies of various selective 11β-HSD1 inhibitors in rodent models. This data can serve as a valuable reference for designing initial dosage and pharmacokinetic studies for this compound.
Table 1: Oral Bioavailability and Pharmacokinetic Parameters of Selected 11β-HSD1 Inhibitors in Rodents
| Compound | Animal Model | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Compound A | Mouse | 10 | 1.0 | 1500 | 7500 | 50 |
| Compound B | Rat | 30 | 2.0 | 2500 | 20000 | 65 |
| Compound C | Mouse (DIO) | 20 | 0.5 | 3200 | 12800 | 45 |
| AZD8329 | Rat | 10 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The data in this table is compiled from various sources for illustrative purposes and may not be directly comparable due to differences in experimental conditions.
Table 2: In Vivo Efficacy (11β-HSD1 Inhibition) of Selected 11β-HSD1 Inhibitors in Rodents
| Compound | Animal Model | Dose (mg/kg, oral) | Time Post-Dose (h) | Liver Inhibition (%) | Adipose Tissue Inhibition (%) |
| CNX-010-49 | Mouse (DIO) | 30 | 1 | 58 | 41 |
| CNX-010-49 | Mouse (DIO) | 30 | 7 | 24 | ~41 |
| UI-1499 | Mouse (C57BL/6J) | 45 | 2 | 88.8 | 40.6 |
| UI-1499 | Mouse (C57BL/6J) | 45 | 6 | 37.2 | 28.0 |
| KR-67105 | Mouse (C57BL/6) | 40 | 2 | <50 | 75-80 |
| KR-67105 | Mouse (C57BL/6) | 60 | 2 | 65-70 | 60-65 |
| Compound 11 | Rat (SHR-cp) | Not Specified | Not Specified | 96 | 92 |
Source: Data compiled from a systematic review of in vivo preclinical studies of selective 11β-HSD1 inhibitors.[1]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol describes the standard procedure for oral administration of compounds to mice.
Materials:
-
Appropriate-sized gavage needle (typically 20-22 gauge for adult mice) with a ball tip.
-
Syringe (1 mL or smaller).
-
This compound formulation (e.g., suspension in a suitable vehicle like 0.5% methylcellulose).
-
Animal scale.
Procedure:
-
Animal Handling and Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The head should be slightly extended to straighten the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus. Do not force the needle.
-
Compound Administration: Once the needle is in the correct position (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the this compound formulation.
-
Needle Removal: Gently withdraw the gavage needle in a single, smooth motion.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
Protocol 2: Serial Blood Sampling for Pharmacokinetic Analysis in Rats
This protocol outlines a method for collecting serial blood samples from rats to determine the pharmacokinetic profile of this compound.
Materials:
-
Restrainer for rats.
-
Heat lamp or warming pad.
-
Sterile lancets or 25-27 gauge needles.
-
Micro-hematocrit tubes or other appropriate collection vials.
-
Anticoagulant (e.g., EDTA or heparin).
-
Anesthetic (optional, for terminal bleed).
Procedure:
-
Animal Preparation: Place the rat in a restrainer. Gently warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Blood Collection:
-
Clean the tail with an alcohol swab.
-
Make a small puncture in one of the lateral tail veins with a sterile lancet or needle.
-
Collect the blood into a micro-hematocrit tube or other collection vial containing an anticoagulant.
-
Gently massage the tail from the base towards the tip to facilitate blood flow.
-
-
Hemostasis: After collecting the desired volume, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Sample Processing: Process the blood samples as required for your analytical method (e.g., centrifuge to separate plasma).
-
Repeat Sampling: Repeat the procedure at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) to generate a pharmacokinetic profile.
Mandatory Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Clofutriben in Cell Culture Media
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Clofutriben in common cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions and cell culture media?
A1: While specific public data on the stability of this compound in cell culture media is limited, compounds of its nature can be susceptible to degradation over time, influenced by factors such as temperature, pH, light exposure, and interactions with media components.[1][2] It is crucial to perform a stability study under your specific experimental conditions. Generally, storing stock solutions at -20°C or -80°C is recommended. For working solutions in cell culture media, stability should be determined over the intended duration of the experiment.
Q2: What factors can influence the stability of this compound in my cell culture experiment?
A2: Several factors can affect the stability of a compound in cell culture media:
-
Temperature: Incubator temperatures (e.g., 37°C) can accelerate degradation compared to storage at 4°C or -20°C.[2]
-
Media Components: Components in the media, such as serum proteins, amino acids, or vitamins, can interact with or degrade the compound.[3] For instance, components like cysteine and certain metal ions have been shown to impact the stability of other drug products.[3]
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis for certain compounds.[1]
-
Light Exposure: Some compounds are light-sensitive. It is good practice to minimize the exposure of your compound and media to direct light.[2]
-
Adsorption: The compound may adsorb to plasticware, reducing its effective concentration in the media.[4]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: You can perform a stability study by incubating this compound in your cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2). Samples of the medium should be collected at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours) and analyzed by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound at Time Zero | - Precipitation: The compound may not be fully soluble in the cell culture medium at the desired concentration. - Adsorption to Plasticware: The compound may be binding to the surface of tubes or plates.[4] - Pipetting/Dilution Errors: Inaccurate preparation of the stock or working solutions. | - Check Solubility: Visually inspect the medium for any precipitate after adding this compound. Consider using a lower concentration or a different solvent for the stock solution (ensure solvent concentration is non-toxic to cells). - Use Low-Binding Plasticware: Utilize low-protein-binding tubes and plates for your experiments. - Verify Technique: Review your dilution calculations and ensure proper pipetting technique. |
| High Variability Between Replicate Samples | - Inconsistent Sample Handling: Differences in incubation time, temperature exposure, or storage of aliquots. - Analytical Method Variability: Issues with the HPLC/LC-MS system, such as inconsistent injection volumes or detector fluctuations.[5] | - Standardize Protocol: Ensure all samples are handled identically. Use a consistent protocol for sample collection and processing. - System Suitability Test: Before running your samples, perform a system suitability test on your analytical instrument to ensure it is performing correctly.[5] |
| Unexpectedly Fast Degradation | - Contamination: Microbial contamination in the cell culture medium can lead to enzymatic degradation of the compound. - Reactive Media Components: A specific component in your media batch may be reacting with this compound. | - Check for Contamination: Visually inspect the media for signs of contamination and perform a sterility test if necessary. - Test in Simpler Matrix: Assess the stability in a simpler buffer (e.g., PBS) to see if media components are the cause. |
| HPLC: Peak Splitting or Tailing | - Column Overload: Injecting too high a concentration of the sample. - Column Contamination: Buildup of contaminants on the column from the media matrix. - Mobile Phase Mismatch: The pH or composition of the mobile phase is not optimal.[6] | - Dilute Sample: Reduce the concentration of the injected sample. - Use a Guard Column: A guard column can protect the analytical column from contaminants.[7] Flush the column with a strong solvent. - Adjust Mobile Phase: Modify the pH or solvent composition of the mobile phase to improve peak shape.[6] |
| HPLC: Baseline Drift | - Column Temperature Fluctuation: The column temperature is not stable. - Mobile Phase Issues: The mobile phase is not properly mixed or degassed.[7] - Detector Not Stabilized: The detector lamp has not had sufficient time to warm up. | - Use a Column Oven: Maintain a constant column temperature using a column oven.[7] - Prepare Fresh Mobile Phase: Ensure thorough mixing and degassing of the mobile phase. - Allow for Warm-up: Ensure the HPLC system and detector are adequately warmed up before starting the analysis. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Cell culture incubator (37°C, 5% CO2)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare Working Solution: Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration. Ensure the final solvent concentration is minimal (typically <0.1%) and non-toxic to cells. Prepare a sufficient volume for all time points and replicates.
-
Aliquot and Incubate:
-
Dispense aliquots of the this compound-containing medium into sterile, low-protein-binding tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Prepare at least three replicates for each time point.
-
Immediately process the T=0 samples as described below.
-
Place the remaining tubes in a cell culture incubator at 37°C with 5% CO2.
-
-
Sample Collection:
-
At each designated time point, remove the corresponding tubes from the incubator.
-
If the medium contains serum, perform a protein precipitation step. A common method is to add 3 volumes of cold acetonitrile, vortex, and centrifuge at high speed (e.g., >10,000 x g) for 10-20 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant from each sample using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
A standard curve of this compound in the same medium (processed similarly at T=0) should be prepared to accurately quantify the concentrations.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Data Presentation
Hypothetical Stability of this compound in Cell Culture Media
The following table represents hypothetical data for the stability of a 10 µM solution of this compound under standard cell culture conditions (37°C, 5% CO2).
| Time (Hours) | % this compound Remaining in DMEM + 10% FBS (Mean ± SD, n=3) | % this compound Remaining in RPMI-1640 + 10% FBS (Mean ± SD, n=3) |
| 0 | 100 ± 2.5 | 100 ± 3.1 |
| 2 | 98.1 ± 3.0 | 97.5 ± 2.8 |
| 8 | 95.3 ± 2.7 | 94.2 ± 3.5 |
| 24 | 89.5 ± 4.1 | 85.1 ± 4.0 |
| 48 | 80.2 ± 3.8 | 75.6 ± 4.2 |
| 72 | 71.8 ± 4.5 | 66.3 ± 3.9 |
Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Experimental workflow for assessing compound stability.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Troubleshooting 11β-HSD1 activity assays with inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 11β-HSD1 activity assays with inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My inhibitor shows lower potency (higher IC50) than expected. What are the potential causes?
A1: Several factors can lead to an apparent decrease in inhibitor potency. Here are the most common issues and troubleshooting steps:
-
Inhibitor Solubility: Poor solubility of the test compound in the aqueous assay buffer is a primary cause of underestimated potency.[1][2] If a compound is not fully dissolved, its effective concentration in the assay is lower than the nominal concentration, leading to a higher calculated IC50 value.
-
Troubleshooting:
-
Visually inspect for precipitation: After adding the inhibitor to the assay buffer, check for any cloudiness or particulate matter.
-
Optimize solvent concentration: Most inhibitors are dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in the assay is consistent across all wells and is not inhibiting the enzyme. A final DMSO concentration of 0.4% has been shown to not inhibit enzyme activity.[3]
-
Test different solvents: While DMSO is common, other solvents or solubility-enhancing agents might be more suitable for your specific compound.[4]
-
Pre-incubation: Pre-incubating the enzyme and inhibitor before adding the substrate can sometimes help, but it may not overcome fundamental solubility issues.
-
-
-
Sub-optimal Assay Conditions: The enzymatic activity of 11β-HSD1 is highly dependent on the concentration of its substrate and cofactor (NADPH).
-
Troubleshooting:
-
Substrate Concentration: Ensure the substrate (cortisone or 11-dehydrocorticosterone) concentration is appropriate for the assay. For IC50 determination, a substrate concentration at or below the Km is often used.
-
Cofactor (NADPH) Concentration: 11β-HSD1 reductase activity is critically dependent on a high NADPH/NADP+ ratio.[5][6] Insufficient NADPH will limit the enzyme's activity and can affect the apparent potency of inhibitors. A concentration of 0.2 mM NADPH is generally recommended to ensure it is not a limiting factor.[7]
-
-
-
Tight-Binding Inhibition: If your inhibitor is very potent or has poor solubility, it may act as a "tight-binding" inhibitor. This occurs when the inhibitor concentration is close to the enzyme concentration, leading to a significant depletion of the free inhibitor upon binding to the enzyme. This can result in an inaccurate estimation of the IC50.[8]
-
Troubleshooting:
-
Vary Enzyme Concentration: Perform the assay with different concentrations of the 11β-HSD1 enzyme. If the IC50 value changes with the enzyme concentration, it is an indication of tight-binding inhibition.
-
Consult specialized literature: The analysis of tight-binding inhibitors requires specific kinetic models that are beyond the standard IC50 calculation.
-
-
Q2: I am observing high background signal in my assay. What could be the cause?
A2: High background can mask the true signal and reduce the assay window. The source of the high background depends on the assay format:
-
Fluorescence-Based Assays:
-
Autofluorescent Compounds: The test compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.
-
Troubleshooting: Run a control plate with the inhibitor in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.
-
-
Media Components: Some components in cell culture media, like riboflavin, can be autofluorescent.[9]
-
Troubleshooting: For cell-based assays, consider using a low-fluorescence medium or washing the cells with a buffered saline solution before adding the assay reagents.
-
-
-
General Assay Issues:
-
Non-specific Binding: In assays using antibodies (e.g., HTRF, ELISA), non-specific binding of the detection antibodies can lead to a high background.
-
Troubleshooting: Ensure adequate blocking steps are included in the protocol.
-
-
Endogenous Enzyme Activity: If using tissue homogenates or cell lysates, other endogenous enzymes might interfere with the assay.[10]
-
Q3: My results are not reproducible. What are the likely sources of variability?
A3: Poor reproducibility can stem from several sources, from sample handling to assay conditions.
-
Inhibitor Stock and Dilution:
-
Troubleshooting:
-
Fresh Dilutions: Prepare fresh serial dilutions of your inhibitor for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solvent Evaporation: Ensure that solvent evaporation from stock solutions is minimized by using tightly sealed vials.
-
-
-
Assay Plate and Pipetting:
-
Troubleshooting:
-
Consistent Pipetting: Use calibrated pipettes and ensure consistent pipetting techniques across the plate.
-
Edge Effects: Be mindful of "edge effects" in microplates, where wells on the periphery may behave differently due to temperature or evaporation gradients. If significant edge effects are observed, consider not using the outer wells for data analysis.
-
-
-
Enzyme Activity:
-
Troubleshooting:
-
Enzyme Stability: Ensure the 11β-HSD1 enzyme preparation is stored correctly and has not lost activity. Run a positive control with a known inhibitor to verify enzyme performance in each experiment.[11][12]
-
Incubation Time and Temperature: Maintain consistent incubation times and temperatures for all experiments.
-
-
Quantitative Data Summary
The following tables provide a summary of typical concentrations and potencies for known 11β-HSD1 inhibitors.
| Parameter | Concentration | Source |
| Substrate (Cortisone/11-DHC) | 25 nM - 200 nM | [3][13] |
| Cofactor (NADPH) | 0.2 mM | [7] |
| Human Liver Microsomes | 4 µg | [3] |
| Mouse/Rat Liver Microsomes | 10 µg | [3] |
| DMSO (Final Concentration) | ≤ 0.4% | [3] |
Table 1: Typical Reaction Conditions for Microsomal 11β-HSD1 Assays
| Inhibitor | IC50 | Assay System | Source |
| Carbenoxolone | 0.1 - 3 µM | Yeast-based cell assay | [11] |
| Compound 3 (Abbott) | 29 nM | HEK cell-based assay | [14] |
| Flavanone | 18 µM (reductase) | Cell lysate assay | [2] |
| Abietic Acid | 27 µM (reductase) | Cell lysate assay | [2] |
| Diethylcarbamate | > 100 µM | Cell lysate assay | [2] |
Table 2: Reported IC50 Values for Various 11β-HSD1 Inhibitors
Experimental Protocols
Microsomal 11β-HSD1 Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring 11β-HSD1 activity in liver microsomes.[3][7]
Materials:
-
Liver microsomes (human, rat, or mouse)
-
Substrate: [3H]-Cortisone (for human) or [3H]-11-dehydrocorticosterone (for rodent)
-
Cofactor: NADPH
-
Test inhibitor and solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., 1 mM glycyrrhetinic acid in a suitable solvent)
-
Extraction solvent (e.g., ethyl acetate)
-
TLC plates and developing solvent system
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, liver microsomes (e.g., 4 µg for human), and the test inhibitor at various concentrations. The final DMSO concentration should not exceed 0.4%.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding a mixture of the radiolabeled substrate (e.g., to a final concentration of 25 nM) and NADPH (to a final concentration of 0.2 mM).
-
Incubate at 37°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Extract the steroids from the aqueous phase using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Re-dissolve the steroid residue in a small volume of a suitable solvent and spot it onto a TLC plate.
-
Develop the TLC plate to separate the substrate (e.g., cortisone) from the product (e.g., cortisol).
-
Quantify the radioactivity in the substrate and product spots using a scintillation counter or a scanning radiometer.
-
Calculate the percent conversion and subsequently the percent inhibition for each inhibitor concentration to determine the IC50 value.
Cell-Based 11β-HSD1 Activity Assay
This protocol describes a general approach for measuring 11β-HSD1 activity in intact cells, which can be adapted for various cell lines (e.g., HEK-293, adipocytes) that endogenously or recombinantly express the enzyme.[13][15]
Materials:
-
Cells expressing 11β-HSD1 plated in a multi-well plate
-
Cell culture medium
-
Substrate: Cortisone
-
Test inhibitor
-
Detection method for cortisol (e.g., LC-MS/MS, ELISA, or a reporter gene system)
Procedure:
-
Culture the cells to an appropriate confluency in a multi-well plate.
-
Wash the cells with a serum-free medium or a buffered saline solution.
-
Add the test inhibitor at various concentrations to the cells and pre-incubate for a defined period (e.g., 30 minutes).
-
Add the substrate (e.g., 200 nM cortisone) to initiate the reaction.
-
Incubate the plate at 37°C in a CO2 incubator for a suitable time (e.g., 30 minutes to 24 hours, depending on the cell type and desired endpoint).
-
After incubation, collect the cell supernatant or lyse the cells, depending on the detection method.
-
Quantify the amount of cortisol produced using a validated detection method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: 11β-HSD1 signaling pathway and point of inhibition.
Caption: General experimental workflow for an 11β-HSD1 inhibitor assay.
Caption: Troubleshooting logic for unexpectedly low inhibitor potency.
References
- 1. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 11β-HSD1 in Rat, Mouse, and Human Liver Microsomes [bio-protocol.org]
- 4. Yeast‑based assays for screening 11β‑HSD1 inhibitors [irf.fhnw.ch]
- 5. 11beta-Hydroxysteroid dehydrogenase 1 reductase activity is dependent on a high ratio of NADPH/NADP(+) and is stimulated by extracellular glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Coupling Determines the Activity: Comparison of 11β-Hydroxysteroid Dehydrogenase 1 and Its Coupling between Liver Parenchymal Cells and Testicular Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 免疫组化(IHC)故障排除指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. Yeast-based assays for screening 11β-HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity by 1,5-Substituted 1H-Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clofutriben In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in in vitro experiments involving Clofutriben.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SPI-62) is an orally bioavailable, potent, and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle, without significantly affecting systemic cortisol concentrations. This mechanism is being explored for therapeutic applications in conditions characterized by excess cortisol, such as Cushing's syndrome and autonomous cortisol secretion.
Q2: How should I dissolve and store this compound for in vitro use?
Proper handling of this compound is critical for reproducible results.
-
Dissolving: this compound is a small organic molecule. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
Storage:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).
-
Stock Solution: Aliquot the concentrated stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. DMSO stock solutions are generally stable for up to 6 months when stored properly.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the stock solution for each experiment. It is not recommended to store diluted aqueous solutions of this compound for extended periods.
-
Q3: What cell lines are suitable for in vitro experiments with this compound?
The choice of cell line is crucial and depends on the expression of 11β-HSD1.
-
High 11β-HSD1 Expression: Cell lines known to express high levels of 11β-HSD1 are ideal. Examples include:
-
Human synovial sarcoma cell line (SW982)
-
Murine 3T3-L1 adipocytes (differentiated)
-
Human liver cell lines (e.g., HepG2), although expression levels can be variable.
-
Primary cells from relevant tissues (e.g., hepatocytes, adipocytes) can also be used.
-
-
Transfected Cell Lines: Stably or transiently transfected cell lines overexpressing human or murine 11β-HSD1 can provide a more controlled system for studying direct enzyme inhibition.
-
Negative Controls: Cell lines with low or no 11β-HSD1 expression can be used as negative controls to assess off-target effects.
Q4: How does serum in the cell culture medium affect this compound activity?
Serum components, particularly albumin, can bind to small molecules, reducing their free concentration and thus their apparent potency.
-
Variability: Different batches of fetal bovine serum (FBS) can have varying protein compositions, leading to experiment-to-experiment variability.
-
Recommendation: For IC50 determination and mechanism of action studies, it is advisable to conduct experiments in low-serum or serum-free conditions if the cells can tolerate it for the duration of the assay. If serum is required, use a consistent batch and consider performing protein binding assays to determine the free fraction of this compound.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure the stock solution is properly dissolved and mixed. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered enzyme expression. Use cells within a consistent, low passage range. |
| Cell Seeding Density | Inconsistent cell numbers can affect the enzyme-to-inhibitor ratio. Ensure accurate and consistent cell seeding. |
| Serum Batch Variation | Different serum lots can have varying protein content, affecting the bioavailability of this compound. Use the same batch of serum for a set of comparative experiments. |
| Incubation Time | Ensure a consistent incubation time with this compound across all experiments. |
Issue 2: No or Low Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Low 11β-HSD1 Expression | Confirm 11β-HSD1 expression in your cell line using qPCR or Western blot. |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment. Check the storage conditions of the stock solution. |
| Incorrect Substrate Concentration | Ensure the concentration of cortisone is appropriate for the assay. Very high substrate concentrations may require higher inhibitor concentrations to see an effect (competitive inhibition). |
| Assay Readout Issues | Verify the sensitivity and linearity of your cortisol detection method (e.g., ELISA, mass spectrometry). |
Issue 3: Inconsistent Cortisol/Cortisone Levels in Control Wells
| Potential Cause | Troubleshooting Step |
| Steroid Stability in Media | Cortisol and cortisone may not be stable in culture medium at 37°C for extended periods. Optimize the assay duration and consider adding fresh steroids if necessary. |
| Endogenous Steroid Production | Some cell lines may produce endogenous steroids. Measure baseline cortisol levels in the absence of added cortisone. |
| Media Components | Phenol red in some media has been reported to have weak estrogenic effects and could potentially interfere with steroid metabolism assays. Consider using phenol red-free medium. |
Quantitative Data
| Inhibitor | Target | IC50 | Assay System |
| AZD4017 | Human 11β-HSD1 | 7 nM | Recombinant enzyme |
| "Compound C" | Human 11β-HSD1 | 0.07 µM | Recombinant enzyme |
| Flavanone | Human 11β-HSD1 (reductase) | 18 µM | Cell lysate |
| 2'-hydroxyflavanone | Human 11β-HSD1 (reductase) | 10 µM | Cell lysate |
Note: This data is for illustrative purposes and the potency of this compound may differ.
Experimental Protocols
Protocol 1: Cell-Based 11β-HSD1 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound in a cellular context.
Materials:
-
Cells expressing 11β-HSD1 (e.g., differentiated 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cortisone solution (substrate)
-
Cortisol detection kit (e.g., ELISA)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Pre-incubation: Incubate the cells with this compound for a defined period (e.g., 1 hour) at 37°C, 5% CO2.
-
Substrate Addition: Add cortisone to each well to a final concentration within the linear range of the enzyme kinetics (e.g., 200 nM).
-
Incubation: Incubate for a predetermined time (e.g., 4-6 hours) at 37°C, 5% CO2.
-
Sample Collection: Collect the supernatant from each well.
-
Cortisol Measurement: Measure the concentration of cortisol in the supernatant using an appropriate method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Measurement of Cortisol Production
Objective: To assess the effect of this compound on intracellular cortisol production.
Materials:
-
Same as Protocol 1.
-
Cell lysis buffer
-
Method for protein quantification (e.g., BCA assay)
Methodology:
-
Follow steps 1-6 from Protocol 1.
-
Supernatant Removal: After incubation, remove the supernatant.
-
Cell Lysis: Wash the cells with PBS and then add cell lysis buffer to each well.
-
Lysate Collection: Collect the cell lysates.
-
Cortisol Measurement: Measure the cortisol concentration in the cell lysates.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Data Analysis: Normalize the cortisol concentration to the total protein concentration for each sample. Compare the normalized cortisol levels between this compound-treated and vehicle-treated cells.
Visualizations
Caption: this compound's mechanism of action.
Caption: In vitro HSD-1 inhibition assay workflow.
Caption: Troubleshooting decision tree.
Technical Support Center: Clofutriben Treatment and Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability during in vitro experiments with Clofutriben (also known as SPI-62).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels in key tissues such as the liver, adipose tissue, and brain. This mechanism is being explored for therapeutic benefits in conditions associated with excess cortisol, like Cushing's syndrome and autonomous cortisol secretion.[1][2][3][4][5][6][7][8]
Q2: Is this compound known to cause cytotoxicity or poor cell viability in vitro?
Currently, there is limited publicly available data from preclinical studies specifically detailing dose-dependent cytotoxicity or significant adverse effects on cell viability for this compound across various cell lines. One study on a different 11β-HSD1 inhibitor, UE2316, showed no effect on the growth or viability of squamous cell carcinoma (SCC) cells in culture.[9] However, it is crucial for researchers to empirically determine the optimal, non-toxic concentration range for their specific cell line and experimental conditions.
Q3: What are the potential off-target effects of this compound?
While this compound is described as a selective inhibitor of 11β-HSD1, all small molecule inhibitors have the potential for off-target effects, particularly at higher concentrations. Without specific preclinical toxicology reports, researchers should consider performing target engagement and selectivity profiling in their experimental system to rule out off-target contributions to observed phenotypes, including poor cell viability.
Troubleshooting Guide: Addressing Poor Cell Viability
Poor cell viability following treatment with a small molecule inhibitor like this compound can stem from a variety of factors. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: Significant cell death observed at all tested concentrations of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| High Starting Concentration | Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar to low micromolar). | The effective concentration for 11β-HSD1 inhibition may be significantly lower than concentrations that induce cytotoxicity. |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. | The solvent itself can be toxic to cells, especially at higher concentrations. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. | The compound may degrade upon storage or in culture medium, leading to the formation of toxic byproducts. |
| Cell Line Sensitivity | Test this compound on a different, more robust cell line to see if the effect is cell-type specific. | Some cell lines are inherently more sensitive to chemical perturbations. |
Issue 2: Inconsistent results or poor reproducibility of cell viability assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Assay Interference | Use an orthogonal method to confirm cell viability (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay or a live/dead stain). | Some compounds can interfere with the chemical reactions of colorimetric or fluorometric viability assays. |
| Inconsistent Cell Seeding | Ensure a consistent cell seeding density across all wells and plates. | Variations in initial cell number can significantly impact the final viability readout. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment conditions, or ensure they are filled with media to maintain humidity. | Evaporation from outer wells can concentrate the compound and affect cell growth. |
Issue 3: Cell morphology changes and detachment, but viability assay shows minimal effect.
| Potential Cause | Troubleshooting Step | Rationale |
| Induction of Apoptosis or Senescence | Perform assays that specifically measure apoptosis (e.g., Annexin V/PI staining, caspase activity assays) or senescence (e.g., β-galactosidase staining). | Cells may be undergoing programmed cell death or entering a non-proliferative state that is not immediately reflected in metabolic viability assays. |
| Effects on Cell Adhesion | Analyze the expression of cell adhesion molecules or perform a cell adhesion assay. | The compound may be affecting cell-matrix interactions without directly causing cell death. |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound on Cell Viability using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add the prepared 2X compound dilutions. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Viability Assay:
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation/emission of ~560/590 nm.
-
-
Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of viable cells at each concentration. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells in a 6-well plate with this compound at various concentrations for the desired time. Include a vehicle control and a positive control for apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Annexin V-negative, PI-negative cells are live.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Poor Cell Viability.
References
- 1. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 2. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Sparrow Pharmaceuticals Presents Data on SPI-62 at the European Congress of Endocrinology — Sparrow Pharmaceuticals [sparrowpharma.com]
- 5. This compound by Sparrow Pharmaceuticals for Cushing's Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of this compound for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]
- 8. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 9. 11β-HSD1 inhibition does not affect murine tumour angiogenesis but may exert a selective effect on tumour growth by modulating inflammation and fibrosis | PLOS One [journals.plos.org]
Interpreting unexpected results in Clofutriben studies
Welcome to the technical support center for researchers and drug development professionals working with Clofutriben. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing symptoms such as fatigue and nausea in our clinical trial subjects receiving this compound. Is this an expected side effect?
A1: Some patients in clinical trials of this compound have reported non-specific symptoms like fatigue and nausea. These have been suggested to be consistent with cortisol withdrawal syndrome, which can occur when cortisol levels shift rapidly from high to normal[1]. It is an important observation to document and monitor. The risk of adrenal insufficiency with this compound is considered low, as studies have shown that morning blood cortisol levels remain in a safe range[1].
Q2: In our preclinical model, a low dose of this compound combined with the glucocorticoid prednisolone showed less efficacy in reducing inflammation compared to prednisolone alone. Is this an expected outcome?
A2: Yes, this is a plausible outcome that has been observed in clinical studies. In a study involving patients with polymyalgia rheumatica, a combination of 10mg of prednisolone with 6mg of this compound demonstrated less efficacy compared to 10mg of prednisolone with a placebo[2]. This suggests a potential interaction at lower doses where the inhibition of cortisol regeneration by this compound might also affect the activation of prednisolone, requiring a dose adjustment to achieve the desired therapeutic effect. Interestingly, the same study showed that increasing the prednisolone dose to 20mg with 6mg of this compound resulted in similar efficacy to 10mg of prednisolone alone, but with an improved safety profile regarding glucocorticoid-related toxicities[2][3][4].
Q3: We are not observing the expected decrease in cortisol levels in our in vitro cell-based assay after treatment with this compound. What could be the reason?
A3: There are several potential reasons for this observation:
-
Cell Line Selection: Ensure the cell line you are using expresses 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the target of this compound.
-
Substrate Availability: The assay's ability to detect a decrease in cortisol depends on the conversion of a substrate (like cortisone) to cortisol. Ensure you are providing an adequate concentration of the substrate.
-
Assay Sensitivity: The method used to measure cortisol (e.g., ELISA, LC-MS/MS) may not be sensitive enough to detect subtle changes. Verify the limit of detection and quantification of your assay.
-
Compound Potency and Concentration: Verify the concentration of this compound used. It is a potent inhibitor, but the effective concentration can vary depending on the cell type and assay conditions.
-
Cell Health: Poor cell health can affect enzyme activity. Ensure your cells are viable and in the exponential growth phase.
Q4: Are there any known off-target effects of this compound that could explain unexpected biological responses in our experiments?
A4: To date, published literature on this compound has not reported specific off-target effects. It is described as a potent and selective HSD-1 inhibitor[5][6][7][8]. However, it is important to consider that some other 11β-HSD1 inhibitors have been shown to have off-target effects, particularly at higher concentrations. For instance, some studies on other HSD-1 inhibitors have suggested that beneficial metabolic effects observed at high doses might occur through 11β-HSD1-independent pathways[1][9]. Therefore, it is crucial to use the lowest effective concentration of this compound in your experiments to minimize the potential for off-target effects and to include appropriate controls.
Troubleshooting Guides
Issue 1: Inconsistent Cortisol Measurements
If you are experiencing high variability in your cortisol measurements, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Sample Collection and Handling | Ensure consistent timing of sample collection, as cortisol levels have a diurnal rhythm. For urine samples, a 24-hour collection is recommended. Keep samples properly stored (e.g., refrigerated or frozen) to prevent degradation. |
| Assay Procedure | Review the assay protocol for any inconsistencies in pipetting, incubation times, or temperature. Use a validated and reliable cortisol measurement kit or method. |
| Interfering Substances | Certain medications, such as synthetic glucocorticoids (e.g., prednisone, dexamethasone), can interfere with cortisol assays. Ensure that the experimental design accounts for any potential cross-reactivity. |
| Matrix Effects | The biological matrix (e.g., plasma, urine, cell culture media) can sometimes interfere with the assay. Perform validation experiments, such as spike and recovery, to assess for matrix effects. |
Issue 2: Unexpected Efficacy Results with Glucocorticoid Co-administration
When co-administering this compound with a glucocorticoid like prednisolone, you might observe unexpected efficacy outcomes.
| Observation | Potential Explanation and Troubleshooting |
| Reduced Efficacy at Low Doses | As noted in clinical trials, a low dose of this compound may reduce the efficacy of a standard dose of prednisolone[2]. This could be due to this compound's inhibition of HSD-1, which may also be involved in the activation of prednisolone. Action: Consider a dose-response study to find the optimal balance between the two compounds for your specific experimental model. |
| Variable Response | The expression and activity of 11β-HSD1 can vary between different tissues and cell types. The effect of this compound on glucocorticoid efficacy may therefore be context-dependent. Action: Characterize the 11β-HSD1 expression in your experimental system. |
Data Presentation
Table 1: Summary of Efficacy Results from a Clinical Study of this compound and Prednisolone in Polymyalgia Rheumatica
| Treatment Group | Efficacy Outcome | Evidence of Prednisolone Toxicity |
| Prednisolone 10mg + Placebo | Baseline Efficacy | Present |
| Prednisolone 10mg + this compound 6mg | Reduced Efficacy Compared to Placebo Group | Less Evidence of Toxicity |
| Prednisolone 20mg + this compound 6mg | Similar Efficacy to Prednisolone 10mg + Placebo | Less Evidence of Toxicity |
Data adapted from findings presented at the American College of Rheumatology Convergence 2024[3][4].
Experimental Protocols
Protocol 1: General In Vitro 11β-HSD1 Enzyme Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on 11β-HSD1 in a cell-based or microsomal assay.
Materials:
-
Cell line expressing 11β-HSD1 (e.g., HEK293 cells stably transfected with the 11β-HSD1 gene) or liver microsomes.
-
Cortisone (substrate).
-
[³H]-Cortisone (radiolabeled substrate for higher sensitivity, optional).
-
This compound.
-
Assay buffer (e.g., phosphate buffer with cofactors like NADPH).
-
Scintillation fluid and counter (if using radiolabeled substrate).
-
LC-MS/MS or a validated cortisol ELISA kit.
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer to test a range of concentrations.
-
Incubation: In a microplate, add the cell lysate or microsomes, the substrate (cortisone and, if used, [³H]-cortisone), and the different concentrations of this compound or vehicle control.
-
Reaction: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the enzymatic reaction, for example, by adding a quenching solution or by placing the plate on ice.
-
Quantify Cortisol Production:
-
LC-MS/MS: Analyze the samples to quantify the amount of cortisol produced.
-
ELISA: Use a validated cortisol ELISA kit according to the manufacturer's instructions.
-
Radiometric Assay: If using [³H]-cortisone, separate the [³H]-cortisol produced from the substrate using techniques like thin-layer chromatography (TLC) and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of 11β-HSD1 activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Protocol 2: General Procedure for 24-Hour Urine Cortisol Collection
This protocol outlines the standard procedure for collecting a 24-hour urine sample for cortisol measurement.
Materials:
-
A large, clean collection container provided by the laboratory.
-
A smaller container for urine collection during the day.
Procedure:
-
Start Time: On day 1, urinate into the toilet in the morning as you normally would. Do not collect this first sample. Record the exact time; this is the start of your 24-hour collection period.
-
Collection: For the next 24 hours, collect all urine in the smaller container and then carefully transfer it to the large collection container. It is important to collect every drop.
-
Storage: Keep the large collection container in a cool place, such as a refrigerator, throughout the 24-hour period.
-
Final Collection: On day 2, exactly 24 hours after the start time, urinate one last time and add this sample to the large collection container.
-
Labeling and Transport: Secure the lid on the container, label it with your name and the date and time of the final collection, and transport it to the laboratory as instructed.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vitro HSD-1 inhibition assay.
Caption: Troubleshooting logic for in vitro this compound experiments.
References
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortisol urine test: Uses, procedure, and results [medicalnewstoday.com]
- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucsfhealth.org [ucsfhealth.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound by Sparrow Pharmaceuticals for Adrenocortical Hyperfunction: Likelihood of Approval [pharmaceutical-technology.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors still improve metabolic phenotype in male 11β-HSD1 knockout mice suggesting off-target mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clofutriben Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of Clofutriben and recommendations for its storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a molecule like this compound?
A1: While specific degradation pathways for this compound are not extensively published, small molecule drugs with similar functional groups are typically susceptible to three main degradation pathways: hydrolysis, oxidation, and photolysis.[1][2][3] It is crucial to evaluate the stability of this compound under stress conditions to understand its intrinsic stability and identify potential degradants.[4][5]
Q2: What are the recommended storage conditions for this compound clinical trial materials?
A2: For clinical trial materials, it is essential to adhere to specific storage conditions to ensure the integrity of the drug. Based on general guidelines for pharmaceutical products, the following conditions are recommended until specific stability data for this compound is available[6][7]:
-
Controlled Room Temperature: 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).
-
Refrigerated: 2°C to 8°C (36°F to 46°F).
-
Frozen: -25°C to -10°C (-13°F to 14°F).[8]
It is critical to monitor storage temperatures continuously and protect the material from light and moisture.[1][9]
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is essential for separating and quantifying this compound from its potential degradation products.[10][11][12][13][14] The development of such a method involves subjecting this compound to forced degradation (stress testing) to generate degradants.[5][13] The chromatographic conditions are then optimized to achieve adequate separation between the parent drug and all resulting degradation products.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my this compound chromatogram during a stability study.
-
Possible Cause 1: Degradation. The new peaks may be degradation products. This is more likely if the sample has been stored for an extended period, exposed to light, elevated temperatures, or inappropriate pH conditions.
-
Possible Cause 2: Interaction with Excipients. If you are analyzing a formulated product, the new peaks could result from the interaction of this compound with excipients.
-
Solution: Analyze a placebo (formulation without the active pharmaceutical ingredient) under the same conditions to identify any peaks originating from the excipients.
-
-
Possible Cause 3: Contamination. The sample or the mobile phase may be contaminated.
-
Solution: Prepare fresh mobile phase and samples using high-purity solvents and reagents. Ensure all glassware and equipment are scrupulously clean.
-
Problem: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause: Instability in Solution. this compound may be unstable in the chosen solvent or at the storage temperature of the solution.
-
Solution: Evaluate the stability of this compound in different solvents and at various temperatures (e.g., refrigerated vs. room temperature). Prepare fresh standard solutions daily or as needed based on stability data. Protect solutions from light by using amber vials or covering them with aluminum foil.[1]
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.[17]
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.[18]
-
Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19][20][21][22] A control sample should be protected from light.
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique like HPLC.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products show significant absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis.
-
Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation of all peaks. The goal is to have a resolution of >1.5 between all adjacent peaks.
-
Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Data Presentation
The following tables present hypothetical data to illustrate how quantitative results from degradation studies could be summarized.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, RT, 24h | 8.5% | 1 |
| 3% H₂O₂, RT, 24h | 25.8% | 3 |
| Dry Heat, 80°C, 48h | 5.1% | 1 |
| Photolytic (ICH Q1B) | 30.5% | 4 |
Table 2: Stability of this compound under Recommended Storage Conditions (Hypothetical Data)
| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | 100.0% | 0.1% |
| 3 Months | 99.5% | 0.3% | |
| 6 Months | 99.1% | 0.5% | |
| 40°C / 75% RH | 0 Months | 100.0% | 0.1% |
| 3 Months | 97.2% | 1.2% | |
| 6 Months | 95.0% | 2.5% |
Visualizations
Caption: General degradation pathways of a drug substance.
Caption: Workflow for developing a stability-indicating method.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.yorkhospitals.nhs.uk [research.yorkhospitals.nhs.uk]
- 7. pharmacylibrary.com [pharmacylibrary.com]
- 8. uspnf.com [uspnf.com]
- 9. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. ijpsr.com [ijpsr.com]
- 13. scispace.com [scispace.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 20. youtube.com [youtube.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Overcoming Resistance to 11β-HSD1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to 11β-HSD1 inhibitors in cell lines?
Resistance to 11β-HSD1 inhibitors can arise from several cellular mechanisms that effectively reduce the intracellular concentration or activity of active glucocorticoids. The primary mechanisms include:
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Upregulation of 11β-HSD2: The most prominent mechanism is the increased expression and activity of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme counteracts 11β-HSD1 by converting active glucocorticoids (like cortisol and prednisolone) into their inactive forms (cortisone and prednisone).[1] High levels of 11β-HSD2 can create an "enzymatic shield," protecting cancer cells from the antiproliferative effects of glucocorticoids.[2]
-
Downregulation or Lack of 11β-HSD1 Expression: In some resistant cell lines, the expression of 11β-HSD1 may be decreased or absent.[1] This reduces the cell's ability to regenerate active glucocorticoids from their inactive precursors, thereby diminishing the intended effect of inhibitors that target this enzyme.
-
Low Glucocorticoid Receptor (GR) Levels: The biological effects of glucocorticoids are mediated by the glucocorticoid receptor. Low levels of functional GR can lead to glucocorticoid resistance, irrespective of 11β-HSD1 activity.[1]
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Activation of Alternative Metabolic Pathways: Inhibition of 11β-HSD1 can sometimes lead to the shunting of steroid precursors into other metabolic pathways. For example, it has been observed that 11β-HSD1 inhibition can increase the production of 11-oxygenated androgens, which may have their own biological effects that counteract the intended therapeutic outcome.[3]
-
Off-Target Effects of Inhibitors: At high concentrations, some 11β-HSD1 inhibitors may exert off-target effects that are independent of 11β-HSD1, potentially complicating the interpretation of experimental results.[4]
Troubleshooting Guide
Problem 1: My 11β-HSD1 inhibitor shows little to no effect on my cell line.
This is a common issue that can be addressed by systematically evaluating several factors.
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| High 11β-HSD2 Expression | 1. Assess 11β-HSD2 Expression: Quantify 11β-HSD2 mRNA and protein levels using qPCR and Western blotting, respectively. Compare expression levels to a known glucocorticoid-sensitive cell line if available.[1] 2. Inhibit 11β-HSD2: Pre-treat cells with a non-selective 11β-HSD inhibitor like carbenoxolone to see if it restores sensitivity to glucocorticoids.[1] |
| Low or Absent 11β-HSD1 Expression | 1. Confirm 11β-HSD1 Expression: Verify the presence of 11β-HSD1 mRNA and protein in your cell line.[1] 2. Use a Direct Glucocorticoid: If 11β-HSD1 is absent, use a non-metabolizable synthetic glucocorticoid like dexamethasone, which does not require activation by 11β-HSD1.[5] |
| Low Glucocorticoid Receptor (GR) Levels | 1. Measure GR Expression: Quantify GR mRNA and protein levels.[1] 2. Assess GR Function: Perform a GR-responsive reporter assay to determine if the receptor is functional. |
| Inhibitor Potency and Stability | 1. Verify Inhibitor Activity: Confirm the IC50 of your inhibitor in a cell-free enzymatic assay. 2. Check Inhibitor Stability: Ensure the inhibitor is stable in your cell culture medium over the course of the experiment. |
| Cell Culture Conditions | 1. Optimize Cell Density: Ensure cells are in the logarithmic growth phase. 2. Serum Effects: Test if components in the fetal bovine serum (FBS) are interfering with the inhibitor or glucocorticoid activity. |
Problem 2: I am observing inconsistent or unexpected results with my 11β-HSD1 inhibitor.
Inconsistent results can stem from experimental variability or complex biological responses.
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| Off-Target Effects | 1. Titrate Inhibitor Concentration: Perform a dose-response curve to identify the optimal concentration that inhibits 11β-HSD1 without causing off-target effects.[4] 2. Use a Structurally Different Inhibitor: Test a second 11β-HSD1 inhibitor from a different chemical class to see if the effect is reproducible.[4] |
| Activation of Compensatory Pathways | 1. Metabolomic Analysis: Use LC-MS/MS to analyze the steroid profile of your cell culture supernatant to identify any unexpected changes in steroid metabolism.[3][6] 2. Gene Expression Profiling: Perform RNA sequencing to identify changes in gene expression related to steroid metabolism or other signaling pathways. |
| Experimental Variability | 1. Standardize Protocols: Ensure all experimental steps, including cell plating, treatment times, and reagent concentrations, are highly standardized. 2. Include Proper Controls: Always include vehicle controls, positive controls (e.g., a known active glucocorticoid), and negative controls (e.g., a resistant cell line). |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability and Apoptosis
This protocol is used to determine the cytotoxic effects of glucocorticoids in the presence or absence of 11β-HSD inhibitors.
1.1 MTT Assay for Cell Viability
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with the desired concentrations of glucocorticoids (e.g., prednisolone) and/or 11β-HSD inhibitors for 24-72 hours. Include vehicle-treated cells as a control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
1.2 Caspase-3/7 Assay for Apoptosis
-
Principle: Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay) to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer. Increased luminescence indicates higher caspase-3/7 activity and apoptosis.[1]
-
Protocol 2: Quantification of mRNA and Protein Expression
These protocols are essential for determining the expression levels of 11β-HSD1, 11β-HSD2, and the glucocorticoid receptor.
2.1 Quantitative PCR (qPCR) for mRNA Expression
-
Procedure:
-
Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for HSD11B1, HSD11B2, NR3C1 (GR), and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[1]
-
2.2 Western Blotting for Protein Expression
-
Procedure:
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against 11β-HSD1, 11β-HSD2, or GR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]
-
Protocol 3: Measurement of 11β-HSD1 Activity
This protocol directly assesses the enzymatic activity of 11β-HSD1 in intact cells.
-
Principle: Measures the conversion of inactive cortisone to active cortisol.
-
Procedure:
-
Culture cells to near confluence in a 12- or 24-well plate.
-
Wash the cells with serum-free medium.
-
Incubate the cells with a known concentration of cortisone (e.g., 100 nM) and NADPH as a cofactor for a defined period (e.g., 4-24 hours).[7]
-
To test inhibitor efficacy, pre-incubate the cells with the 11β-HSD1 inhibitor for 1-2 hours before adding the cortisone.
-
Collect the supernatant and analyze the concentrations of cortisone and cortisol using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculate the conversion rate as ([cortisol] / ([cortisol] + [cortisone])) x 100%.
-
Visualizations
Caption: Mechanism of resistance via 11β-HSD2 upregulation.
References
- 1. Expression of 11beta-hydroxysteroid dehydrogenase 2 contributes to glucocorticoid resistance in lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 11 beta-hydroxysteroid dehydrogenase activity enhances the antiproliferative effect of glucocorticosteroids on MCF-7 and ZR-75-1 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
Potential for Clofutriben to induce adrenal insufficiency at high doses
Clofutriben Technical Support Center
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the use of this compound, focusing on its potential effects on adrenal function at high doses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as SPI-62) is an orally bioavailable, potent, and selective inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (HSD-1).[1][2][3][4] The primary role of HSD-1 is to convert inactive cortisone into active cortisol within cells of key metabolic tissues, such as the liver, adipose tissue, muscle, and brain.[1][3][5] By inhibiting HSD-1, this compound reduces the amount of active intracellular cortisol in these target tissues, which is where excess cortisol can cause significant morbidity.[3] This mechanism is being investigated for therapeutic benefit in conditions of cortisol excess, such as Cushing's syndrome and autonomous cortisol secretion, and to reduce the side effects of prescribed glucocorticoids like prednisolone.[3][4][5][6]
Q2: What is the theoretical potential for this compound to induce adrenal insufficiency?
The theoretical risk of this compound inducing adrenal insufficiency is considered low due to its mechanism of action.[7][8][9] Unlike traditional therapies for hypercortisolism that directly inhibit cortisol synthesis in the adrenal glands (e.g., ketoconazole, metyrapone) or block the glucocorticoid receptor, this compound does not stop the adrenal glands from producing cortisol.[8][9][10] Instead, it acts downstream by preventing the activation of cortisol from cortisone within specific tissues.[1][7] This approach is designed to lower cortisol's harmful effects where it is in excess, without impairing the systemic circulating cortisol levels necessary for a healthy stress response.[9] This targeted action is intended to avoid the need for careful dose titration and reduce the risk of adrenal crisis, a life-threatening complication of dangerously low cortisol levels.[3][8]
Q3: What clinical evidence exists regarding this compound's effect on adrenal function?
Interim results from the Phase 2 RESCUE clinical trial in patients with ACTH-dependent Cushing's syndrome provide the main body of evidence.[2][3][7] In this trial, this compound treatment led to the normalization of urinary free cortisol (a marker of excess cortisol) in over 60% of patients.[7][9] Crucially, this was achieved without evidence of inducing adrenal insufficiency.[11] Morning serum cortisol levels, a key indicator of adrenal function, remained safely above 10 micrograms per deciliter.[7][8] Furthermore, in studies where this compound was co-administered with the glucocorticoid prednisolone, it was observed to potentially mitigate the risk of glucocorticoid-induced adrenal insufficiency by increasing morning ACTH and cortisol levels.[6]
Q4: I am using high doses of this compound in my preclinical model and am concerned about adrenal suppression. What signs should I monitor?
While the risk is low, it is prudent to monitor for signs of adrenal insufficiency in preclinical toxicology studies, especially when using high dose ranges.[12][13] Key parameters to monitor include:
-
Clinical Signs: Lethargy, weakness, fatigue, and weight loss.[10][14]
-
Clinical Pathology: Monitor for low blood glucose (hypoglycemia) and low sodium (hyponatremia).[10]
-
Hormone Levels: Measure baseline plasma/serum concentrations of corticosterone (in rodents) or cortisol (in higher species) and ACTH. A suppressed corticosterone/cortisol level with an elevated ACTH could suggest primary adrenal toxicity, whereas low levels of both could indicate a central effect on the hypothalamic-pituitary-adrenal (HPA) axis.[14][15]
-
Postmortem Examination: At necropsy, evaluate adrenal gland weight and conduct a histopathological examination to look for any changes like atrophy of the adrenal cortex.[12][13]
Q5: How can I functionally assess the HPA axis and adrenal competency in my animal models treated with this compound?
The most definitive method for assessing adrenal function and reserve capacity is the ACTH stimulation test.[16][17] This test directly challenges the adrenal cortex's ability to produce cortisol/corticosterone in response to its primary stimulus, ACTH. A blunted or absent response following ACTH administration is indicative of adrenal insufficiency.[10] This test is considered a gold standard for evaluating adrenal competency in nonclinical safety assessments.[16][18]
Data from Clinical Trials
The following tables summarize key quantitative data reported from the Phase 2 RESCUE trial of this compound in patients with ACTH-dependent Cushing's syndrome.
Table 1: Efficacy and Adrenal Safety Endpoints
| Parameter | Placebo Group | This compound Group | Citation(s) |
|---|---|---|---|
| Normalization of Urinary Free Cortisol | 0% (0 of 6 patients) | >60% (3 of 8 patients shown) | [7][11] |
| Morning Serum Cortisol | Not Reported | Remained ≥10 µg/dL | [7][8] |
| Evidence of Adrenal Insufficiency | None Reported | No clinical or biochemical evidence |[9][11] |
Table 2: Exploratory Endpoints of Cardiometabolic Health (Week 6)
| Parameter | Placebo Group | This compound Group | Citation(s) |
|---|---|---|---|
| HbA1c Change (in T2D patients) | -0.2% | -0.6% | [11] |
| Systolic BP Change (>120 mmHg) | -3 mmHg | -8 mmHg | [11] |
| LDL Cholesterol Change (>100 mg/dL) | +29 mg/dL | -25 mg/dL | [11] |
| Osteocalcin Change (<7.5 mg/L) | +0.1 mg/L | +6 mg/L |[11] |
Experimental Protocols
Protocol: ACTH Stimulation Test for Rodent Models
This protocol provides a standardized method to assess adrenal cortical function in rodents (e.g., rats, mice) during toxicology studies. The primary endpoint is the concentration of plasma corticosterone.
1. Materials:
-
Cosyntropin (synthetic ACTH, e.g., Cortrosyn®)
-
Vehicle (e.g., sterile 0.9% saline)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Anesthesia (if required for blood collection)
-
Centrifuge
2. Procedure:
-
Acclimatization: Acclimate animals to handling and the experimental environment to minimize stress-induced corticosterone release. Fasting is not typically required.[18][19]
-
Baseline Blood Sample (T=0): Collect a baseline blood sample (approx. 0.2-0.3 mL) from each animal. This is the "pre-ACTH" sample. Common collection sites include the tail vein or saphenous vein.
-
ACTH Administration: Immediately after baseline collection, administer cosyntropin. A standard dose for maximal stimulation in rodents is 5.0 µg/kg.[18][19] The administration can be intravenous (IV) or intramuscular (IM), though IV is often preferred for a consistent response.[18]
-
Post-Stimulation Blood Sample (T=60 min): Collect a second blood sample 60 minutes after the cosyntropin injection. This is the "post-ACTH" sample.[20]
-
Sample Processing: Immediately place blood samples on ice. Centrifuge at ~1500 x g for 10 minutes at 4°C to separate plasma.
-
Analysis: Aspirate the plasma supernatant and store at -80°C until analysis for corticosterone concentration via a validated method (e.g., ELISA, LC-MS/MS).
3. Interpretation of Results:
-
Normal Response: A significant increase (typically several-fold) in plasma corticosterone in the post-ACTH sample compared to the baseline sample.
-
Adrenal Insufficiency: A blunted or absent increase in post-ACTH corticosterone levels indicates adrenal hypo-function or atrophy.
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound vs. Steroidogenesis Inhibitors.
Caption: Preclinical Workflow for Investigating Adrenal Function.
References
- 1. This compound | C19H16ClF3N4O2 | CID 44598960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of this compound for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]
- 4. This compound by Sparrow Pharmaceuticals for Adrenocortical Hyperfunction: Likelihood of Approval [pharmaceutical-technology.com]
- 5. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 8. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 9. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]
- 10. uclahealth.org [uclahealth.org]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Practical approaches for evaluating adrenal toxicity in nonclinical safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medcentral.com [medcentral.com]
- 15. The Changing Face of Drug-induced Adrenal Insufficiency in the Food and Drug Administration Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adrenal toxicology: a strategy for assessment of functional toxicity to the adrenal cortex and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cms7.netnews.cz [cms7.netnews.cz]
- 19. giasuthienphuc.com [giasuthienphuc.com]
- 20. tvmdl.tamu.edu [tvmdl.tamu.edu]
Validation & Comparative
A Comparative In Vitro Analysis of Clofutriben and Carbenoxolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of clofutriben and carbenoxolone, two compounds that interact with the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system. While both molecules have been studied for their effects on cortisol metabolism, they exhibit distinct mechanisms of action and target selectivity. This document summarizes their known in vitro activities, presents available quantitative data, and outlines typical experimental protocols to facilitate a deeper understanding of their pharmacological profiles.
Disclaimer: The information presented in this guide is based on publicly available research. To date, no direct head-to-head in vitro comparative studies of this compound and carbenoxolone have been identified. Therefore, the data presented for each compound are derived from separate studies, and direct comparisons of potency should be interpreted with caution due to potential variations in experimental conditions.
Core Mechanisms of Action
This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid.[1] By selectively blocking 11β-HSD1, this compound reduces the local concentration of active cortisol in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and brain.[1][4] This targeted action is being explored for therapeutic applications in conditions of cortisol excess, like Cushing's syndrome.[2][4]
Carbenoxolone , a derivative of glycyrrhetinic acid, is a non-selective inhibitor of both 11β-HSD1 and its isoform, 11β-HSD2.[2][5] In addition to its effects on cortisol metabolism, carbenoxolone is also a well-documented blocker of gap junction channels, which are formed by connexin proteins and mediate direct intercellular communication.[6][7][8] This dual mechanism of action gives carbenoxolone a broader pharmacological profile than this compound. Its ability to inhibit gap junctions has led to its use as a tool compound in studies of cell-cell communication in various tissues, including the nervous system.[6][8]
In Vitro Activity
The following tables summarize the available in vitro data for this compound and carbenoxolone.
This compound: In Vitro Data
| Target | Assay | Observed Effect | Source |
| 11β-HSD1 | Hepatocellular HSD-1 activity biomarker (urinary ratio of cortisol to cortisone metabolites) | In a Phase II trial, oral administration of 6 mg/day of this compound for 6 weeks resulted in a significant decrease in the urinary cortisol/cortisone metabolite ratio from a mean baseline of 1.95 to 0.21, indicating potent inhibition of hepatic 11β-HSD1. | [9][10] |
Carbenoxolone: In Vitro Data
Carbenoxolone has been more extensively characterized in vitro, with data available for both its 11β-HSD inhibition and gap junction blocking activities.
| Target | Assay Type | Cell/Tissue Type | Effective Concentration | Observed Effect | Source |
| 11β-HSD1 & 11β-HSD2 | Enzyme Inhibition | Not specified | Not specified | Non-selective inhibitor | [2] |
| 11β-HSD1 | Enzyme Activity | Human conjunctival epithelial cells | Dose-dependent | Inhibited 11β-HSD1 activity | [11] |
| Glucocorticoid Receptor | Radioligand Binding | Rat liver and kidney cytosol | Not specified | Competed for ³H-dexamethasone binding sites, but with ~1000 times less effectiveness than corticosterone. | [5] |
| Gap Junctions (Connexins) | Dye Transfer / Electrophysiology | Astrocytes in hippocampal slices | 100 µM | Blocked gap junction communication | [12] |
| Gap Junctions (Connexins) | Electrophysiology | Thalamocortical slices from rats | 100 µM | Decreased the frequency and duration of ictal-like activities | [6] |
| Pannexin 1 Channels | Whole-cell voltage clamp | HEK293 cells | Not specified | Suppressed outwardly rectifying currents | [1] |
| Peptic Activity | Pepsin plate technique and hemoglobin pepsin assay | In vitro | Not specified | Demonstrated antipeptic activity |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of in vitro data. Below are generalized descriptions of common assays used to evaluate the activity of compounds like this compound and carbenoxolone.
11β-HSD1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the conversion of cortisone to cortisol by 11β-HSD1.
Methodology:
-
Enzyme Source: Recombinant human or rodent 11β-HSD1 is typically used.
-
Substrate and Cofactor: Cortisone is used as the substrate, and NADPH is the necessary cofactor for the reductase activity of the enzyme.
-
Reaction: The enzyme, substrate, cofactor, and test compound are incubated together in a suitable buffer system at 37°C.
-
Detection: The amount of cortisol produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enzyme-linked immunosorbent assay (ELISA), or radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by fitting the data to a dose-response curve.
Gap Junction Communication Assay (Dye Transfer)
This assay assesses the functionality of gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.
Methodology:
-
Cell Culture: A confluent monolayer of cells known to form functional gap junctions (e.g., astrocytes, HeLa cells transfected with a specific connexin) is used.
-
Treatment: The cells are pre-incubated with the test compound (e.g., carbenoxolone) or a vehicle control for a defined period.
-
Dye Loading: A low molecular weight, gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, calcein) is introduced into one or a few cells. This can be achieved through microinjection or the "scrape-loading" technique.
-
Incubation: The cells are incubated for a period to allow the dye to transfer to adjacent, coupled cells through the gap junctions.
-
Imaging and Analysis: The extent of dye spread is visualized and quantified using fluorescence microscopy. The number of cells to which the dye has transferred is counted or the area of dye spread is measured. The inhibition of gap junctional intercellular communication is determined by comparing the dye transfer in treated cells to that in control cells.
Summary and Conclusion
This compound and carbenoxolone, while both interacting with the 11β-HSD system, present distinct pharmacological profiles.
-
This compound is a modern, selective inhibitor of 11β-HSD1. Its targeted mechanism of action is being leveraged for therapeutic strategies aimed at reducing intracellular cortisol levels in specific tissues, potentially offering a more refined approach with fewer off-target effects.
-
Carbenoxolone is a broader-spectrum agent, inhibiting both 11β-HSD1 and 11β-HSD2, and additionally blocking gap junction channels. This multifaceted activity makes it a useful tool for in vitro studies of cellular communication and cortisol metabolism, but also suggests a higher potential for a complex in vivo pharmacological and side-effect profile.
The absence of direct comparative in vitro studies necessitates that researchers and drug developers carefully consider the data from individual studies when evaluating these two compounds. The choice between using this compound or carbenoxolone in a research setting will depend on the specific scientific question being addressed: this compound for selective 11β-HSD1 inhibition and carbenoxolone for broader effects on glucocorticoid metabolism and intercellular communication. Future head-to-head in vitro studies would be invaluable in providing a more precise quantitative comparison of their potencies and selectivities.
References
- 1. rupress.org [rupress.org]
- 2. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbenoxolone and 18β-glycyrrhetinic acid inhibit inositol 1,4,5-trisphosphate-mediated endothelial cell calcium signalling and depolarise mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological "cross-inhibition" of connexin hemichannels and swelling activated anion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro effects of carbenoxolone on glucocorticoid receptor binding and glucocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects in vitro and in vivo of a gap junction blocker on epileptiform activities in a genetic model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. OR12-04 this compound, an 11beta-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, vs Placebo in a Phase II Trial for ACTH-dependent Cushing’s Syndrome (RESCUE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Critical Role of Vehicle Control in Clofutriben Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of vehicle controls in preclinical and clinical experiments involving Clofutriben (also known as SPI-62), a selective inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (HSD-1). By inhibiting HSD-1, this compound reduces the intracellular conversion of inactive cortisone to active cortisol, offering a promising therapeutic approach for conditions of cortisol excess, such as Cushing's syndrome and autonomous cortisol secretion.[1][2][3]
The guide will delve into the importance of appropriate vehicle controls, present available experimental data for this compound in comparison to other therapies for Cushing's syndrome, and provide detailed experimental protocols.
The Imperative of Vehicle Control in Drug Evaluation
In both preclinical and clinical research, a vehicle control is fundamental to an experiment's integrity. The vehicle, an inactive substance used to deliver the active drug, must be administered to a control group to differentiate the drug's effects from any potential impact of the vehicle itself. This ensures that observed outcomes are attributable solely to the therapeutic agent. In oral drug administration, this often takes the form of a placebo tablet containing only inactive ingredients (excipients).
This compound's Mechanism of Action: The HSD-1 Signaling Pathway
This compound targets the HSD-1 enzyme, a key player in the glucocorticoid signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
As depicted, 11β-HSD1, located in the endoplasmic reticulum, converts inactive cortisone into active cortisol. Cortisol then binds to the glucocorticoid receptor (GR), translocates to the nucleus, and modulates gene transcription. This compound selectively inhibits HSD-1, thereby reducing intracellular cortisol levels and their downstream effects.
Preclinical Evaluation: The Use of Vehicle Control in Animal Models
Preclinical studies are vital for establishing the initial safety and efficacy profile of a drug candidate. In a mouse model of Cushing's syndrome, the HSD-1 inhibitor this compound (SPI-62) was evaluated for its ability to prevent glucocorticoid-associated morbidities.[4]
Experimental Protocol: Mouse Model of Cushing's Syndrome[4]
-
Animal Model: Male C57BL/6J mice.
-
Induction of Hypercortisolism: Corticosterone was administered in the drinking water for 5 weeks.
-
Treatment Groups:
-
Control Group: Received neither corticosterone nor SPI-62.
-
Vehicle Group: Received corticosterone and a matching vehicle.
-
SPI-62 Groups: Received corticosterone and one of three different dosage regimens of SPI-62.
-
-
Administration: SPI-62 and vehicle were administered orally.
-
Key Parameters Measured: Insulin sensitivity (HOMA-IR), adiposity (MRI and fat depot weight), skeletal muscle mass, grip strength, and dermal thickness.
Preclinical Data Comparison
| Parameter | Vehicle Control (Corticosterone + Vehicle) | This compound (SPI-62) Treated (High Dose) | Key Finding |
| Insulin Sensitivity | Decreased | Attenuated decrease | This compound improved insulin sensitivity in a dose-dependent manner.[4] |
| Adiposity | Increased | Attenuated increase | This compound reduced the accumulation of fat in a dose-dependent manner.[4] |
| Skeletal Myoatrophy | Present | Attenuated | This compound helped preserve muscle mass in a dose-dependent manner.[4] |
| Grip Strength | Reduced | Attenuated reduction | This compound helped maintain muscle function in a dose-dependent manner.[4] |
| Dermal Thickness | Decreased | Attenuated decrease | This compound helped preserve skin thickness in a dose-dependent manner.[4] |
Note: While the specific composition of the "matching vehicle" was not detailed in the publication, common vehicles for oral administration in rodent studies include aqueous solutions of carboxymethylcellulose (CMC) with a surfactant like Polysorbate 80 (Tween 80), or oil-based vehicles such as corn oil.
Clinical Evaluation: Placebo Control in Human Trials
This compound has undergone several Phase 2 clinical trials, including the RESCUE trial for ACTH-dependent Cushing's syndrome and the DC-MACS study for autonomous cortisol secretion.[1][3][5] A cornerstone of these trials is the use of a randomized, double-blind, placebo-controlled design.
Experimental Workflow: Randomized, Placebo-Controlled Clinical Trial
In these trials, a "matching placebo" is used, which is a tablet identical in appearance, size, shape, color, and taste to the active this compound tablet, but without the active pharmaceutical ingredient.[6][7][8] This ensures that neither the patients nor the investigators are aware of who is receiving the active drug, minimizing bias in the assessment of outcomes.
Clinical Data Comparison: this compound vs. Other Medical Therapies for Cushing's Syndrome
| Drug | Mechanism of Action | Efficacy in Clinical Trials | Vehicle/Control Used |
| This compound (SPI-62) | 11β-HSD1 Inhibitor | Interim results from the RESCUE trial showed that over 60% of patients treated with this compound had their urinary free cortisol levels return to normal, compared with none in the placebo group.[9] | Matching Placebo[1][3][5] |
| Levoketoconazole | Adrenal Steroidogenesis Inhibitor | In the SONICS phase 3 trial, 31% of patients were responders at the end of the 6-month maintenance phase. | Open-label, single-arm trial (no placebo control in the primary efficacy phase).[10] |
| Osilodrostat | 11β-hydroxylase Inhibitor | In a phase 3 trial, more patients who continued osilodrostat maintained a complete clinical response compared to those who switched to placebo. | Placebo-controlled, randomized withdrawal period. |
| Mifepristone | Glucocorticoid Receptor Antagonist | In a 24-week open-label trial, 60% of patients with Cushing's syndrome and type 2 diabetes/impaired glucose tolerance showed a response in glucose area under the curve. | Open-label trial (no placebo control). |
Conclusion
The use of appropriate vehicle controls is indispensable in the rigorous evaluation of new therapeutic agents like this compound. In preclinical studies, a vehicle-treated group is essential to isolate the pharmacological effects of the drug from those of its delivery medium. In clinical trials, a matching placebo is the gold standard for minimizing bias and accurately assessing efficacy and safety. The data available to date for this compound, generated from well-controlled preclinical and clinical studies, demonstrate its potential as a targeted therapy for conditions of cortisol excess. Future research and the full publication of ongoing clinical trial results will further elucidate the clinical utility of this novel HSD-1 inhibitor.
References
- 1. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 2. Facebook [cancer.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. biorxiv.org [biorxiv.org]
- 5. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 6. cytel.com [cytel.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. upperton.com [upperton.com]
- 9. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 10. fiercebiotech.com [fiercebiotech.com]
A Researcher's Guide to Controls for 11β-HSD1 Inhibition Assays
For researchers, scientists, and drug development professionals, the rigorous validation of an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition assay is paramount. The appropriate use of positive and negative controls is the cornerstone of reliable and reproducible data. This guide provides a comparative overview of commonly used controls, supported by experimental data and detailed protocols.
Understanding 11β-HSD1 and Its Inhibition
11β-HSD1 is a crucial enzyme in the glucocorticoid signaling pathway. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.[1] Dysregulation of 11β-HSD1 has been implicated in various metabolic disorders, including obesity and type 2 diabetes, making it a significant therapeutic target.[2][3] Inhibition of this enzyme is a promising strategy for mitigating the detrimental effects of excess glucocorticoids.
Positive Controls for 11β-HSD1 Inhibition
Positive controls are essential for validating that the assay can detect inhibition. A well-characterized inhibitor with a known potency (IC50 or Ki) should be used.
| Compound | Type | Potency (Human 11β-HSD1) | Key Characteristics |
| PF-915275 | Potent and selective inhibitor | Ki = 2.3 nM, EC50 = 15 nM (in HEK293 cells)[4][5] | Orally active and demonstrates species-dependent potency.[5] |
| Carbenoxolone | Non-selective inhibitor | IC50 in the low micromolar range.[1] | Also inhibits 11β-HSD2. A synthetic derivative of glycyrrhetinic acid.[6] |
| Glycyrrhetinic Acid | Non-selective inhibitor | IC50 values for 18α-GA and 18β-GA are 532.1 nM and 232.3 nM, respectively.[7] | A natural product derived from licorice root. Also inhibits 11β-HSD2.[7] |
Negative Controls for 11β-HSD1 Inhibition
Negative controls are crucial for establishing a baseline and ensuring that the observed effects are specific to the inhibition of 11β-HSD1. An ideal negative control should be structurally similar to the positive control but devoid of inhibitory activity.
| Compound | Type | Rationale for Use | Considerations |
| Spironolactone | Mineralocorticoid receptor antagonist | Studies have shown it has no direct effect on 11β-HSD1 activity.[4] | It can inhibit other enzymes in the steroidogenic pathway, such as 11β-hydroxylase and 17α-hydroxylase.[8][9] |
| 11α-Hydroxyprogesterone | Inactive steroid analog | Structurally similar to the potent 11β-HSD inhibitor 11β-hydroxyprogesterone, but lacks inhibitory activity.[10] | Can serve as an excellent negative control to demonstrate the specificity of the assay for 11β-HSD1 inhibition. |
| Vehicle Control | Solvent | The solvent in which the test compounds are dissolved (e.g., DMSO). | Essential for determining the baseline enzyme activity in the absence of any inhibitor. |
Experimental Protocols
The choice of assay depends on the specific research question, available equipment, and desired throughput. Below are outlines of common 12β-HSD1 inhibition assays.
Cell-Based Cortisone to Cortisol Conversion Assay using LC-MS/MS
This method offers high sensitivity and specificity by directly measuring the substrate and product.
-
Cell Culture: Culture human embryonic kidney (HEK-293) cells stably expressing human 11β-HSD1.
-
Compound Treatment: Plate the cells in a 96-well plate and incubate with varying concentrations of test compounds, positive controls (e.g., PF-915275), and negative controls (e.g., Spironolactone).
-
Substrate Addition: Add cortisone to the wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate to allow for the conversion of cortisone to cortisol.
-
Sample Preparation: Stop the reaction and prepare the cell lysate for analysis.
-
LC-MS/MS Analysis: Quantify the levels of cortisone and cortisol using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Radiometric Cortisone Conversion Assay
This classic method utilizes a radiolabeled substrate to measure enzyme activity.
-
Enzyme Source: Use either purified recombinant 11β-HSD1 or cell lysates from cells overexpressing the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, NADPH, and the radiolabeled substrate (e.g., [3H]cortisone).
-
Compound Addition: Add test compounds, positive and negative controls to the reaction mixture.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the enzyme source and incubate at 37°C.
-
Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Separation and Quantification: Separate the radiolabeled cortisone and cortisol using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the radioactivity of the substrate and product bands.
-
Data Analysis: Calculate the percentage of conversion and inhibition to determine IC50 values.[11]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a high-throughput screening-compatible assay based on competitive immunoassay principles.
-
Reaction Setup: In a microplate, combine the 11β-HSD1 enzyme, NADPH, and the test compounds.
-
Substrate Addition: Add cortisone to start the enzymatic reaction and incubate.
-
Detection: Stop the reaction and add a detection mixture containing an anti-cortisol antibody labeled with a donor fluorophore (e.g., cryptate) and a cortisol-tracer labeled with an acceptor fluorophore (e.g., d2).
-
Signal Measurement: In the absence of enzyme-produced cortisol, the antibody binds to the tracer, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. Enzyme-produced cortisol competes with the tracer for antibody binding, leading to a decrease in the FRET signal.
-
Data Analysis: The decrease in the HTRF signal is proportional to the amount of cortisol produced and thus reflects the enzyme activity. Calculate inhibition and IC50 values based on the signal changes.[11]
By employing a combination of well-characterized positive and negative controls and selecting the appropriate assay methodology, researchers can ensure the generation of high-quality, reliable data in the pursuit of novel 11β-HSD1 inhibitors.
References
- 1. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]
- 2. 11β-HSD1 is the major regulator of the tissue-specific effects of circulating glucocorticoid excess - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of spironolactone upon corticosteroid hormone metabolism in patients with early stage chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of spironolactone on adrenal steroidogenesis in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of spironolactone on cortisol production by guinea pig adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Clofutriben's Selectivity Profile: A Comparative Analysis for Steroidogenic Enzyme Research
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a compound is paramount. This guide provides a comparative analysis of Clofutriben's cross-reactivity with key steroidogenic enzymes, supported by available experimental data and detailed methodologies.
This compound (also known as SPI-62 and formerly ASP3662) is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial for the intracellular conversion of inactive cortisone to active cortisol.[1] Its high affinity for 11β-HSD1 has positioned it as a promising therapeutic candidate for conditions characterized by cortisol excess, such as Cushing's syndrome. However, a thorough evaluation of its potential interactions with other enzymes in the steroidogenesis pathway is critical for a comprehensive safety and efficacy assessment.
Comparative Inhibition of Steroidogenic Enzymes
To date, comprehensive public data on the cross-reactivity of this compound against a full panel of steroidogenic cytochrome P450 (CYP) enzymes is limited. However, key data points regarding its selectivity for its primary target, 11β-HSD1, over the closely related isoform 11β-HSD2, are available.
| Target Enzyme | This compound (ASP3662) Inhibition | Reference Compound | Inhibition |
| 11β-HSD1 | K_i = 5.3 nM | - | - |
| 11β-HSD2 | No inhibition at < 3,000 nM | - | - |
| CYP11B1 (11β-hydroxylase) | Data not publicly available | - | - |
| CYP11B2 (Aldosterone synthase) | Data not publicly available | - | - |
| CYP17A1 (17α-hydroxylase/17,20-lyase) | Data not publicly available | - | - |
| CYP21A2 (21-hydroxylase) | Data not publicly available | - | - |
Table 1: Comparative inhibitory activity of this compound against key steroidogenic enzymes. K_i represents the inhibition constant._
The available data demonstrates a high degree of selectivity for 11β-HSD1 over 11β-HSD2, with a selectivity ratio of over 560-fold. This is a critical feature, as non-selective inhibition of 11β-HSD2 can lead to an excess of cortisol and subsequent mineralocorticoid receptor activation, potentially causing hypertension and hypokalemia.
Steroidogenesis Pathway and this compound's Point of Action
The following diagram illustrates the primary steroidogenesis pathway and highlights the intended target of this compound.
Experimental Protocols
The determination of enzyme inhibition is a critical component of drug development. While the specific, detailed protocols for the cross-reactivity profiling of this compound against the full steroidogenic CYP panel are not publicly available, the following represents a general, widely accepted methodology for such an assessment.
In Vitro Enzyme Inhibition Assay (General Protocol)
1. Enzyme Source:
-
Human recombinant cytochrome P450 enzymes (CYP11B1, CYP11B2, CYP17A1, CYP21A2) expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli).
-
Human recombinant 11β-HSD1 and 11β-HSD2 enzymes.
2. Substrates:
-
Specific probe substrates for each enzyme are used. For example:
-
CYP11B1: 11-Deoxycortisol
-
CYP11B2: 11-Deoxycorticosterone
-
CYP17A1: Progesterone or Pregnenolone
-
CYP21A2: Progesterone or 17α-hydroxyprogesterone
-
11β-HSD1: Cortisone
-
11β-HSD2: Cortisol
-
3. Assay Conditions:
-
Incubations are typically performed in a phosphate buffer (pH 7.4) containing the recombinant enzyme, the probe substrate, and a range of concentrations of the test compound (this compound).
-
The reaction is initiated by the addition of a cofactor, such as NADPH for CYP enzymes and 11β-HSD1, or NAD+ for 11β-HSD2.
-
Incubations are carried out at 37°C for a predetermined time, ensuring the reaction is within the linear range.
4. Reaction Termination and Analysis:
-
The reaction is stopped by the addition of a solvent, such as acetonitrile or methanol.
-
The samples are then centrifuged to pellet the protein.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.
5. Data Analysis:
-
The rate of metabolite formation at each inhibitor concentration is compared to the vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a four-parameter logistic equation.
-
For determination of the inhibition constant (K_i), assays are performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to appropriate models of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type).
The workflow for determining enzyme inhibition is depicted in the following diagram:
Conclusion
The available data strongly supports that this compound is a potent and highly selective inhibitor of 11β-HSD1 with minimal to no activity against the closely related 11β-HSD2 isoform.[1] This selectivity is a promising characteristic for therapeutic applications targeting cortisol excess. However, a complete understanding of its cross-reactivity profile requires further publicly available data on its interaction with other key steroidogenic CYP450 enzymes. The experimental methodologies outlined provide a standard framework for how such crucial selectivity data is generated in the field of drug development. As more data becomes available, a more comprehensive comparison will be possible, further elucidating the therapeutic potential and safety profile of this compound.
References
A Head-to-Head Analysis of Clofutriben and Other Developmental 11β-HSD1 Inhibitors
An in-depth comparison of the efficacy, selectivity, and clinical trial data of emerging inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for researchers, scientists, and drug development professionals.
In the landscape of metabolic and inflammatory disease therapeutics, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a promising target. This intracellular enzyme is responsible for the conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone.[1] By inhibiting 11β-HSD1, researchers aim to reduce local cortisol concentrations in tissues like the liver, adipose tissue, and brain, thereby mitigating the deleterious effects of cortisol excess in various pathologies.[1] Clofutriben (SPI-62), under development by Sparrow Pharmaceuticals, is a potent and selective 11β-HSD1 inhibitor currently in Phase 2 clinical trials for conditions such as Cushing's syndrome and autonomous cortisol secretion.[2] This guide provides a comparative overview of this compound against other developmental 11β-HSD1 inhibitors, including INCB13739, DIO-902, BI 187004, and AZD8329, based on available preclinical and clinical data.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this class of drugs is the inhibition of 11β-HSD1, which operates within the endoplasmic reticulum. This enzyme utilizes NADPH as a cofactor to catalyze the reduction of cortisone to cortisol.[3] Elevated intracellular cortisol levels can lead to insulin resistance, dyslipidemia, and other metabolic complications. By blocking this conversion, 11β-HSD1 inhibitors aim to ameliorate these conditions. The regenerated cortisol can activate glucocorticoid receptors (GR), which then translocate to the nucleus and modulate the transcription of various genes involved in metabolism and inflammation.[4]
Comparative Efficacy and Selectivity
A key differentiator among 11β-HSD1 inhibitors is their potency (often measured as the half-maximal inhibitory concentration, IC50) and their selectivity for 11β-HSD1 over the isoform 11β-HSD2. Inhibition of 11β-HSD2 can lead to off-target effects, such as hypertension.
| Inhibitor | IC50 (11β-HSD1) | Selectivity over 11β-HSD2 | Reference |
| This compound (SPI-62) | Potent and specific | High (Implied) | [2] |
| INCB13739 | High potency | High selectivity | [5] |
| DIO-902 | Cortisol synthesis inhibitor | N/A (different mechanism) | [6] |
| BI 187004 | Not explicitly stated | Selective | [7][8] |
| AZD8329 | 9 nM (recombinant human) | >5000-fold | [9] |
Pharmacokinetic Profiles
The pharmacokinetic properties of these inhibitors, such as their absorption, distribution, metabolism, and excretion, are crucial for determining dosing regimens and predicting their in vivo efficacy.
| Inhibitor | Half-life (t½) | Bioavailability | Key Pharmacokinetic Features | Reference |
| This compound (SPI-62) | Not explicitly stated | Orally bioavailable | Not explicitly stated | [2] |
| INCB13739 | Prolonged pharmacodynamic activity | Good | Good pharmacokinetic/pharmacodynamic properties | [5] |
| DIO-902 | Not explicitly stated | Orally bioavailable | Not explicitly stated | [10] |
| BI 187004 | ~14.5 h (at 160 mg) to 33.5 h (at 5 mg) | Rapidly absorbed | Nonlinear pharmacokinetics at low doses | [7][8] |
| AZD8329 | Not explicitly stated | Orally bioavailable | Optimized to reduce acyl glucuronide liability | [11] |
Clinical Trial Data Comparison
Clinical trials provide the most direct evidence of a drug's efficacy and safety in humans. The following table summarizes key findings from Phase II trials of these developmental 11β-HSD1 inhibitors, primarily in patients with type 2 diabetes.
| Inhibitor | Primary Indication in Trials | Key Efficacy Endpoints | Notable Adverse Events | Reference |
| This compound (SPI-62) | Cushing's Syndrome, Autonomous Cortisol Secretion | Reduction of cortisol-associated morbidities | Well-tolerated | [2] |
| INCB13739 | Type 2 Diabetes | Significant reduction in HbA1c (-0.6%), fasting plasma glucose (-24 mg/dL), and HOMA-IR (-24%) at 200 mg dose.[12][13][14] | Similar to placebo | [12][13][14] |
| DIO-902 | Type 2 Diabetes | No significant difference in glycemic control vs. placebo; significant reduction in LDL cholesterol.[10] | Increased incidence of gastrointestinal disorders and headache.[10] | [10] |
| BI 187004 | Type 2 Diabetes | No clinically relevant effects on glucose and lipid metabolism despite complete 11β-HSD1 inhibition.[15] | Generally well-tolerated; dose-dependent increase in heart rate.[15] | [15] |
| AZD4017 (related to AZD8329) | Prednisolone-induced adverse effects | Mitigated some metabolic and bone adverse effects of prednisolone. | Not explicitly stated | [16] |
Experimental Protocols
General Phase II Clinical Trial Workflow for an 11β-HSD1 Inhibitor
The following diagram outlines a typical workflow for a Phase II clinical trial investigating a novel 11β-HSD1 inhibitor in a patient population such as those with type 2 diabetes.
Determination of 11β-HSD1 Activity (Ex Vivo)
A common method to assess the activity of 11β-HSD1 in tissue samples involves the use of radiolabeled substrates.
-
Tissue Homogenization: Adipose or liver tissue biopsies are homogenized in a suitable buffer.
-
Incubation: The homogenates are incubated with a known concentration of radiolabeled cortisone (e.g., [3H]cortisone).
-
Steroid Extraction: After a defined incubation period, the reaction is stopped, and steroids are extracted using an organic solvent like ethyl acetate.
-
Separation and Quantification: The extracted cortisone and the newly formed radiolabeled cortisol are separated using techniques such as high-performance liquid chromatography (HPLC).
-
Activity Calculation: The amount of converted [3H]cortisol is quantified using a scintillation counter, and the enzyme activity is expressed as the rate of cortisol formation.
Conclusion
The development of selective 11β-HSD1 inhibitors represents a targeted approach to managing diseases characterized by cortisol excess. This compound, with its focus on Cushing's syndrome and autonomous cortisol secretion, is positioned in a critical area of unmet medical need. While direct head-to-head clinical trials are lacking, the available data suggest that various developmental inhibitors possess distinct profiles. For instance, INCB13739 showed promising glycemic and lipid improvements in type 2 diabetes, whereas the effects of BI 187004 on these parameters were less pronounced in the reported study.[14][15] DIO-902, acting through a different mechanism of cortisol synthesis inhibition, demonstrated significant LDL-cholesterol reduction but with a higher incidence of certain adverse events.[10] The diverse outcomes across these clinical trials underscore the complexity of targeting the 11β-HSD1 pathway and highlight the importance of patient population selection and endpoint definition. As more data from ongoing and future clinical trials of this compound and other 11β-HSD1 inhibitors become available, a clearer picture of their therapeutic potential and comparative advantages will emerge.
References
- 1. academic.oup.com [academic.oup.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DiObex, Inc. Presents Phase 2a Data of DIO-902 Demonstrating Trends of Improved Glycemic Control and Significant Reductions of LDL-Cholesterol and C-Reactive Protein - BioSpace [biospace.com]
- 7. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of BI 187004, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI 187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD8329 [openinnovation.astrazeneca.com]
- 10. Safety profile and metabolic effects of 14 days of treatment with DIO-902: results of a phase IIa multicenter, randomized, double-blind, placebo-controlled, parallel-group trial in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 11β-HSD1 inhibition in men mitigates prednisolone-induced adverse effects in a proof-of-concept randomised double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Clofutriben's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Clofutriben with alternative cortisol-lowering agents. It is intended for researchers, scientists, and drug development professionals interested in confirming the mechanism of action of this compound in a new cell line. This document outlines detailed experimental protocols and presents comparative data to support further investigation into this novel 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor.
Introduction to this compound and its Novel Mechanism of Action
This compound (also known as SPI-62) is an orally bioavailable, selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle, where it plays a crucial role in regulating intracellular cortisol levels.[1][3] The primary mechanism of action of this compound is the prevention of the conversion of inactive cortisone to the active hormone cortisol within the cell.[1][3] By blocking this intracellular cortisol production, this compound reduces the activation of glucocorticoid receptors (GRs), thereby mitigating the adverse effects of excess cortisol.[1][3]
This targeted approach distinguishes this compound from traditional cortisol synthesis inhibitors. Unlike other medications that can lead to dangerously low systemic cortisol levels and risk of adrenal insufficiency, this compound primarily acts at the tissue level, offering a potentially safer therapeutic window.[4][5] Clinical trials are currently underway to evaluate its efficacy and safety in conditions characterized by cortisol excess, such as Cushing's syndrome and autonomous cortisol secretion (ACS).[2][6]
Product Performance Comparison
To effectively evaluate this compound in a new cell line, it is essential to compare its performance against established cortisol-lowering agents with different mechanisms of action. The following table summarizes key performance characteristics.
| Compound | Target | Mechanism of Action | Potency (IC50) | Effect on Intracellular Cortisol | Potential Off-Target Effects/Liabilities |
| This compound | 11β-HSD1 | Inhibits conversion of cortisone to cortisol | ~5-20 nM (illustrative) | Directly decreases | Low risk of systemic adrenal insufficiency |
| Carbenoxolone | 11β-HSD1 & 11β-HSD2 | Non-selective inhibitor of 11β-HSD enzymes | Micromolar range (illustrative) | Decreases | Mineralocorticoid excess due to 11β-HSD2 inhibition |
| Osilodrostat | CYP11B1 (11β-hydroxylase) & Aldosterone synthase | Blocks the final step of cortisol synthesis in the adrenal gland | ~2-10 nM (illustrative) | Indirectly decreases by reducing systemic supply | Hypokalemia, hypertension, accumulation of steroid precursors |
| Ketoconazole | Multiple CYP enzymes (e.g., CYP11A1, CYP17) | Broadly inhibits steroidogenesis in the adrenal gland | Micromolar range (illustrative) | Indirectly decreases by reducing systemic supply | Hepatotoxicity, drug-drug interactions |
| Metyrapone | CYP11B1 (11β-hydroxylase) | Inhibits the final step of cortisol synthesis in the adrenal gland | Micromolar range (illustrative) | Indirectly decreases by reducing systemic supply | Hirsutism, hypertension due to androgen and mineralocorticoid precursor accumulation |
| Mifepristone | Glucocorticoid Receptor (GR) | Blocks the binding of cortisol to its receptor | ~10-50 nM (illustrate for GR antagonism) | Increases (due to feedback) | Anti-progestogenic effects, adrenal insufficiency, hypokalemia |
Experimental Protocols
The following protocols provide a framework for confirming this compound's mechanism of action in a new cell line.
In Vitro 11β-HSD1 Enzyme Activity Assay
This assay directly measures the inhibitory effect of this compound on the conversion of cortisone to cortisol.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
This compound and comparator compounds
-
96-well microplate
-
Cortisol ELISA kit or LC-MS/MS system for detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and recombinant 11β-HSD1 enzyme in each well of a 96-well plate.
-
Add varying concentrations of this compound or comparator compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding cortisone to each well.
-
Incubate the plate at 37°C for 60-120 minutes with gentle agitation.
-
Stop the reaction (e.g., by adding a stop solution or by immediate extraction).
-
Quantify the amount of cortisol produced using a cortisol ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular Assay for Intracellular Cortisol Measurement
This assay confirms that this compound reduces cortisol levels within the target cells.
Materials:
-
Selected cell line expressing 11β-HSD1
-
Cell culture medium and supplements
-
Cortisone
-
This compound and comparator compounds
-
Cell lysis buffer
-
LC-MS/MS system or a sensitive Cortisol ELISA kit
Procedure:
-
Seed the cells in a multi-well plate and grow to 80-90% confluency.
-
Replace the medium with fresh medium containing varying concentrations of this compound or comparator compounds. Include a vehicle control.
-
Incubate for 1-2 hours.
-
Add cortisone to the medium to serve as the substrate for intracellular conversion.
-
Incubate for 4-24 hours, depending on the cell line's metabolic activity.
-
Wash the cells with ice-cold PBS to remove extracellular steroids.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Measure the cortisol concentration in the lysates using LC-MS/MS for high specificity and sensitivity, or a validated cortisol ELISA kit.[2][7][8][9][10]
-
Normalize the cortisol levels to the total protein concentration in each sample.
Western Blot for Glucocorticoid Receptor (GR) Translocation
This experiment assesses the downstream effect of reduced intracellular cortisol on the activation and nuclear translocation of the glucocorticoid receptor.
Materials:
-
Selected cell line
-
Cortisone and/or Dexamethasone (as a positive control for GR activation)
-
This compound
-
Cytoplasmic and nuclear extraction buffers
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GR
-
Loading control antibodies (e.g., GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the following conditions: vehicle control, cortisone alone, this compound followed by cortisone, and dexamethasone as a positive control.
-
After treatment, wash the cells with ice-cold PBS.
-
Perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the blots with loading control antibodies to ensure equal protein loading.
-
Analyze the relative abundance of GR in the cytoplasmic and nuclear fractions across different treatment conditions. A successful inhibition by this compound should show a decrease in cortisone-induced nuclear translocation of GR.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for MoA confirmation.
Caption: Comparison of drug action sites.
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Identification of 11β-HSD1 inhibitors through enhanced sampling methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Human Cortisol Competitive ELISA Kit (EIAHCOR) - Invitrogen [thermofisher.com]
- 8. labcorp.com [labcorp.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword of 11β-HSD1 Inhibition: A Comparative Guide to its Impact on 11-Oxygenated Androgen Levels
For Immediate Release
A comprehensive analysis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors reveals a significant, and often overlooked, consequence: the elevation of potent 11-oxygenated androgens. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the effects of 11β-HSD1 inhibition on this emerging class of androgens, supported by experimental data and detailed protocols.
The pursuit of therapeutic agents targeting 11β-HSD1 for metabolic disorders has largely focused on the enzyme's role in glucocorticoid activation. However, emerging evidence highlights a crucial secondary function: the inactivation of 11-oxygenated androgens. Inhibition of 11β-HSD1, therefore, presents a complex pharmacological profile, simultaneously reducing local cortisol levels while increasing the bioavailability of potent androgens such as 11-ketotestosterone (11KT). This guide objectively compares the performance of various 11β-HSD1 inhibitors and explores alternative strategies for modulating 11-oxygenated androgen levels.
Comparative Analysis of 11β-HSD1 Inhibitors
The following tables summarize the quantitative effects of different 11β-HSD1 inhibitors on 11-oxygenated androgen levels based on available clinical and preclinical data.
Table 1: In Vivo Effects of 11β-HSD1 Inhibitors on Circulating 11-Oxygenated Androgen Levels
| Inhibitor | Study Population | Dose & Duration | Change in 11-Ketotestosterone (11KT) | Change in Other 11-Oxygenated Androgens | Citation(s) |
| AZD4017 | Individuals with Type 2 Diabetes | 35 days | 2-3 fold increase | 11OHT: 2-fold decrease; 11OHT/11KT ratio: 4-fold decrease | [1][2] |
| MK-0916 | Patients with Type 2 Diabetes & Metabolic Syndrome | Not specified | Data not specified; "mean increases in adrenal androgen levels" reported | Data not specified | |
| INCB13739 | Patients with Type 2 Diabetes | Not specified | Data not specified; general increase in androgens reported | Data not specified | |
| Carbenoxolone | Healthy male volunteers | Not specified | Data not specified | Data not specified |
Table 2: In Vitro & Ex Vivo Effects of 11β-HSD1 Inhibitors on 11-Oxygenated Androgen Levels
| Inhibitor | Experimental System | Key Findings | Citation(s) |
| AZD4017 | Ex vivo human adipose tissue incubations | 4-fold increase in 11KT production | [2] |
| Carbenoxolone | Co-cultured HEK293 cells (expressing AKR1C3 and 11β-HSD1) | Increased 11KT production | [3] |
Alternative Strategies for Modulating 11-Oxygenated Androgens
Beyond 11β-HSD1, other enzymes in the 11-oxygenated androgen biosynthesis pathway present potential targets for therapeutic intervention.
Table 3: Comparison of Alternative Therapeutic Targets
| Target Enzyme | Inhibitor(s) | Effect on 11-Oxygenated Androgens | Potential Clinical Application | Citation(s) |
| Cytochrome P450 11B1 (CYP11B1) | Osilodrostat, Metyrapone | Reduction in elevated 11-oxygenated androgen levels | Cushing's disease, Adrenal hyperandrogenism | [4][5] |
| Aldo-Keto Reductase 1C3 (AKR1C3) | Indomethacin, SN33638 | Inhibition of 11KT formation from 11KA4 | Castration-resistant prostate cancer | [6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of these enzymes and the methodologies used to study them, the following diagrams are provided.
Caption: Biosynthesis of 11-oxygenated androgens and points of therapeutic inhibition.
Caption: General workflow for the quantification of 11-oxygenated androgens.
Experimental Protocols
1. Quantification of 11-Oxygenated Androgens in Human Plasma/Serum by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of 11-oxygenated androgens.
-
Sample Preparation:
-
Internal Standard Spiking: To 200 µL of plasma or serum, add a mixture of stable isotope-labeled internal standards for each target analyte (e.g., d7-11OHA4, d3-11KT).
-
Liquid-Liquid Extraction: Extract the steroids using an organic solvent such as methyl tert-butyl ether (MTBE). Vortex and centrifuge to separate the phases.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a solution of hydroxylamine in a suitable buffer to derivatize the keto-steroids. This step enhances chromatographic separation and mass spectrometric sensitivity.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation using an ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., C18). A gradient elution with mobile phases such as water with formic acid and methanol with formic acid is typically used.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for each native and isotope-labeled androgen.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using known concentrations of standards.
-
Calculate the concentration of each 11-oxygenated androgen in the samples by comparing the peak area ratios of the native analyte to its corresponding internal standard against the calibration curve.
-
2. In Vitro Assay for 11β-HSD1 Inhibition and 11-Ketotestosterone Measurement
This protocol describes an in vitro cell-based assay to assess the impact of 11β-HSD1 inhibitors on 11KT production.
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells in appropriate media.
-
Co-transfect the cells with expression vectors for human AKR1C3 and 11β-HSD1.
-
-
Inhibitor Treatment and Steroid Conversion:
-
Plate the transfected cells in a multi-well format.
-
Pre-incubate the cells with the desired concentrations of the 11β-HSD1 inhibitor (e.g., carbenoxolone) or vehicle control.
-
Add the substrate, 11-ketoandrostenedione (11KA4), to the cell culture medium.
-
Incubate for a specified time period (e.g., 24 hours) to allow for steroid conversion.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Perform sample preparation as described in the LC-MS/MS protocol above (spiking with internal standards, extraction).
-
Quantify the concentration of 11KT and other relevant steroids in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Compare the levels of 11KT produced in the presence and absence of the 11β-HSD1 inhibitor to determine the inhibitory effect.
-
Conclusion
The inhibition of 11β-HSD1 represents a promising therapeutic strategy for metabolic diseases. However, the concurrent elevation of 11-oxygenated androgens is a critical consideration in drug development. This guide provides a framework for understanding and comparing the effects of different 11β-HSD1 inhibitors on this important class of steroids. Furthermore, the exploration of alternative targets such as CYP11B1 and AKR1C3 offers additional avenues for the specific modulation of 11-oxygenated androgen levels. A thorough understanding of the complete pharmacological profile of these inhibitors is essential for the development of safe and effective therapies. Further head-to-head clinical trials are warranted to directly compare the impact of different 11β-HSD1 inhibitors on the full spectrum of 11-oxygenated androgens.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroidogenic enzyme AKR1C3 is a novel androgen receptor-selective coactivator that promotes prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing Clofutriben: A Guide to the Reproducibility of its Effects Across Research Settings
For researchers, scientists, and professionals in drug development, the reproducibility of a compound's effects is a cornerstone of its potential clinical value. This guide provides a comprehensive comparison of the experimental data on Clofutriben (also known as SPI-62), a selective 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) inhibitor, to assess the consistency of its effects across different research initiatives. The available data, primarily from clinical trials sponsored by Sparrow Pharmaceuticals, is supplemented by an investigator-led study, offering a nascent glimpse into the inter-laboratory reproducibility of its therapeutic potential.
This compound is being investigated for its ability to mitigate the toxic effects of glucocorticoids while preserving their efficacy. Its primary mechanism of action is the inhibition of HSD-1, an enzyme that converts inactive cortisone to active cortisol within cells, thereby amplifying glucocorticoid effects in target tissues.
Evidence from Sponsor-Led Clinical Trials
Sparrow Pharmaceuticals has conducted Phase 2 clinical trials for this compound in two primary therapeutic areas: endogenous Cushing's syndrome and polymyalgia rheumatica (in combination with prednisolone).
The RESCUE Trial for Endogenous Cushing's Syndrome
The Phase 2 RESCUE trial, a randomized, placebo-controlled study, evaluated the efficacy and safety of this compound in patients with ACTH-dependent Cushing's syndrome. The trial demonstrated that this compound has the potential to improve clinical markers associated with the disease. All patients who completed the trial opted to continue treatment in an open-label extension, suggesting a favorable patient perception of its risk-benefit profile.[1]
Polymyalgia Rheumatica Combination Therapy Trial
In a Phase 2 trial, this compound was administered in combination with the glucocorticoid prednisolone to patients with polymyalgia rheumatica (PMR). The goal was to determine if this compound could reduce the toxic side effects of prednisolone without compromising its anti-inflammatory efficacy.
Key findings from this trial indicate that a combination of 20mg of prednisolone with this compound showed a superior benefit-risk profile compared to 10mg of prednisolone alone. This combination demonstrated similar efficacy in controlling PMR symptoms while showing reduced signs of prednisolone toxicity.[2][3] Specifically, improvements were noted in biomarkers related to bone turnover, lipid levels, and insulin resistance.[4][5][6][7] Furthermore, the co-administration of this compound with prednisolone was found to increase morning ACTH and cortisol concentrations, suggesting a potential mitigation of glucocorticoid-induced adrenal insufficiency.[2][8] No PMR relapses were reported in patients receiving 15 mg or 20 mg of prednisolone with this compound.[9][10]
Independent Investigator-Led Research: The DC-MACS Study
A significant step towards verifying the reproducibility of this compound's effects is the DC-MACS (Dexamethasone, this compound for Autonomous Cortisol Secretion) study. This Phase 2 clinical trial is a collaboration between Sparrow Pharmaceuticals and researchers at the University of Oxford and the University of Sheffield. While Sparrow is providing the drug, the study is described as "investigator-led" and is funded by the UK Research and Innovation Medical Research Council. This academic-led investigation into the effects of this compound on autonomous cortisol secretion will provide crucial independent data to either corroborate or challenge the findings from the sponsor-led trials.
Quantitative Data Summary
The following tables summarize the available quantitative data from the clinical trials of this compound and its alternatives.
Table 1: Efficacy of this compound in Combination with Prednisolone for Polymyalgia Rheumatica (PMR)
| Treatment Group | Efficacy Outcome | Glucocorticoid Toxicity Markers |
| Prednisolone 10mg + Placebo | Baseline PMR control | Baseline toxicity |
| Prednisolone 10mg + this compound 6mg | Less efficacy compared to placebo group | Improvement in bone formation and resorption biomarkers, lipidemia, and insulin resistance[4][6][7] |
| Prednisolone 20mg + this compound 6mg | Similar efficacy to Prednisolone 10mg + Placebo[2][3] | Improvement in markers of prednisolone toxicity[4][6][7] |
Note: Specific quantitative data for the biomarkers of glucocorticoid toxicity in the PMR trial have not been publicly released in detail. The available information is descriptive, noting "substantial improvements" and "less evidence of prednisolone toxicity."
Comparison with Alternative HSD-1 Inhibitors
To provide a broader context for this compound's performance, this section compares it with other selective HSD-1 inhibitors that have undergone clinical investigation. The development of many HSD-1 inhibitors for type 2 diabetes has stalled due to modest effects compared to existing therapies.[3][11]
Table 2: Comparison of this compound with Other Investigational HSD-1 Inhibitors
| Compound Name | Developer | Therapeutic Area | Key Phase 2 Clinical Trial Results |
| This compound (SPI-62) | Sparrow Pharmaceuticals | Cushing's Syndrome, Polymyalgia Rheumatica | In PMR, combination with 20mg prednisolone showed similar efficacy and reduced toxicity compared to 10mg prednisolone alone.[2][3] In Cushing's, all patients in a Phase 2 trial elected to continue treatment.[1] |
| INCB13739 | Incyte Corporation | Type 2 Diabetes | In patients on metformin, 200mg INCB13739 led to a -0.6% reduction in A1C, a -24 mg/dl reduction in fasting plasma glucose, and a -24% reduction in HOMA-IR compared to placebo after 12 weeks.[12][13][14][15] |
| AZD4017 | AstraZeneca | Type 2 Diabetes, Idiopathic Intracranial Hypertension, Postmenopausal Osteopenia | In postmenopausal women with osteopenia, AZD4017 at 400mg twice daily for 90 days did not show a significant difference in osteocalcin levels compared to placebo.[16] In idiopathic intracranial hypertension, it improved lipid profiles and increased lean muscle mass.[17][18] In type 2 diabetes, it improved wound healing.[19] |
Experimental Protocols and Methodologies
A detailed understanding of the experimental design is crucial for assessing the validity and reproducibility of the findings.
This compound Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1). This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By blocking HSD-1, this compound reduces the local concentration of active cortisol in tissues where glucocorticoid excess is associated with adverse effects, such as the liver, adipose tissue, and skin.
Caption: this compound inhibits HSD-1, preventing the conversion of cortisone to active cortisol.
Experimental Workflow for the Polymyalgia Rheumatica Phase 2 Trial
The clinical trial for polymyalgia rheumatica involved a structured protocol to evaluate the efficacy and safety of this compound in combination with prednisolone.
Caption: Workflow of the Phase 2 clinical trial for this compound in PMR.
Conclusion
The available evidence for the effects of this compound is currently dominated by data from the sponsoring company, Sparrow Pharmaceuticals. The findings from their Phase 2 clinical trials in Cushing's syndrome and polymyalgia rheumatica are consistent in suggesting a favorable safety and efficacy profile. The initiation of an investigator-led study in collaboration with the University of Oxford and the University of Sheffield is a positive step towards independent verification of these results.
For a comprehensive assessment of the reproducibility of this compound's effects, the full peer-reviewed publication of the completed Phase 2 trials and the forthcoming data from the DC-MACS study will be critical. Researchers and drug development professionals should continue to monitor these developments to gain a clearer understanding of this compound's therapeutic potential and the consistency of its effects across different research environments. The comparison with other HSD-1 inhibitors highlights the challenges in this therapeutic class, while also underscoring the potential of this compound if its promising early results are independently reproduced.
References
- 1. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of this compound for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sparrow Pharmaceuticals Presents Data from Ongoing Phase 2 Trial of this compound (SPI-62) and Prednisolone as a Treatment for Polymyalgia Rheumatica at EULAR 2024 [businesswire.com]
- 5. Sparrow Pharma Shares Phase 2 Trial Data on this compound and Prednisolone for Polymyalgia Rheumatica at EULAR 2024 [synapse.patsnap.com]
- 6. Sparrow Pharmaceuticals Presents Data from Ongoing Phase 2 Trial of this compound (SPI-62) and Prednisolone as a Treatment for Polymyalgia Rheumatica at EULAR 2024 — Sparrow Pharmaceuticals [sparrowpharma.com]
- 7. community.the-hospitalist.org [community.the-hospitalist.org]
- 8. Sparrow Pharmaceuticals to Present Two Abstracts at ACR Convergence 2024 and Expand Phase 2 Clinical Trial of this compound with Prednisolone for Polymyalgia Rheumatica to Fifth Cohort - BioSpace [biospace.com]
- 9. Sparrow Pharmaceuticals Presented New Data on this compound and Prednisolone for Polymyalgia Rheumatica Treatment at DGRh Kongress 2024 — Sparrow Pharmaceuticals [sparrowpharma.com]
- 10. Sparrow Pharma Presents New Data on this compound and Prednisolone for Polymyalgia Rheumatica at DGRh 2024 [synapse.patsnap.com]
- 11. 11β-HSD1 Inhibitors for the Treatment of Type 2 Diabetes and Cardiovascular Disease | Semantic Scholar [semanticscholar.org]
- 12. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofutriben's Potency in Different Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Clofutriben (also known as SPI-62) is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the local regulation of active cortisol in key metabolic tissues. This guide provides a comparative analysis of this compound's potency, supported by available data, and contrasts it with other 11β-HSD1 inhibitors.
Mechanism of Action: Targeting Intracellular Cortisol Production
This compound's therapeutic potential lies in its ability to reduce the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1] This mechanism is particularly relevant in tissues with high 11β-HSD1 expression, such as the liver, adipose tissue, and skeletal muscle. By inhibiting this enzyme, this compound effectively lowers intracellular cortisol levels, thereby mitigating the detrimental effects of cortisol excess associated with various metabolic and inflammatory diseases.
The signaling pathway illustrates the central role of 11β-HSD1 in cortisol regulation and the point of intervention for inhibitors like this compound.
References
Assessing the Specificity of Clofutriben's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological specificity of Clofutriben (formerly SPI-62), a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) inhibitor developed by Sparrow Pharmaceuticals. This compound is under investigation for the treatment of conditions characterized by excess cortisol, such as Cushing's syndrome and polymyalgia rheumatica.[1][2][3] This document aims to objectively compare its performance with other HSD-1 inhibitors and provide supporting experimental data to aid in the assessment of its specificity.
Mechanism of Action and Therapeutic Rationale
This compound is a new chemical entity that acts by targeting and inhibiting HSD-1, an enzyme responsible for the conversion of inactive cortisone to the active glucocorticoid, cortisol, within key metabolic tissues including the liver, adipose tissue, and brain.[1][3][4] By selectively blocking this intracellular cortisol production, this compound aims to mitigate the deleterious effects of cortisol excess without suppressing systemic cortisol levels, a common and significant side effect of other cortisol-lowering therapies that can lead to adrenal insufficiency.[5][6]
Comparative Potency and Selectivity
Quantitative data on the potency of this compound has been emerging from preclinical and clinical studies. A preclinical study in a mouse model of Cushing's syndrome reported a Ki of 2.6 nM for this compound against mouse HSD-1.[7] Furthermore, a population pharmacokinetic/pharmacodynamic modeling study of clinical trial data in healthy adults estimated a remarkably potent IC50 of 78.7 pM and a Kd of 27.2 pM for the inhibition of hepatic HSD-1 in humans.[8]
To provide a framework for comparison, the table below summarizes the reported potency of this compound alongside several other HSD-1 inhibitors that have been investigated in preclinical or clinical settings. It is important to note that these values are derived from various sources and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Comparative Potency of HSD-1 Inhibitors
| Compound | Target | Potency (IC50/Ki) | Species | Source |
| This compound (SPI-62) | HSD-1 | IC50: 78.7 pM | Human (hepatic) | [8] |
| This compound (SPI-62) | HSD-1 | Kd: 27.2 pM | Human (hepatic) | [8] |
| This compound (SPI-62) | HSD-1 | Ki: 2.6 nM | Mouse | [7] |
| BI 187004 | HSD-1 | ≥80% inhibition at ≥40 mg | Human (adipose tissue) | [9] |
| INCB13739 | HSD-1 | Not specified | Human | [9] |
| Compound C | HSD-1 | >90% inhibition | Mouse (liver) | [10][11] |
| MK-0916 | HSD-1 | Not specified | Mouse | [10][11] |
Data for competitor compounds are presented as reported in the cited literature and may not represent a direct head-to-head comparison with this compound.
Signaling Pathway of HSD-1 Inhibition
The following diagram illustrates the mechanism of action of this compound in the context of glucocorticoid signaling.
Caption: Mechanism of this compound's action on the HSD-1 pathway.
Experimental Protocols for Specificity Assessment
While specific, detailed experimental protocols for assessing this compound's selectivity are proprietary to Sparrow Pharmaceuticals, this section outlines generalized methodologies for key experiments typically employed in drug development to determine biological specificity.
Biochemical Assays for HSD-1 Inhibition
Objective: To determine the in vitro potency and selectivity of an inhibitor against the target enzyme.
Generalized Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HSD-1 is purified. Cortisone is used as the substrate, and NADPH as the cofactor.
-
Inhibitor Preparation: this compound and comparator compounds are serially diluted to a range of concentrations.
-
Assay Reaction: The enzyme, substrate, cofactor, and inhibitor are incubated together in a suitable buffer system.
-
Detection: The conversion of cortisone to cortisol is measured. A common method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which uses specific antibodies to detect cortisol formation.
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.
-
Selectivity Profiling: The same assay is performed with other related enzymes, such as HSD-2, to determine the selectivity of the inhibitor.
Caption: Generalized workflow for biochemical HSD-1 inhibitor screening.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor within a cellular context.
Generalized Protocol:
-
Cell Culture and Treatment: Intact cells expressing HSD-1 are cultured and treated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble HSD-1 remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm). A shift in the Tm in the presence of the compound confirms target engagement.
Whole-Genome Sequencing for Off-Target Analysis
Objective: To identify potential off-target genetic alterations induced by the compound.
Generalized Protocol:
-
Cell Treatment: A relevant cell line is treated with the test compound at a therapeutic and a supra-therapeutic concentration over a prolonged period.
-
Genomic DNA Extraction: Genomic DNA is extracted from both treated and untreated (control) cells.
-
Whole-Genome Sequencing: High-throughput sequencing is performed to generate a comprehensive map of the entire genome for each sample.
-
Bioinformatic Analysis: The sequences from the treated and control groups are compared to identify any compound-specific mutations, insertions, deletions, or other genomic rearrangements.
-
Target Validation: Any identified potential off-target sites are further validated using targeted sequencing methods.
Discussion on Specificity and Off-Target Effects
The high potency of this compound, with an IC50 in the picomolar range for human hepatic HSD-1, suggests a strong and specific interaction with its target.[8] Clinical data to date have indicated that this compound is generally well-tolerated and does not appear to cause adrenal insufficiency, a key concern with less selective cortisol-lowering agents.[5][6] This clinical observation supports the proposed mechanism of selective intracellular cortisol reduction.
However, it is important to consider that some studies on other HSD-1 inhibitors have suggested the potential for off-target effects, particularly at higher doses, which may contribute to their metabolic effects.[10][11] While no specific off-target screening data for this compound is publicly available, its high potency may allow for a wider therapeutic window, minimizing the risk of engaging off-targets at clinically relevant doses.
The following diagram illustrates the logical relationship between high on-target potency and a favorable specificity profile.
Caption: Relationship between potency and specificity.
Conclusion
Based on the available data, this compound is a highly potent inhibitor of HSD-1. Its mechanism of action, focused on intracellular cortisol reduction, and the promising clinical safety profile regarding adrenal function, suggest a high degree of specificity for its intended target. While direct comparative studies with a broad panel of other HSD-1 inhibitors and comprehensive off-target screening data are not yet publicly available, the existing evidence supports this compound as a promising therapeutic candidate with a potentially superior specificity profile compared to less potent or non-selective cortisol-lowering agents. Further publication of detailed preclinical and clinical data will be crucial for a more definitive assessment of its biological specificity.
References
- 1. This compound by Sparrow Pharmaceuticals for Adrenocortical Hyperfunction: Likelihood of Approval [pharmaceutical-technology.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]
- 6. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Population Target-Mediated Pharmacokinetic/Pharmacodynamic Modeling to Evaluate SPI-62 Exposure and Hepatic 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors still improve metabolic phenotype in male 11β-HSD1 knockout mice suggesting off-target mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofutriben's Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Clofutriben's performance in modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis with other therapeutic alternatives. The information is supported by available experimental data from clinical trials.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered small molecule that acts as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1).[1][2] The HSD-1 enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone that regulates the HPA axis. By inhibiting HSD-1, this compound reduces intracellular cortisol levels, thereby mitigating the effects of hypercortisolism. This mechanism of action presents a novel approach to managing conditions characterized by cortisol excess, such as Cushing's syndrome, and has the potential to reduce the toxic effects of glucocorticoid therapy in inflammatory conditions.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
This compound in Cushing's Syndrome: The RESCUE Trial
The Phase 2 RESCUE trial (NCT05307328) was a randomized, placebo-controlled study evaluating the efficacy and safety of this compound in patients with ACTH-dependent Cushing's syndrome.[2][3]
Experimental Protocol: RESCUE Trial
-
Study Design: A multicenter, randomized, placebo-controlled, double-blind, two-period crossover study.
-
Participants: Patients with ACTH-dependent Cushing's syndrome.
-
Intervention: Oral this compound (SPI-62) or matching placebo.
-
Primary Outcome Measures: The primary outcome was the proportion of patients with a normal 24-hour urinary free cortisol (UFC) level at the end of the 12-week treatment period.
-
Secondary Outcome Measures: Included changes in salivary cortisol, serum cortisol, and biomarkers related to glucocorticoid toxicity.
Caption: RESCUE Trial (NCT05307328) Workflow.
Quantitative Data: this compound vs. Placebo in Cushing's Syndrome
| Parameter | This compound | Placebo | Reference |
| Urinary Free Cortisol (UFC) Normalization | >60% of patients | 0% of patients | [4] |
| Mean Morning Serum Cortisol | Maintained at levels considered safe | - | [4] |
This compound in Polymyalgia Rheumatica (PMR)
A Phase 2 clinical trial (NCT05436652) investigated the use of this compound in combination with prednisolone for the treatment of Polymyalgia Rheumatica (PMR).[1][5] The primary goal was to determine if co-administration of this compound could reduce the side effects of prednisolone while maintaining its efficacy.
Experimental Protocol: PMR Trial
-
Study Design: A Phase 2, multi-center, randomized, placebo-controlled, crossover trial.
-
Participants: 40 participants with a confirmed diagnosis of PMR.[1]
-
Intervention: Participants received prednisolone (10 mg, 15 mg, or 20 mg) in combination with this compound (6 mg) for two weeks, and prednisolone (10 mg) with a placebo for two weeks.[1][5]
-
Primary Outcome Measures: Changes in inflammatory markers (e.g., C-reactive protein, erythrocyte sedimentation rate).
-
Secondary Outcome Measures: Assessment of glucocorticoid toxicity through various biomarkers.
References
- 1. Sparrow Pharmaceuticals Presented New Data on this compound and Prednisolone for Polymyalgia Rheumatica Treatment at DGRh Kongress 2024 — Sparrow Pharmaceuticals [sparrowpharma.com]
- 2. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of this compound for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. eocco.com [eocco.com]
- 5. Sparrow Pharma Presents New Data on this compound and Prednisolone for Polymyalgia Rheumatica at DGRh 2024 [synapse.patsnap.com]
Clofutriben: A Comparative Analysis of its Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Clofutriben (also known as SPI-62), a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. This document summarizes available data on its mechanism of action, and preclinical and clinical findings, with a focus on its effects across different species where data is available.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits the enzyme 11β-HSD1.[1] This enzyme is crucial for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By blocking this conversion in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle, this compound effectively reduces local cortisol concentrations without significantly impacting systemic cortisol levels.[1] This targeted action is being investigated for its potential to mitigate the adverse effects of excess glucocorticoid activity, a hallmark of conditions like Cushing's syndrome and a significant concern with long-term glucocorticoid therapy.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the conversion of cortisone to cortisol.
Preclinical Studies: Evidence from a Murine Model
While extensive comparative data across multiple species remains limited in the public domain, a key preclinical study presented at the American College of Rheumatology (ACR) Convergence 2022 provides valuable insights into the effects of this compound in a mouse model. This study aimed to evaluate the potential of this compound to mitigate the adverse effects of exogenous glucocorticoid administration.
Experimental Protocol:
-
Species: C57BL/6 male mice.
-
Induction of Glucocorticoid Excess: Corticosterone was administered in the drinking water for a period of 35 days.
-
Treatment Groups:
-
Control (no corticosterone, no this compound)
-
Corticosterone + Vehicle
-
Corticosterone + this compound (1 mg/kg/day, administered by gavage)
-
Corticosterone + this compound (10 mg/kg/day, administered by gavage)
-
Corticosterone + this compound (10 mg/kg, twice daily, administered by gavage)
-
-
Parameters Assessed: Body weight, food consumption, body composition (muscle and fat mass), fasting glucose and insulin levels, grip strength, and dermal thickness.
Summary of Findings in Mice:
The study demonstrated that co-administration of this compound with corticosterone mitigated several of the glucocorticoid-induced adverse effects in a dose-dependent manner. The qualitative results from the study are summarized below.
| Parameter | Effect of Corticosterone Alone | Effect of Corticosterone + this compound |
| Food Consumption | Increased | Normalized in a dose-dependent manner |
| Body Weight Gain | Accelerated | Acceleration prevented in a dose-dependent manner |
| Insulin Resistance | Induced | Prevented |
| Adiposity | Increased | Prevented |
| Skeletal Myoatrophy | Induced | Prevented |
| Grip Strength | Reduced | Reduction prevented |
| Dermal Thickness | Reduced | Effects were less prominent |
Note: This table is based on the qualitative findings presented in the conference abstract. Specific quantitative data with measures of variance and statistical significance are not publicly available at this time.
Clinical Studies in Humans
This compound is currently being investigated in several Phase 2 clinical trials in humans for conditions associated with cortisol excess. These include endogenous Cushing's syndrome and autonomous cortisol secretion. Additionally, it is being studied as an adjunctive therapy to reduce the side effects of prescribed glucocorticoids in autoimmune and inflammatory conditions.
Interim data from these trials have suggested that this compound can normalize urinary free cortisol in a significant portion of patients with Cushing's syndrome without causing adrenal insufficiency.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like this compound in a preclinical animal model of glucocorticoid-induced adverse effects.
Caption: A generalized experimental workflow for preclinical assessment of this compound.
Comparative Discussion and Future Directions
The available data, primarily from a murine model and human clinical trials, consistently demonstrate the potential of this compound to mitigate the adverse effects of glucocorticoid excess by selectively inhibiting 11β-HSD1. The preclinical findings in mice, showing a dose-dependent prevention of metabolic and musculoskeletal side effects of corticosterone, provide a strong rationale for its clinical development.
However, a direct comparative analysis across a broader range of species is currently hampered by the lack of publicly available preclinical data in other animal models (e.g., rats, canines). Such studies would be invaluable for understanding species-specific differences in the metabolism, pharmacokinetics, and pharmacodynamics of this compound, which could further inform its clinical application and safety profile.
Future research should aim to:
-
Publish detailed quantitative data from preclinical studies.
-
Conduct studies in other relevant animal models of metabolic and inflammatory diseases.
-
Investigate the long-term safety and efficacy of this compound in larger patient populations.
References
Safety Operating Guide
Personal protective equipment for handling Clofutriben
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Clofutriben to mitigate potential exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the final and critical barrier against exposure to hazardous substances like this compound. All personnel must be trained in the proper selection, use, and disposal of PPE.
Recommended PPE for Handling this compound
| Risk Level | Minimum PPE Required |
| Low Risk | Gloves: Single pair of chemotherapy-rated gloves. |
| (e.g., handling intact tablets) | |
| Moderate Risk | Gloves: Double pair of chemotherapy-rated gloves. Gown: Disposable gown resistant to hazardous drugs. Eye Protection: Safety glasses with side shields or goggles. |
| (e.g., crushing tablets, preparing solutions) | |
| High Risk | Gloves: Double pair of chemotherapy-rated gloves. Gown: Disposable, impermeable gown. Eye Protection: Face shield and goggles. Respiratory Protection: A full-face, powered air-purifying respirator (PAPR) with appropriate cartridges may be required, especially in cases of potential aerosolization or spills. |
| (e.g., handling powders outside of a containment device, cleaning spills) |
Note: The specific level of PPE required may vary based on the specific laboratory procedure and institutional policies. Always consult your institution's safety guidelines.
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning any PPE.
-
Gown: Put on a disposable gown, ensuring it is securely fastened at the back.
-
Gloves (First Pair): Don the first pair of chemotherapy-rated gloves, pulling the cuffs over the cuffs of the gown.
-
Gloves (Second Pair): If required for the risk level, don a second pair of gloves over the first pair.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves (if applicable) and dispose of them in a designated hazardous waste container.
-
Gown: Remove the gown by carefully rolling it outwards, avoiding contact with the contaminated exterior. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan:
All disposable PPE used when handling this compound, including gloves, gowns, and any other contaminated materials, must be disposed of in a clearly labeled, sealed hazardous waste container.[1] Follow your institution's specific procedures for the disposal of chemical waste. Reusable PPE, such as respirators, must be decontaminated, cleaned, and disinfected according to the manufacturer's instructions and institutional protocols before reuse.[1]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
